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Foundational

Cyclo(L-Ala-L-His): Structural Dynamics, Biological Activity, and Mechanisms of Action in Therapeutics

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Cyclo(L-Ala-L-His), also known as Cyclo(Ala-His), is a naturally occurring and synthetically accessible cyclic dipeptide ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cyclo(L-Ala-L-His), also known as Cyclo(Ala-His), is a naturally occurring and synthetically accessible cyclic dipeptide characterized by a rigid 2,5-diketopiperazine (DKP) scaffold. This structural motif confers exceptional resistance to proteolytic degradation, making it a highly attractive candidate for therapeutic development. Recent multi-disciplinary research has unveiled its pleiotropic biological activities, ranging from neuropharmacological modulation of the SIGMA1 receptor to targeted cytotoxicity in oncology and antithrombotic effects in hematology.

This technical guide synthesizes the physicochemical properties, mechanisms of action, and validated experimental methodologies surrounding Cyclo(L-Ala-L-His), providing a comprehensive blueprint for scientists engaged in peptide-based drug discovery.

Structural Dynamics and Physicochemistry

The core of Cyclo(L-Ala-L-His) is its six-membered 2,5-diketopiperazine ring, formed by the intramolecular condensation of L-alanine and L-histidine. The rigidity of this ring restricts the conformational freedom of the peptide backbone, which serves two critical functions: it prevents the induced-fit binding of exopeptidases (ensuring metabolic stability) and pre-organizes the side chains for specific receptor interactions.

Density Functional Theory (DFT) calculations and conformational analyses have definitively mapped the energetic landscape of this molecule. The DKP ring of Cyclo(L-Ala-L-His) does not adopt a planar geometry; rather, the "boat" conformation is energetically favored , being 54.6 kcal/mol lower in energy than the planar structure [1]. This boat conformation dictates the spatial orientation of the imidazole ring of histidine and the methyl group of alanine, optimizing them for hydrogen bonding and hydrophobic interactions within target protein binding pockets.

Pharmacological Profile and Mechanisms of Action

Cyclo(L-Ala-L-His) exhibits a diverse pharmacological profile, driven by its ability to act as a privileged scaffold that interacts with multiple biological targets.

Neuropharmacology: SIGMA1 Receptor Modulation

A breakthrough in the application of cyclic dipeptides for mental and behavioral disorders (MBDs), particularly schizophrenia, is the identification of the SIGMA1 receptor (SIGMAR1) as a primary target for Cyclo(L-Ala-L-His) [2]. SIGMA1 is an endoplasmic reticulum (ER) chaperone protein that regulates calcium signaling, mitochondrial function, and neurotransmitter release.

Through molecular docking and in vitro validation, Cyclo(L-Ala-L-His) has been shown to bind to the SIGMA1 receptor with an IC50 of 19.4 μM [2]. By modulating this chaperone, the peptide helps restore cellular homeostasis under ER stress, a key pathological feature in schizophrenia and other neurodegenerative conditions.

G CAH Cyclo(L-Ala-L-His) (Ligand) SIGMA1 SIGMA1 Receptor (Endoplasmic Reticulum) CAH->SIGMA1 Binds (IC50: 19.4 μM) CHAPERONE Chaperone Activity Modulation SIGMA1->CHAPERONE Activates CALCIUM Calcium Signaling Regulation CHAPERONE->CALCIUM Stabilizes ER-Mitochondria NEURO Neuroprotection & Schizophrenia Symptom Relief CALCIUM->NEURO Restores Homeostasis

Cyclo(L-Ala-L-His) modulation of the SIGMA1 receptor pathway for neuroprotection.

Oncology and Hematology: Cytotoxicity and Thrombin Inhibition

In addition to CNS targets, Cyclo(L-Ala-L-His) demonstrates significant peripheral activity. At concentrations of 100 μM, the dipeptide effectively inhibits the in vitro proliferation of several human carcinoma cell lines, including HT-29 (colon), MCF-7 (breast), and HeLa (cervical) [3].

Concurrently, the peptide exhibits potent antithrombotic properties. It acts as a direct inhibitor of thrombin, reducing the rate of fibrin formation by 63.3% [3]. This dual action (cytotoxic and antithrombotic) positions Cyclo(L-Ala-L-His) as a highly compelling scaffold for developing therapies targeting cancer-associated thrombosis.

Quantitative Data Summary

To facilitate rapid comparative analysis, the key biological metrics of Cyclo(L-Ala-L-His) are summarized below.

Biological Target / AssayCell Line / SystemObserved Effect / MetricReference
SIGMA1 Receptor Recombinant SIGMAR1Binding Affinity: IC50 = 19.4 μMLi et al., 2024 [2]
Thrombin Activity Cell-free enzymatic assay63.3% reduction in fibrin formation rateLucietto et al., 2006 [3]
In Vitro Cytotoxicity HT-29, MCF-7, HeLaSignificant growth inhibition at 100 μMLucietto et al., 2006 [3]
Antimicrobial Activity Candida albicansSignificant growth inhibitionLucietto et al., 2006 [3]
Conformational Energy In silico (DFT/B3LYP)Boat form is 54.6 kcal/mol more stable than planarCelik et al., 2020 [1]

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following protocols incorporate internal controls to assure data integrity and explain the causality behind specific methodological choices.

Protocol 1: SIGMA1 Receptor Radioligand Competition Assay

Rationale: To confirm direct target engagement of Cyclo(L-Ala-L-His) with SIGMA1, a radioligand binding assay is superior to downstream functional assays, as it isolates thermodynamic binding affinity from signal amplification artifacts. Self-Validation: Haloperidol (a known high-affinity SIGMA1 ligand) must be run in parallel to establish the assay's dynamic range and validate the functional integrity of the receptor preparation.

  • Membrane Preparation: Homogenize cells overexpressing human SIGMA1 in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes at 4°C to isolate the membrane fraction. Causality: Ice-cold temperatures prevent endogenous protease activity, preserving receptor conformation.

  • Incubation: In a 96-well plate, combine 100 μg of membrane protein, 3 nM of -pentazocine (a highly selective SIGMA1 radioligand), and varying concentrations of Cyclo(L-Ala-L-His) (1 μM to 100 μM).

  • Equilibration: Incubate the mixture at 37°C for 120 minutes. Causality: 37°C mimics physiological thermodynamics, ensuring the DKP ring adopts its native binding conformation.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer. Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix, lowering background noise.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter. Calculate the IC50 using non-linear regression (GraphPad Prism).

Workflow PREP 1. Membrane Preparation (SIGMA1 expressing cells) INCUBATE 2. Incubation Radioligand + Cyclo(Ala-His) PREP->INCUBATE FILTER 3. Rapid Filtration (Wash unbound ligand) INCUBATE->FILTER MEASURE 4. Scintillation Counting FILTER->MEASURE ANALYZE 5. IC50 Calculation (Non-linear regression) MEASURE->ANALYZE

Step-by-step self-validating workflow for the SIGMA1 receptor radioligand binding assay.

Protocol 2: In Vitro Cytotoxicity Assay (MTT) for Carcinoma Cells

Rationale: The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability. Self-Validation: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to ensure the cell line is responsive to cytotoxic stress.

  • Seeding: Seed MCF-7 or HeLa cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

  • Treatment: Treat cells with Cyclo(L-Ala-L-His) at concentrations ranging from 10 μM to 200 μM. Note: Due to the high aqueous solubility of the peptide, ensure it is fully dissolved in the culture media before application.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Metabolic Conversion: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Reading: Remove the media, dissolve the formazan in 100 μL of DMSO, and read the absorbance at 570 nm using a microplate reader.

Formulation Strategies: Overcoming Permeability Hurdles

While Cyclo(L-Ala-L-His) possesses high metabolic stability, its physicochemistry presents a distinct challenge for intracellular targeting. The molecule exhibits high aqueous solubility but low lipophilicity, which significantly restricts its passive diffusion across the hydrophobic core of cellular lipid bilayers [3].

Liposomal Encapsulation Strategy: To translate the in vitro efficacy of Cyclo(L-Ala-L-His) into in vivo success, researchers must employ targeted drug delivery systems. Encapsulating the cyclic dipeptide within liposomes (typically composed of phosphatidylcholine, cholesterol, and a stabilizing agent like alpha-tocopherol) masks the polarity of the DKP ring. This formulation strategy shifts the cellular uptake mechanism from inefficient passive diffusion to highly efficient endocytosis, dramatically increasing the intracellular concentration of the peptide and maximizing its cytotoxic and neuroprotective potential.

References

  • Celik, S., Yilmaz, G., Ozel, A. E., & Akyuz, S. (2020). Structural and spectral analysis of anticancer active cyclo(Ala–His) dipeptide. Journal of Biomolecular Structure and Dynamics, 40(2), 1-12.[Link]

  • Li, X., Nong, X., Yang, J., Li, M., Wang, Q., Sun, M., Ma, Q., Xu, L., & Wang, Y. (2024). Exploring the Frontier of Cyclic Dipeptides: A Bioinformatics Approach to Potential Therapeutic Applications in Schizophrenia. International Journal of Molecular Sciences, 25(21), 11421.[Link]

  • Lucietto, F. R., Milne, P. J., Kilian, G., Frost, C. L., & Van De Venter, M. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Peptides, 27(11), 2706-2714.[Link]

Exploratory

Cyclo(L-Ala-L-His) Diketopiperazine: Structural Dynamics, Biological Efficacy, and Formulation Strategies

Executive Summary Cyclic dipeptides, specifically 2,5-diketopiperazines (DKPs), represent a highly privileged scaffold in modern drug discovery. Among these, Cyclo(L-Ala-L-His) —formed by the condensation of L-Alanine an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic dipeptides, specifically 2,5-diketopiperazines (DKPs), represent a highly privileged scaffold in modern drug discovery. Among these, Cyclo(L-Ala-L-His) —formed by the condensation of L-Alanine and L-Histidine—stands out due to its unique structural rigidity, resistance to proteolytic degradation, and significant biological activity. This technical guide provides an in-depth analysis of the physicochemical properties, structural conformation, and pharmacological potential of Cyclo(L-Ala-L-His). Furthermore, it details self-validating experimental protocols for its synthesis, structural elucidation, and liposomal formulation, designed to overcome its inherent permeability limitations.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of Cyclo(L-Ala-L-His) is critical for downstream formulation and assay development. The compound exhibits a highly hydrophilic profile, which dictates its behavior in biological systems.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name Cyclo(L-Ala-L-His)
IUPAC Name (3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione
CAS Number 54300-25-3
Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
XLogP3 (Lipophilicity) -0.7
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 86.9 Ų

Data sourced from the[1].

The negative XLogP3 value (-0.7) indicates that Cyclo(L-Ala-L-His) is highly soluble in aqueous environments but possesses low lipophilicity. This presents a classic pharmacokinetic challenge: while the molecule is biologically active, its ability to passively diffuse across hydrophobic lipid bilayers is severely restricted.

Structural Conformation & Stereochemistry

The core of Cyclo(L-Ala-L-His) is the 2,5-diketopiperazine ring, the smallest possible cyclic peptide structure. Unlike linear peptides, the DKP ring forces the amide bonds into a cis conformation.

Through density functional theory (DFT) calculations and spectroscopic analysis, it has been established that the DKP ring of Cyclo(L-Ala-L-His) does not remain perfectly planar. To minimize the steric hindrance between the methyl group of the alanine residue and the bulky imidazole ring of the histidine residue, the molecule adopts an energy-minimized boat conformation [2].

G Start Linear L-Ala-L-His Cyclization Intramolecular Cyclization (Condensation) Start->Cyclization -H2O DKP 2,5-Diketopiperazine Ring (Cyclo(L-Ala-L-His)) Cyclization->DKP Steric Side-Chain Steric Clash (Methyl vs Imidazole) DKP->Steric Planar constraint check Boat Boat Conformation (Energy Minimized) Steric->Boat Relief of strain

Caption: Structural conformation logic and energy minimization of Cyclo(L-Ala-L-His).

Biological Activity: Anticancer Potential

Histidine-containing DKPs have been extensively evaluated for their therapeutic properties. In vitro studies have demonstrated that Cyclo(L-Ala-L-His), at concentrations of 100 µM, significantly inhibits the proliferation of various human carcinoma cell lines, including HT-29 (colon), MCF-7 (breast), and HeLa (cervical) cells[3].

However, the translation of this in vitro efficacy into in vivo models is bottlenecked by the molecule's low cellular permeability. To circumvent this, researchers utilize liposome-encapsulated delivery systems. By masking the hydrophilic DKP within a lipid bilayer, the compound can bypass the cell membrane via endocytosis, releasing the active payload directly into the intracellular space[3].

Delivery Drug Cyclo(L-Ala-L-His) (Hydrophilic, Low Permeability) Liposome Liposome Encapsulation (Lipid Bilayer) Drug->Liposome Loading via hydration Cell Cancer Cell Membrane (MCF-7 / HeLa) Liposome->Cell Endocytosis / Fusion Release Intracellular Release & Apoptosis Induction Cell->Release Degradation of liposome

Caption: Liposomal delivery mechanism to overcome low cellular permeability.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a mechanistic rationale (causality) and a definitive checkpoint to prevent the propagation of experimental errors.

Workflow Syn Solid-Phase Peptide Synthesis (Linear Ala-His) Cyc Thermal/Chemical Cyclization (Reflux in Methanol) Syn->Cyc Pur RP-HPLC Purification (>98% Purity) Cyc->Pur Val Structural Validation (NMR, FTIR, HRMS) Pur->Val

Caption: Experimental workflow for the synthesis and validation of Cyclo(L-Ala-L-His).

Protocol 1: Synthesis and Cyclization of Cyclo(L-Ala-L-His)

Objective: Synthesize the cyclic dipeptide from linear precursors while maintaining strict stereochemical fidelity.

  • Linear Peptide Assembly: Utilize standard Fmoc solid-phase peptide synthesis (SPPS) to generate linear L-Ala-L-His.

    • Causality: SPPS prevents racemization, ensuring the exact (3S, 6S) stereochemistry is maintained, which is critical for biological receptor recognition.

  • Cleavage and Deprotection: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Causality: Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the unwanted alkylation of the highly nucleophilic histidine imidazole ring during cleavage.

  • Intramolecular Cyclization: Dissolve the purified linear dipeptide in methanol and reflux at 65°C for 24 hours.

    • Causality: Methanol provides a protic environment that stabilizes the transition state during the nucleophilic attack of the N-terminal amine on the C-terminal ester, driving the condensation reaction to form the DKP ring.

  • Self-Validation Checkpoint: Perform analytical RP-HPLC (C18 column, water/acetonitrile gradient). The disappearance of the linear peptide peak and the emergence of a single, earlier-eluting peak confirms complete cyclization. If the linear peptide remains, the cyclization is incomplete; extend reflux by 12 hours before proceeding.

Protocol 2: Spectroscopic Validation (FTIR and NMR)

Objective: Confirm the formation of the 2,5-diketopiperazine ring and its boat conformation.

  • FTIR Spectroscopy: Analyze the lyophilized powder using ATR-FTIR[2].

    • Causality: The DKP ring possesses highly characteristic vibrational modes. The strong cis-amide I band should appear at ~1662 cm⁻¹.

    • Self-Validation Checkpoint: The absolute absence of a trans-amide II band (typically found at ~1550 cm⁻¹ in linear peptides) mathematically confirms the cyclic nature of the dipeptide, as DKPs are geometrically constrained exclusively to cis-amide bonds.

  • 1H-NMR Analysis: Dissolve the compound in D2O or DMSO-d6 and acquire 1D and 2D NMR spectra.

    • Causality: NMR coupling constants (J-values) between the alpha-protons and amide protons provide precise dihedral angle information.

    • Self-Validation Checkpoint: A calculated dihedral angle that significantly deviates from 180° confirms the non-planar, energy-minimized boat conformation[3].

Protocol 3: Liposomal Encapsulation for Cellular Delivery

Objective: Formulate Cyclo(L-Ala-L-His) to overcome its low permeability barrier (XLogP3 = -0.7).

  • Thin-Film Hydration: Dissolve DPPC (dipalmitoylphosphatidylcholine) and cholesterol (7:3 molar ratio) in chloroform, then evaporate under reduced pressure to form a thin lipid film.

    • Causality: Cholesterol is mandatory in this ratio to modulate membrane fluidity, preventing the premature leakage of the highly hydrophilic DKP payload into the systemic circulation.

  • Drug Loading: Hydrate the lipid film with a 100 µM aqueous solution of Cyclo(L-Ala-L-His) at 50°C (above the phase transition temperature of DPPC).

    • Causality: Because of its hydrophilicity, the drug will exclusively partition into the aqueous core of the liposomes rather than the hydrophobic lipid bilayer.

  • Extrusion and Sizing: Extrude the multilamellar vesicles through a 100 nm polycarbonate membrane for 10 cycles.

    • Causality: This ensures a uniform size distribution, which is a prerequisite for efficient endocytotic uptake by cancer cells (e.g., MCF-7).

  • Self-Validation Checkpoint: Measure the encapsulation efficiency (EE%) via ultracentrifugation and subsequent HPLC analysis of the supernatant. An EE% < 15% indicates a failure in lipid film hydration dynamics, requiring an immediate re-optimization of the lipid-to-drug ratio before moving to in vitro assays.

References

  • PubChem Compound Summary for CID 7408475, Cyclo(-Ala-His) . National Center for Biotechnology Information (NIH). Available at:[Link]

  • The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) . ResearchGate. Available at:[Link]

  • Experimental and Theoretical Vibrational Spectroscopic Studies of Diketopiperazines . Greenwich Academic Literature Archive (GALA). Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Role of Cyclo(L-Ala-L-His) in Quorum Sensing Inhibition

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the investigation of Cyclo(L-Ala-L-His) as a potential inhibitor of bacterial quorum sensing. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the investigation of Cyclo(L-Ala-L-His) as a potential inhibitor of bacterial quorum sensing. While direct evidence of Cyclo(L-Ala-L-His) in quorum sensing inhibition is an emerging area of research, this document synthesizes established methodologies and foundational knowledge of cyclic dipeptides to provide a robust framework for its evaluation.

Introduction: The Imperative for Quorum Sensing Inhibition

Bacterial communication, or quorum sensing (QS), is a sophisticated signaling system that allows bacteria to coordinate gene expression in a cell-density-dependent manner[1][2]. This collective behavior is mediated by the production and detection of small signaling molecules called autoinducers. At a threshold concentration, these autoinducers trigger the expression of a suite of genes, often governing virulence, biofilm formation, and antibiotic resistance[3][4][5]. The rise of multidrug-resistant pathogens presents a formidable challenge to public health, making the disruption of QS, a strategy known as quorum quenching, an attractive therapeutic avenue. By attenuating bacterial virulence without exerting direct bactericidal pressure, quorum sensing inhibitors (QSIs) are less likely to induce resistance[6][7].

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring molecules with diverse biological activities, including the potential to interfere with QS pathways[8][9]. This guide focuses on a specific CDP, Cyclo(L-Ala-L-His), a compound recognized for its unique structural properties and potential in drug design[10]. While its direct role in QS inhibition is yet to be extensively documented, its constituent amino acids and cyclic structure suggest a promising candidate for investigation.

The Target: Quorum Sensing in Gram-Negative Bacteria

A primary focus for QSI development is the opportunistic pathogen Pseudomonas aeruginosa. This bacterium possesses a complex and hierarchical QS network, with the las and rhl systems being central to its pathogenicity[11][12][13][14].

  • The las System: This system is at the apex of the hierarchy and utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its autoinducer. The binding of 3-oxo-C12-HSL to the transcriptional regulator LasR activates the expression of numerous virulence genes, including those for proteases and exotoxins, and also activates the rhl system[15][16][17].

  • The rhl System: This system is regulated by the las system and uses N-butanoyl-L-homoserine lactone (C4-HSL) as its autoinducer. The C4-HSL-RhlR complex controls the expression of another set of virulence factors, such as pyocyanin and rhamnolipids, which are crucial for biofilm maturation and host tissue damage[14][16].

The intricate interplay between these systems offers multiple targets for inhibitory molecules like Cyclo(L-Ala-L-His).

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI Three_oxo_C12_HSL 3-oxo-C12-HSL LasI->Three_oxo_C12_HSL Synthesizes LasR LasR LasR_Complex LasR-AHL Complex LasR->LasR_Complex Three_oxo_C12_HSL->LasR Binds to Virulence_Genes_Las Virulence Genes (lasA, lasB, etc.) LasR_Complex->Virulence_Genes_Las Activates rhlR_gene rhlR gene LasR_Complex->rhlR_gene Activates RhlI RhlI LasR_Complex->RhlI Activates RhlR RhlR rhlR_gene->RhlR C4_HSL C4-HSL RhlI->C4_HSL Synthesizes RhlR_Complex RhlR-AHL Complex RhlR->RhlR_Complex C4_HSL->RhlR Binds to Virulence_Genes_Rhl Virulence Genes (rhlA, rhlB, etc.) RhlR_Complex->Virulence_Genes_Rhl Activates caption Figure 1: The hierarchical las and rhl quorum sensing systems in P. aeruginosa. RNA_Seq_Workflow A Bacterial Culture + Cyclo(L-Ala-L-His) B Total RNA Extraction A->B C rRNA Depletion B->C D cDNA Library Preparation C->D E Next-Generation Sequencing D->E F Data Analysis (Alignment, DEG) E->F G Identification of QS-regulated Genes F->G caption Figure 2: Workflow for transcriptomic analysis of QS inhibition.

Sources

Exploratory

The Rising Shield: A Technical Guide to the Antimicrobial Properties of Histidine-Containing Cyclic Dipeptides

For Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. Nature, a master of chemical diversity, offers a promising reservoir of bioactive molecules. Among these, cyclic dipeptides (CDPs), particularly those incorporating the amino acid histidine, have emerged as a compelling class of compounds with significant antimicrobial potential. This guide provides a comprehensive technical overview of the antimicrobial properties of histidine-containing CDPs, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to navigate this exciting frontier of antimicrobial research.

The World of Cyclic Dipeptides: A Primer

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the smallest and most common cyclic peptides found in nature[1]. Formed by the condensation of two α-amino acids, their constrained cyclic structure confers remarkable stability against proteolytic degradation compared to their linear counterparts, a highly desirable trait for therapeutic candidates[2][3]. This inherent stability, coupled with their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties, has positioned CDPs as privileged scaffolds in drug discovery[1][4][5][6][7].

The biosynthesis of CDPs can occur through non-ribosomal peptide synthetases (NRPSs), tRNA-dependent cyclodipeptide synthases (CDPSs), or non-enzymatic cyclization of dipeptide precursors[1]. Their presence in a wide array of natural sources, from microorganisms to mammals, underscores their evolutionary significance and diverse biological roles[1].

The Histidine Advantage: A Game-Changer in Antimicrobial Activity

The incorporation of a histidine residue into a CDP scaffold introduces unique physicochemical properties that can significantly enhance its antimicrobial efficacy. The imidazole side chain of histidine is a key player, acting as a pH sensor[8]. At physiological or neutral pH, the imidazole ring is largely uncharged. However, in the acidic microenvironments often associated with microbial infections or within cellular compartments like endosomes, the imidazole ring becomes protonated, conferring a positive charge to the molecule[8][9].

This pH-dependent cationicity is a critical determinant of the antimicrobial activity of many histidine-rich peptides[9][10]. The positive charge facilitates electrostatic interactions with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, initiating the cascade of events leading to cell death[8].

Unraveling the Mechanism of Action: How Histidine-Containing CDPs Combat Microbes

The primary mechanism by which many antimicrobial peptides, including histidine-containing CDPs, exert their effects is through the disruption of microbial cell membranes[8][11][12][13]. This process can be conceptualized as a multi-step engagement:

  • Electrostatic Attraction and Accumulation: The cationic nature of protonated histidine-containing CDPs drives their accumulation at the anionic microbial membrane surface[8][13].

  • Membrane Insertion and Destabilization: Following initial binding, the amphipathic nature of the CDP, with its hydrophobic and charged regions, facilitates its insertion into the lipid bilayer. This insertion disrupts the membrane's structural integrity[11][13][14].

  • Pore Formation and Permeabilization: The aggregation of multiple CDP molecules within the membrane can lead to the formation of transient pores or channels[11]. This permeabilization results in the leakage of essential intracellular components, such as ions and ATP, and the dissipation of the membrane potential, ultimately leading to cell death[11][12][15].

Beyond direct membrane disruption, other potential mechanisms may contribute to the antimicrobial effects of these compounds, including interference with intracellular processes like DNA, RNA, or protein synthesis[12].

Visualizing the Pathway: A Model for Membrane Disruption

G cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space CDP_free Histidine-CDP (Protonated) Membrane_Surface Anionic Surface (LPS/Teichoic Acid) CDP_free->Membrane_Surface 1. Electrostatic Attraction Membrane_Core Lipid Bilayer Membrane_Surface->Membrane_Core 2. Insertion & Destabilization Pore Pore Formation Membrane_Core->Pore 3. Aggregation Leakage Leakage of Cellular Contents Pore->Leakage 4. Permeabilization Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action for histidine-containing CDPs.

Structure-Activity Relationships: Designing Potent Antimicrobial CDPs

The antimicrobial potency and selectivity of histidine-containing CDPs are intricately linked to their structural features. Understanding these structure-activity relationships (SARs) is paramount for the rational design of novel and more effective antimicrobial agents[16][17][18].

Key structural determinants include:

  • Amino Acid Composition: The choice of the second amino acid in the dipeptide ring significantly influences hydrophobicity, steric bulk, and conformational flexibility, all of which impact antimicrobial activity[14][16][17]. For instance, the incorporation of aromatic residues like phenylalanine or tryptophan can enhance membrane interactions[4].

  • Ring Conformation: The diketopiperazine ring typically adopts a non-planar, boat-like conformation[2][19]. Substitutions on the amino acid side chains can influence the specific conformation and the orientation of these side chains, which in turn affects their interaction with the microbial membrane.

  • Amphipathicity: A well-defined separation of hydrophobic and hydrophilic regions is crucial for membrane disruption[13][14][16]. The amphipathic nature allows the CDP to interact with both the polar head groups and the nonpolar acyl chains of the lipid bilayer[16][17].

  • Cationicity: As previously discussed, the number and placement of histidine residues, and consequently the overall positive charge at acidic pH, are critical for initial binding to the negatively charged microbial membranes[8][10].

Optimizing the balance between hydrophobicity and cationicity is a key strategy in designing CDPs with high antimicrobial activity and low toxicity towards mammalian cells, which have a higher proportion of zwitterionic lipids in their outer membrane leaflet[13][14].

Experimental Evaluation of Antimicrobial Properties: A Practical Guide

A robust and systematic experimental approach is essential to characterize the antimicrobial properties of histidine-containing CDPs. Below are detailed protocols for key assays.

Synthesis of Histidine-Containing Cyclic Dipeptides

The synthesis of CDPs can be achieved through various methods, with one common approach being the solution-phase cyclization of a linear dipeptide precursor[2][19][20][21].

Protocol: Synthesis of Cyclo(His-Ala)

  • Coupling of Protected Amino Acids:

    • Dissolve N-Boc-L-histidine and L-alanine methyl ester hydrochloride in a suitable solvent such as dimethylformamide (DMF).

    • Add a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Purify the resulting protected linear dipeptide (Boc-His-Ala-OMe) using column chromatography.

  • Deprotection and Cyclization:

    • Deprotect the N-Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Neutralize the resulting amine salt and induce cyclization by heating in a high-boiling point solvent like toluene or by using a base.

    • Alternatively, a one-pot deprotection and cyclization can be achieved under specific conditions, such as heating in water under pressure[21].

  • Purification and Characterization:

    • Purify the final cyclic dipeptide, cyclo(His-Ala), using column chromatography or preparative HPLC.

    • Confirm the structure and purity using NMR spectroscopy and mass spectrometry[2][19].

Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a fundamental step in assessing the antimicrobial potency of a compound[15][22][23].

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism (e.g., E. coli, S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum density (typically ~5 x 10^5 CFU/mL).

  • Serial Dilution of the CDP:

    • Prepare a stock solution of the histidine-containing CDP in an appropriate solvent.

    • Perform two-fold serial dilutions of the CDP in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microorganism without CDP) and negative (broth only) controls.

    • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the CDP that completely inhibits visible growth of the microorganism[15][22]. This can be assessed visually or by measuring the optical density at 600 nm.

Investigating the Mechanism of Action

Several assays can be employed to elucidate whether membrane disruption is the primary mechanism of action.

Protocol: Membrane Permeabilization Assay using SYTOX Green

  • Principle: SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of live cells. Upon membrane permeabilization, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

  • Procedure:

    • Wash and resuspend the test bacteria in a suitable buffer (e.g., PBS).

    • Add SYTOX Green to the bacterial suspension at a final concentration of ~1-5 µM and incubate in the dark for 15-30 minutes.

    • Add varying concentrations of the histidine-containing CDP to the bacterial suspension.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

    • A rapid increase in fluorescence indicates membrane permeabilization[15][24].

Visualizing the Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_antimicrobial_testing Antimicrobial Activity cluster_moa Mechanism of Action Synthesis CDP Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC MBC MBC Determination MIC->MBC Membrane_Perm Membrane Permeabilization (SYTOX Green Assay) MIC->Membrane_Perm EM Electron Microscopy Membrane_Perm->EM

Caption: A streamlined workflow for the evaluation of histidine-containing CDPs.

Synergistic Potential: Enhancing the Efficacy of Existing Antibiotics

An exciting avenue of research is the investigation of the synergistic effects of histidine-containing CDPs with conventional antibiotics[5][25][26]. By permeabilizing the bacterial membrane, CDPs can facilitate the entry of other antimicrobial agents that may have intracellular targets, thereby lowering the effective concentration of the conventional antibiotic and potentially overcoming resistance mechanisms[25].

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic interactions between two antimicrobial agents[27]. It involves preparing a two-dimensional array of serial dilutions of both compounds and determining the MIC of each compound in the presence of the other. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the interaction as synergistic, additive, indifferent, or antagonistic.

Future Perspectives and Conclusion

Histidine-containing cyclic dipeptides represent a promising and versatile class of antimicrobial agents. Their inherent stability, unique pH-dependent activity, and membrane-disrupting mechanism of action make them attractive candidates for further development. Future research should focus on:

  • Expanding the Chemical Space: Synthesizing and screening novel analogues with diverse amino acid compositions to optimize potency and selectivity.

  • In-depth Mechanistic Studies: Employing advanced biophysical techniques to gain a more detailed understanding of their interactions with microbial membranes.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential of lead compounds in animal models of infection and assessing their safety profiles.

  • Formulation and Delivery: Developing strategies to enhance the bioavailability and targeted delivery of these compounds.

References

  • Konisky, J. (2003). Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on gramicidin S. PubMed. Available at: [Link]

  • Pasupuleti, M., et al. (2007). Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions. PubMed. Available at: [Link]

  • Pillay, C. S., et al. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). PubMed. Available at: [Link]

  • Wang, C., et al. (2025). Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity. Frontiers in Microbiology. Available at: [Link]

  • de Villiers, M., et al. (2003). Antimicrobial activity of selected cyclic dipeptides. PubMed. Available at: [Link]

  • Degrassi, G., et al. (2004). Cyclic dipeptides exhibit synergistic, broad spectrum antimicrobial effects and have anti-mutagenic properties. PubMed. Available at: [Link]

  • Pillay, C. S., et al. (2025). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). ResearchGate. Available at: [Link]

  • Degrassi, G., et al. (2025). Cyclic dipeptides exhibit synergistic, broad spectrum antimicrobial effects and have anti-mutagenic properties. ResearchGate. Available at: [Link]

  • Verly, R. M., et al. (2017). Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. PMC. Available at: [Link]

  • Casciaro, B., et al. (2023). Structure–activity relationships of antibacterial peptides. PMC. Available at: [Link]

  • Le, T., et al. (2018). Structure and Function in Antimicrobial Piscidins: Histidine Position, Directionality of Membrane Insertion, and pH-dependent Permeabilization. PMC. Available at: [Link]

  • Kubicek, V., et al. (2023). Structural Analysis and Activity Correlation of Amphiphilic Cyclic Antimicrobial Peptides Derived from the [W4R4] Scaffold. MDPI. Available at: [Link]

  • de Villiers, M., et al. (2003). Antimicrobial activity of selected cyclic dipeptides. Semantic Scholar. Available at: [Link]

  • Giard, J., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. Available at: [Link]

  • Vogt, B., et al. (2002). Histidine-rich amphipathic peptide antibiotics promote efficient delivery of DNA into mammalian cells. PNAS. Available at: [Link]

  • Pasupuleti, M., et al. (2025). Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions. ResearchGate. Available at: [Link]

  • Wiegand, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • PubChem. (2024). Cyclo(His-Pro). PubChem. Available at: [Link]

  • Spohn, R., et al. (2018). New and old tools to evaluate new antimicrobial peptides. PMC. Available at: [Link]

  • Wu, D., et al. (2014). Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria. PMC. Available at: [Link]

  • De Marchis, S., et al. (2026). Endogenous histidine peptides are physiological antioxidants that prevent oligodendrocyte cell death and myelin loss in vivo. PMC. Available at: [Link]

  • Akondi, A., et al. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. MDPI. Available at: [Link]

  • Mercadante, D., et al. (2020). Methodologies to Characterize Antimicrobial Peptide Mechanisms. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Mercer, D. K., et al. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Maróti, G., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology. Available at: [Link]

  • Falsafi, T., et al. (2024). Antimicrobial and antibiofilm effects of cyclic dipeptide-rich fraction from Lactobacillus plantarum loaded on graphene oxide nanosheets. PMC. Available at: [Link]

  • Alvarez, C., et al. (2020). Bacterial membrane disruption induced for the synthetic cyclotide. ResearchGate. Available at: [Link]

  • Moody, C. J., et al. (2008). Synthesis of New Functionalized Cyclic Dipeptide. Taylor & Francis Online. Available at: [Link]

  • Kumar, P., et al. (2022). Membrane-Active Cyclic Amphiphilic Peptides: Broad-Spectrum Antibacterial Activity Alone and in Combination with Antibiotics. ACS Publications. Available at: [Link]

  • Montalbán-Lomas, M., et al. (2025). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. PMC. Available at: [Link]

  • Minelli, A., et al. (2008). Focus on cyclo(His-Pro): History and perspectives as antioxidant peptide. ResearchGate. Available at: [Link]

  • Hammond, K., et al. (2020). Membrane disrupting peptides: mechanistic elucidation of antimicrobial activity. Royal Society of Chemistry. Available at: [Link]

  • Regazzoni, L., et al. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. PubMed. Available at: [Link]

  • Hansen, E. H. (2025). Antimicrobial Peptides: Methods and Protocols. ResearchGate. Available at: [Link]

  • Akondi, A., et al. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Semantic Scholar. Available at: [Link]

  • Ueda, H., et al. (2021). Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives. ACS Omega. Available at: [Link]

  • Yan, R., et al. (2018). Histidine-rich Modification of a Scorpion-derived Peptide Improves Bioavailability and Inhibitory Activity against HSV-1. Theranostics. Available at: [Link]

  • Kaur, H., et al. (2023). In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli. MDPI. Available at: [Link]

  • Thajudeen, S. S., et al. (2012). Cyclic Dipeptide Synthesis. ScholarWorks. Available at: [Link]

  • Regazzoni, L., et al. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. PMC. Available at: [Link]

  • Montalbán-Lomas, M., et al. (2023). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Oxford Academic. Available at: [Link]

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Foundational

Technical Monograph: Cyclo(L-Ala-L-His) [CAS 54300-25-3]

Advanced Characterization, Synthesis, and Therapeutic Applications Abstract Cyclo(L-Ala-L-His) (CAS 54300-25-3), a cyclic dipeptide (2,5-diketopiperazine), represents a privileged structural scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization, Synthesis, and Therapeutic Applications

Abstract

Cyclo(L-Ala-L-His) (CAS 54300-25-3), a cyclic dipeptide (2,5-diketopiperazine), represents a privileged structural scaffold in medicinal chemistry.[1][2] Characterized by a rigid heterocyclic core and the presence of an imidazole functional group, this compound exhibits significant biological versatility, including antitumor, antifungal, and cardiovascular activities. This guide provides a comprehensive technical analysis of Cyclo(L-Ala-L-His), detailing its physicochemical profile, validated synthesis protocols, mechanistic pathways, and applications in drug development and material science.

Physicochemical Constitution & Identity[3][4]

The structural integrity of Cyclo(L-Ala-L-His) is defined by the cis configuration of its peptide bonds, forcing the piperazine-2,5-dione ring into a preferential boat conformation. This rigidity reduces the entropic penalty of binding to biological targets compared to linear peptides.

Table 1: Chemical Identity & Properties

PropertySpecification
Chemical Name Cyclo(L-alanyl-L-histidine)
IUPAC Name (3S,6S)-3-(1H-imidazol-4-ylmethyl)-6-methylpiperazine-2,5-dione
CAS Number 54300-25-3
Molecular Formula C₉H₁₂N₄O₂
Molecular Weight 208.22 g/mol
Stereochemistry L,L (3S, 6S)
Solubility Soluble in water, DMSO, Methanol; Poorly soluble in non-polar solvents
pKa (Imidazole) ~6.0 (Protonation allows pH-dependent solubility switches)
Melting Point 245–250 °C (Decomposition)
Synthesis & Production Methodologies

The production of Cyclo(L-Ala-L-His) can be achieved via biological fermentation or chemical synthesis. For research and pharmaceutical scaling, Solid-Phase Peptide Synthesis (SPPS) followed by head-to-tail cyclization is the preferred route due to higher purity and stereochemical control.

2.1 Validated Synthesis Protocol (Fmoc-SPPS Strategy)

Rationale: This method minimizes racemization and allows for facile purification.

Reagents:

  • Resin: 2-Chlorotrityl chloride resin (prevents diketopiperazine formation during chain elongation, allows cleavage of protected peptide).

  • Amino Acids: Fmoc-L-His(Trt)-OH, Fmoc-L-Ala-OH.

  • Coupling Agents: PyBOP, DIPEA.

  • Cleavage Cocktail: 1% TFA in DCM.

Step-by-Step Workflow:

  • Loading: Immobilize Fmoc-L-His(Trt)-OH onto 2-Chlorotrityl resin.

  • Elongation: Deprotect (20% piperidine/DMF) and couple Fmoc-L-Ala-OH.

  • Cleavage: Treat with 1% TFA/DCM to release the linear protected dipeptide (H-L-Ala-L-His(Trt)-OH) without removing side-chain protection.

  • Cyclization: Dissolve linear peptide in DMF (dilute conditions, <1 mM) with PyBOP (3 eq) and DIPEA (5 eq). Stir for 24h.

  • Deprotection: Remove Trityl group using 95% TFA/TIS/H2O.

  • Purification: RP-HPLC (C18 column, Water/Acetonitrile gradient).

2.2 Synthesis Pathway Visualization

SynthesisPathway Figure 1: Solid-Phase Synthesis Strategy for Cyclo(L-Ala-L-His) Start Fmoc-L-His(Trt)-OH + 2-Cl-Trt Resin Linear Linear Dipeptide (H-L-Ala-L-His-OH) Start->Linear 1. Coupling (PyBOP) 2. Cleavage (1% TFA) Cyclic Cyclo(L-Ala-L-His) (Crude) Linear->Cyclic Head-to-Tail Cyclization (DMF, DIPEA, 24h) Final Purified Product (>98% HPLC) Cyclic->Final Global Deprotection & RP-HPLC

Figure 1: Step-wise chemical transformation from resin-bound amino acids to the final cyclic dipeptide scaffold.

Biological Mechanisms & Pharmacological Activity[3][6][7][8][9][10]

Cyclo(L-Ala-L-His) exhibits a "privileged structure" status, meaning its scaffold is capable of binding to multiple receptor types. The imidazole side chain is critical, acting as a proton donor/acceptor at physiological pH, facilitating interactions with zinc metalloenzymes and receptor active sites.

3.1 Antitumor & Cytotoxic Activity

Research indicates that histidine-containing diketopiperazines interfere with cell proliferation pathways in specific cancer lines (e.g., MCF-7, HT-29).[3][4]

  • Mechanism: Disruption of microtubule dynamics or inhibition of specific kinases. The planar nature of the DKP ring allows intercalation or minor groove binding in DNA, while the imidazole coordinates with metal ions essential for enzyme function.

3.2 Cardiovascular & Antithrombotic Effects[3][4]
  • Thrombin Inhibition: Cyclo(L-Ala-L-His) has been shown to inhibit thrombin activity, reducing fibrin formation.[3][4]

  • Hemodynamics: Administration in isolated heart models results in negative inotropic effects (decreased heart rate and contractile force), suggesting calcium channel blockade or modulation of nitric oxide pathways.

3.3 Mechanistic Pathway Diagram

BioMechanism Figure 2: Dual Mechanistic Pathways: Antithrombotic and Antitumor Activity Compound Cyclo(L-Ala-L-His) Target1 Thrombin Active Site (Serine Protease) Compound->Target1 Imidazole Coordination Target2 Tumor Cell Receptors (MCF-7 / HT-29) Compound->Target2 Hydrophobic Interaction Effect1 Inhibition of Fibrinogen Cleavage Target1->Effect1 Effect2 Cell Cycle Arrest (G2/M Phase) Target2->Effect2 Outcome1 Antithrombotic Activity Effect1->Outcome1 Outcome2 Antitumor Cytotoxicity Effect2->Outcome2

Figure 2: Proposed biological signaling and inhibition pathways mediated by the imidazole-DKP scaffold.[3]

Industrial Applications: Corrosion Inhibition

Beyond pharma, Cyclo(L-Ala-L-His) and its derivatives are investigated as Green Corrosion Inhibitors for mild steel in acidic environments (e.g., 1M HCl).

  • Adsorption Mechanism: The molecule adsorbs onto the metal surface following the Langmuir adsorption isotherm.[5]

  • Active Sites: The nitrogen atoms in the piperazine ring and the imidazole ring possess lone pairs that facilitate chemisorption onto the iron surface, forming a protective barrier against chloride ion attack.

  • Efficiency: High inhibition efficiency (>90% at optimal concentrations) due to the dense packing of the cyclic structure on the metal interface.

Experimental Protocols
Protocol A: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 of Cyclo(L-Ala-L-His) against MCF-7 cells.

  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.

  • Treatment: Add Cyclo(L-Ala-L-His) dissolved in DMSO/Media at serial dilutions (0.1 µM – 100 µM). Include Vehicle Control (0.1% DMSO).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL); incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate % viability vs. control.

Protocol B: Corrosion Inhibition Weight Loss Test

Objective: Evaluate protection of mild steel.

  • Preparation: Polish mild steel coupons (2x2x0.5 cm); degrease with acetone.

  • Immersion: Suspend coupons in 100 mL of 1M HCl (Control) and 1M HCl + 100 ppm Cyclo(L-Ala-L-His) (Test).

  • Duration: Maintain at 25°C for 24 hours.

  • Analysis: Remove, wash, dry, and weigh coupons.

  • Calculation: Inhibition Efficiency (%) = [(W_control - W_test) / W_control] × 100.

References
  • National Institutes of Health (PubMed). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). [Link]

  • MDPI. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. [Link]

  • Royal Society of Chemistry. A novel L-histidine based ionic liquid as an efficient corrosion inhibitor. [Link]

  • ResearchGate. Biological activities of natural and engineered cyclotides. [Link]

Sources

Exploratory

Stability of Cyclo(L-Ala-L-His) in physiological conditions

An In-depth Technical Guide to the Stability of Cyclo(L-Ala-L-His) in Physiological Conditions Introduction Cyclo(L-Ala-L-His), a cyclic dipeptide (CDP) composed of L-Alanine and L-Histidine, belongs to the 2,5-diketopip...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of Cyclo(L-Ala-L-His) in Physiological Conditions

Introduction

Cyclo(L-Ala-L-His), a cyclic dipeptide (CDP) composed of L-Alanine and L-Histidine, belongs to the 2,5-diketopiperazine (DKP) class of molecules. These compounds have garnered significant interest in pharmaceutical and biochemical research due to their diverse biological activities and unique structural properties.[1][2] The rigid, cyclic backbone of Cyclo(L-Ala-L-His) confers a notable advantage over its linear counterparts, offering increased resistance to enzymatic degradation, which can enhance its stability and bioavailability.[1][3] This inherent stability is a critical attribute for the development of peptide-based therapeutics, making Cyclo(L-Ala-L-His) a valuable scaffold in drug design.[4]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the stability of Cyclo(L-Ala-L-His) under physiological conditions. We will delve into the core physicochemical properties, degradation pathways, and the key factors that influence its stability. Furthermore, this guide presents detailed, field-proven experimental protocols for assessing stability in simulated biological fluids and outlines the premier analytical methodologies for its accurate quantification.

Physicochemical Properties and Degradation Pathways

The stability of Cyclo(L-Ala-L-His) is intrinsically linked to its chemical structure. The 2,5-diketopiperazine ring is the central feature, and its susceptibility to hydrolysis is the primary degradation pathway. This process involves the cleavage of one of the two amide bonds within the ring, leading to the formation of the linear dipeptide, L-Alanyl-L-Histidine. This linear dipeptide can then be further hydrolyzed by peptidases into its constituent amino acids, L-Alanine and L-Histidine.

This degradation can be initiated through two principal mechanisms:

  • Chemical Hydrolysis: This process is typically catalyzed by acid or base.[5] In the highly acidic environment of the stomach or under alkaline conditions in the intestine, the amide bonds of the DKP ring are susceptible to cleavage. Studies on similar DKPs have shown they are generally stable in a pH range of 3 to 8 but undergo hydrolysis outside of this range.[6][7]

  • Enzymatic Hydrolysis: While the cyclic structure provides significant protection against many proteases and peptidases that readily cleave linear peptides, it is not entirely immune.[1][8] Enzymes present in biological matrices like blood plasma and intestinal fluid can potentially catalyze the ring-opening hydrolysis.[9][10]

cluster_catalysts Catalyzed By Cyclo Cyclo(L-Ala-L-His) (Diketopiperazine Ring) Linear L-Alanyl-L-Histidine (Linear Dipeptide) Cyclo->Linear Ring Opening (Hydrolysis) AminoAcids L-Alanine + L-Histidine (Constituent Amino Acids) Linear->AminoAcids Peptide Bond Cleavage AcidBase Acid / Base (e.g., Stomach, Intestine pH) Enzymes Enzymes (e.g., Peptidases)

Caption: Primary degradation pathway of Cyclo(L-Ala-L-His).

Factors Influencing Stability in Physiological Environments

A thorough understanding of the factors governing the stability of Cyclo(L-Ala-L-His) is paramount for predicting its in vivo fate and designing effective drug delivery strategies.

  • pH: The pH of the surrounding medium is a critical determinant.

    • Gastric Environment (pH 1-3): The highly acidic conditions of the stomach can promote acid-catalyzed hydrolysis, leading to the opening of the DKP ring.[11][12] While generally more stable than linear peptides, significant degradation can occur during gastric transit.[9][13]

    • Intestinal Environment (pH 6-7.5): The near-neutral pH of the small intestine is generally more favorable for DKP stability.[5] However, this is also where enzymatic degradation becomes a major factor.

    • Systemic Circulation (pH ~7.4): In the bloodstream, the pH is tightly controlled and optimal for DKP chemical stability. Here, enzymatic degradation is the primary concern.

  • Enzymatic Activity:

    • Gastrointestinal Tract: The lumen of the small intestine is rich in digestive enzymes, such as pancreatin, which contains a mixture of proteases that can degrade peptides.[9][13]

    • Plasma/Serum: Blood and plasma contain various enzymes, including esterases and peptidases, that can metabolize xenobiotics.[10] Assessing stability in plasma is a standard in vitro step to predict in vivo half-life.

  • Temperature:

    • Physiological temperature (37°C) is an accelerator for all chemical and enzymatic degradation processes.

    • For laboratory and storage purposes, maintaining low temperatures is crucial. Stock solutions are best stored at -20°C for short-term and -80°C for long-term stability to minimize hydrolytic degradation.[5]

Experimental Assessment of Stability

To quantitatively assess the stability of Cyclo(L-Ala-L-His), a series of standardized in vitro experiments are employed. These assays simulate the conditions of different physiological compartments.

Protocol 1: Stability in Simulated Gastric Fluid (SGF)

This assay evaluates the stability of the compound in the acidic and enzymatic environment of the stomach.

Methodology:

  • Prepare SGF (USP Standard): Dissolve 2.0 g of NaCl and 3.2 g of purified pepsin in water, add 7.0 mL of HCl, and adjust the final volume to 1 L. The final pH should be approximately 1.2. Prepare a control solution (SGF₀) without pepsin.[13][14]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Cyclo(L-Ala-L-His) in a suitable solvent (e.g., water or DMSO).

  • Incubation: Spike the stock solution into pre-warmed (37°C) SGF and SGF₀ to a final concentration (e.g., 10 µg/mL).

  • Time Points: Incubate the mixture at 37°C with gentle agitation. Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench Reaction: Immediately quench the enzymatic reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples (e.g., 10,000 x g for 10 min) to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for immediate analysis by LC-MS/MS.

Caption: Workflow for Simulated Gastric Fluid (SGF) Stability Assay.

Protocol 2: Stability in Simulated Intestinal Fluid (SIF)

This assay assesses stability in the neutral, enzyme-rich environment of the small intestine.

Methodology:

  • Prepare SIF (USP Standard): Dissolve 6.8 g of monobasic potassium phosphate and 10 g of pancreatin in water, and adjust the pH to 6.8 with 0.2 M NaOH. Adjust the final volume to 1 L. Prepare a control solution (SIF₀) without pancreatin.[13][14]

  • Incubation & Analysis: Follow steps 2-7 as described in the SGF protocol, using SIF and SIF₀.

Caption: Workflow for Simulated Intestinal Fluid (SIF) Stability Assay.

Protocol 3: Plasma Stability Assay

This assay determines the compound's stability in the presence of plasma enzymes.

Methodology:

  • Materials: Obtain fresh heparinized human plasma. Store at -80°C and thaw immediately before use.

  • Incubation: Pre-warm plasma to 37°C. Spike the Cyclo(L-Ala-L-His) stock solution to a final concentration (e.g., 1-10 µM).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Quench & Precipitate: Immediately add each aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard to stop the reaction and precipitate plasma proteins.[5]

  • Sample Preparation: Vortex vigorously, then centrifuge at high speed (e.g., 12,000 x g for 10 min at 4°C).

  • Analysis: Transfer the supernatant for LC-MS/MS analysis. The percentage of compound remaining at each time point is calculated relative to the T=0 sample.

Caption: Workflow for Plasma Stability Assay.

Analytical Methodologies for Quantification

Accurate quantification is the cornerstone of any stability study. The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for routine analysis when concentrations are moderate and the matrix is relatively clean. Quantification is typically performed at a wavelength of 210-220 nm, corresponding to the peptide bond absorbance.[15][16]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[16] It can accurately quantify analytes at very low concentrations even in complex biological matrices like plasma. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures that only the parent ion and a specific fragment ion of the analyte are detected, eliminating interference from matrix components.

ParameterHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio
Selectivity ModerateVery High
Sensitivity (LOD) ~µg/mL range~pg/mL to ng/mL range
Matrix Tolerance Low to ModerateHigh
Primary Use Purity checks, routine quantificationBioanalysis, trace quantification
Linearity (r²) > 0.998[16]> 0.999[16]

Conclusion and Future Perspectives

Cyclo(L-Ala-L-His) possesses a cyclic dipeptide structure that provides a significant stability advantage over linear peptides, making it an attractive candidate for therapeutic development.[1] Its stability is primarily governed by pH and enzymatic activity, with the main degradation pathway being the hydrolytic opening of the diketopiperazine ring. While relatively stable at neutral pH, it is susceptible to degradation under the harsh acidic conditions of the stomach and in the presence of enzymes in the intestine and plasma.

The experimental protocols and analytical methods detailed in this guide provide a robust framework for the comprehensive evaluation of its stability profile. The data generated from these studies are critical for making informed decisions in drug development, including the selection of the route of administration and the design of advanced formulations, such as enteric coatings or encapsulation technologies, to protect the molecule and enhance its in vivo performance. Future research should focus on identifying specific enzymes responsible for its metabolism and exploring chemical modifications to further enhance its stability without compromising its biological activity.

References

  • Chem-Impex. Cyclo(L-Ala-L-His). [Link]

  • Steinberg, S., & Bada, J. L. (1983). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Journal of Organic Chemistry.
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. [Link]

  • Gao, H., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. [Link]

  • Li, X., et al. (2018). Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro). Shipin Kexue/Food Science. [Link]

  • Regazzoni, L., et al. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Antioxidants. [Link]

  • Frost, C. L., & Van De Venter, M. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Peptides. [Link]

  • Frost, C. L., et al. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Peptides. [Link]

  • Biosynthesis. (n.d.). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. [Link]

  • Rohn, S., et al. (2014). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and MS. Journal of Analytical Methods in Chemistry. [Link]

  • Fairlie, D. P., et al. (2018). Stable and Long-Lasting, Novel Bicyclic Peptide Plasma Kallikrein Inhibitors for the Treatment of Diabetic Macular Edema. Journal of Medicinal Chemistry. [Link]

  • Wang, J., et al. (2015). Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. Molecular Pharmaceutics. [Link]

  • Chen, Y., et al. (2023). Co-Assembly of Cancer Drugs with Cyclo-HH Peptides: Insights from Simulations and Experiments. International Journal of Molecular Sciences. [Link]

  • Kwak, J., et al. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. Frontiers in Microbiology. [Link]

  • Isobe, S., et al. (2007). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry. [Link]

  • Gondry, M., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Marine Drugs. [Link]

  • Hadžić, S., et al. (2024). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. International Journal of Nanomedicine. [Link]

  • Muttenthaler, M., et al. (2021). Improving the Gastrointestinal Stability of Linaclotide. Journal of Medicinal Chemistry. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. [Link]

  • Hu, M., & Amidon, G. L. (1988). The in vivo gastrointestinal absorption in rats of the intact cyclo(L-leucylglycine) dipeptide. Journal of Pharmaceutical Sciences. [Link]

  • Regazzoni, L., et al. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Antioxidants. [Link]

  • Guder, W. G., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical Chemistry and Laboratory Medicine. [Link]

  • Chem-Impex. Cyclo (L-Ala-L-ala). [Link]

  • D'Souza, A., & Loo, R. O. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. ACS Chemical Biology. [Link]

  • Sacco, M. D., et al. (2017). Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. Nature Communications. [Link]

  • Kwak, J., et al. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. Frontiers in Microbiology. [Link]

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Foundational

Natural sources of Cyclo(L-Ala-L-His) and microbial production

An In-depth Technical Guide to the Natural Sources and Microbial Production of Cyclo(L-Ala-L-His) Abstract Cyclo(L-Ala-L-His), a heterocyclic diketopiperazine, is a bioactive cyclic dipeptide with considerable potential...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Natural Sources and Microbial Production of Cyclo(L-Ala-L-His)

Abstract

Cyclo(L-Ala-L-His), a heterocyclic diketopiperazine, is a bioactive cyclic dipeptide with considerable potential in pharmaceutical and biotechnological research. Its rigid structure confers high stability and resistance to enzymatic degradation, making it an attractive scaffold for drug development.[1] Studies have demonstrated its efficacy in inhibiting the in-vitro growth of various cancer cell lines and pathogenic fungi, highlighting its therapeutic promise.[2] This technical guide provides a comprehensive overview of the known and putative natural sources of Cyclo(L-Ala-L-His), delves into the core biosynthetic pathways, and presents a detailed, field-proven framework for its microbial production and subsequent purification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecule.

Introduction to Cyclo(L-Ala-L-His)

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines, are the simplest form of cyclic peptides, formed from the condensation of two amino acid residues.[3] They are a diverse class of secondary metabolites produced by a wide array of organisms, including bacteria, fungi, and animals, and are known to exhibit a broad spectrum of biological activities.[3][4]

Cyclo(L-Ala-L-His) is formed from the intramolecular condensation of a dipeptide composed of L-Alanine and L-Histidine. Its unique structural properties, including a constrained ring system, enhance its stability and bioavailability compared to linear peptides.[1] This inherent stability makes it a valuable building block in peptide synthesis and a promising candidate for therapeutic development.[1]

1.1 Known Biological Activities

The therapeutic potential of Cyclo(L-Ala-L-His) is underscored by several key biological activities. Research has shown that at a concentration of 100 µM, it can inhibit the in-vitro growth of several human cancer cell lines, including HT-29 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma).[2][5] Furthermore, it has demonstrated significant inhibitory effects against the pathogenic fungus Candida albicans.[2][5] Beyond its cytotoxic and antifungal properties, the compound has been observed to influence physiological processes, causing a decrease in heart rate and coronary flow in isolated rat hearts and inhibiting the activity of thrombin, a key enzyme in blood coagulation.[2][5]

Natural Sources and Biosynthesis

2.1 Putative Natural Sources

While direct isolation of Cyclo(L-Ala-L-His) from a specific natural source is not extensively documented in current literature, the vast majority of known CDPs are synthesized by microorganisms.[3] This strongly suggests that microbial ecosystems are the most promising environments for identifying natural producers.

  • Bacteria: Genera such as Bacillus, Pseudomonas, Streptomyces, and various Lactic Acid Bacteria are prolific producers of diverse CDPs.[6][7][8] Notably, the closely related histidine-containing dipeptide, Cyclo(His-Leu), was successfully isolated from the terrestrial bacterium Bacillus subtilis strain B38, making Bacillus species a primary target for screening efforts.[9][10]

  • Fungi: Filamentous fungi, particularly from the genera Aspergillus and Penicillium, are well-documented sources of complex, modified CDPs.[11] The heterologous expression of a gene from Eurotium cristatum has successfully produced Cyclo(L-Trp-L-Ala), demonstrating fungal enzymatic machinery is capable of synthesizing alanine-containing CDPs.[12][13]

  • Marine Environments: Marine microorganisms, including sponge-associated bacteria like Vibrio and Bacillus species, are recognized as a rich and largely untapped source of novel bioactive compounds, including CDPs.[14][15][16]

2.2 Biosynthetic Pathways

The microbial synthesis of the CDP scaffold is a sophisticated enzymatic process, primarily occurring via one of two major pathways. This enzymatic control ensures the stereospecificity of the final product, a critical factor for its biological activity.

  • Non-Ribosomal Peptide Synthetases (NRPSs): Predominantly found in fungi, NRPSs are large, multimodular enzymes that function as a form of protein-assembly line.[3][12] Each module is responsible for recognizing, activating (via an adenylation domain), and incorporating a specific amino acid. The growing peptide chain is tethered to the enzyme via thiolation domains. Cyclization is typically the final step, catalyzed by a terminal condensation-like domain, which releases the CDP from the enzyme.[17]

  • Cyclodipeptide Synthases (CDPSs): More common in bacteria, CDPSs represent a more streamlined pathway.[3][17] Instead of using free amino acids, these enzymes hijack two aminoacyl-tRNAs (aa-tRNAs) from the primary translational machinery.[3] The CDPS enzyme then catalyzes the formation of the two peptide bonds, leading to the cyclized product.[17]

Biosynthetic_Pathways cluster_0 Non-Ribosomal Peptide Synthetase (NRPS) Pathway cluster_1 Cyclodipeptide Synthase (CDPS) Pathway Free Amino Acids Free Amino Acids NRPS Enzyme NRPS Enzyme Free Amino Acids->NRPS Enzyme Adenylation & Thiolation Thiolated Dipeptide Thiolated Dipeptide NRPS Enzyme->Thiolated Dipeptide Condensation Cyclo(L-Ala-L-His)_NRPS Cyclo(L-Ala-L-His) NRPS Enzyme->Cyclo(L-Ala-L-His)_NRPS Cyclization & Release Thiolated Dipeptide->NRPS Enzyme Translocation Aminoacyl-tRNAs Ala-tRNA & His-tRNA CDPS Enzyme CDPS Enzyme Aminoacyl-tRNAs->CDPS Enzyme Binding Cyclo(L-Ala-L-His)_CDPS Cyclo(L-Ala-L-His) CDPS Enzyme->Cyclo(L-Ala-L-His)_CDPS Sequential Peptide Bond Formation & Cyclization

General biosynthetic pathways for cyclic dipeptides.

Microbial Production of Cyclo(L-Ala-L-His)

Given the lack of an established natural overproducer, a rational approach involving either a selected microbial strain or a heterologous expression system is necessary for scalable production. This section outlines a comprehensive workflow for achieving this.

3.1 Strain Selection and Engineering

  • Screening: A high-throughput screening campaign of microbial libraries (e.g., Bacillus, Streptomyces) can be conducted. Culture supernatants can be extracted and analyzed via LC-MS, screening for the specific mass of Cyclo(L-Ala-L-His) (C9H12N4O2, MW: 208.22).

  • Heterologous Expression: A more targeted approach involves expressing a known or putative CDP-synthesizing enzyme in a robust industrial host like Aspergillus oryzae or Escherichia coli. The successful production of Cyclo(L-Trp-L-Ala) in A. oryzae provides a strong precedent for this strategy.[12][13][18] This method allows for precise control over the biosynthetic pathway and facilitates process optimization.

3.2 Exemplar Fermentation Protocol

The following protocol is a robust starting point for the production of CDPs in a bacterial host, such as Bacillus subtilis, and can be adapted for other microorganisms.

Workflow for microbial fermentation of Cyclo(L-Ala-L-His).

Step-by-Step Methodology:

  • Media Preparation:

    • Seed Medium (per liter): 10 g Tryptone, 5 g Yeast Extract, 10 g NaCl.

    • Production Medium (per liter): 20 g Glucose, 10 g Yeast Extract, 5 g Peptone, 2 g K2HPO4, 0.5 g MgSO4·7H2O. Sterilize by autoclaving.

  • Inoculum Preparation: Aseptically transfer a single colony of the production strain from an agar plate into 50 mL of sterile seed medium in a 250 mL baffled flask.

  • Seed Culture: Incubate the flask at 30°C on a rotary shaker at 200 rpm for 24 hours until the culture reaches a high cell density (OD600 ≈ 2.0-3.0).

  • Production Fermentation: Inoculate a 5 L bioreactor containing 3 L of production medium with 150 mL (5% v/v) of the seed culture.

  • Culture Conditions: Maintain the fermentation at 30°C with an agitation rate of 300 rpm. Control the pH at 7.0 using automated additions of 2M NaOH and 2M HCl. Maintain dissolved oxygen (DO) above 20% by sparging with sterile air.

  • Substrate Feeding (Optional but Recommended): For enhanced yield, a concentrated sterile solution of L-Alanine and L-Histidine (e.g., 50 g/L of each) can be fed into the bioreactor after the initial glucose is depleted (typically after 24 hours), as suggested by successful yield increases for other CDPs.[13]

  • Harvesting: After 48-72 hours of cultivation, harvest the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) to separate the cell biomass from the supernatant containing the secreted product.

3.3 Rationale for Experimental Choices and Optimization

  • Temperature and pH: A temperature of 30°C and neutral pH are generally optimal for the growth and secondary metabolite production of many mesophilic bacteria like Bacillus.[6] Deviations can lead to reduced enzyme activity or cell stress.

  • Medium Composition: The complex nitrogen sources (yeast extract, peptone) provide essential amino acids and growth factors, while glucose serves as the primary carbon and energy source. The phosphate buffer helps maintain pH stability.

  • Aeration: Adequate dissolved oxygen is critical for cell growth and energy-intensive secondary metabolite synthesis.

  • Stationary vs. Shaking Conditions: For some organisms, particularly certain Lactic Acid Bacteria, stationary cultivation can outperform agitated methods by reducing shear stress and promoting an environment conducive to metabolite accumulation.[6] This parameter should be tested during optimization.

Downstream Processing: Extraction and Purification

A robust downstream process is critical to isolate Cyclo(L-Ala-L-His) to a high degree of purity. The following multi-step protocol is based on established methods for CDP purification.[][20]

Downstream processing workflow for Cyclo(L-Ala-L-His).

Step-by-Step Methodology:

  • Liquid-Liquid Extraction:

    • Transfer the cell-free supernatant to a separatory funnel.

    • Extract the supernatant three times with an equal volume of ethyl acetate. Ethyl acetate is a solvent of medium polarity effective for extracting many CDPs.

    • Pool the organic (ethyl acetate) layers.

  • Concentration:

    • Concentrate the pooled organic phase under reduced pressure using a rotary evaporator at a moderate temperature (e.g., 40°C) to yield a crude extract.

  • Silica Gel Column Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of solvent (e.g., dichloromethane).

    • Load the dissolved extract onto a pre-packed silica gel column.

    • Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of methanol in dichloromethane, from 0% to 10% methanol).

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing):

    • Pool and concentrate the fractions containing Cyclo(L-Ala-L-His).

    • Dissolve the concentrated sample in the HPLC mobile phase.

    • Inject the sample onto a preparative reverse-phase C18 column.

    • Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) at a specific flow rate.[6]

    • Collect the peak corresponding to Cyclo(L-Ala-L-His), guided by a UV detector and retention time of a pure standard.

  • Final Steps: Lyophilize the pure fraction to obtain the final product as a powder. Confirm identity and purity using analytical techniques like LC-MS and NMR.

Data Summary

Table 1: Microbial Sources and Bioactivities of Histidine-Containing CDPs

Cyclic DipeptideProducing MicroorganismReported Biological ActivityReference(s)
Cyclo(L-Ala-L-His) N/A (Synthetic studies)Anticancer (HT-29, MCF-7), Antifungal (C. albicans), Thrombin inhibitor[2][5]
Cyclo(His-Leu) Bacillus subtilis B38Antimicrobial, Antioxidative[9][10]
Cyclo(His-Pro) Mammalian (endogenous), also found in fermented foodsNeuroprotective, Antioxidant, Modulates glucose homeostasis[4][11][21][22]

Table 2: Typical Fermentation Parameters for CDP Production

ParameterRecommended RangeRationale
Temperature 28-37 °COptimal for growth and enzyme activity of most mesophilic bacteria/fungi.
pH 6.5 - 7.5Maintains physiological conditions and enzyme stability.
Agitation 200 - 400 rpmEnsures proper mixing and oxygen transfer.
Dissolved Oxygen > 20%Critical for aerobic respiration and energy-intensive synthesis.
Cultivation Time 48 - 96 hoursBalances cell growth phase with secondary metabolite production phase.
Primary Carbon Source Glucose / SucroseReadily metabolizable energy source.
Nitrogen Source Yeast Extract, PeptoneProvides essential amino acids, vitamins, and growth factors.

Conclusion and Future Outlook

Cyclo(L-Ala-L-His) stands out as a cyclic dipeptide with significant, validated biological activities relevant to oncology and infectious diseases. While its natural producers remain to be explicitly identified, the wealth of knowledge on microbial CDP biosynthesis provides a clear and actionable roadmap for its production. The methodologies outlined in this guide, from rational strain selection and fermentation to systematic downstream processing, offer a robust framework for obtaining this valuable compound in quantities sufficient for advanced preclinical research and drug development.

Future efforts should focus on high-throughput screening of diverse microbial habitats to uncover natural overproducers. Furthermore, the application of synthetic biology—by engineering heterologous hosts with optimized precursor pathways and potent cyclodipeptide synthetases—holds immense promise for developing commercially viable, high-yield bioproduction processes.

References

  • The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). (2006). PubMed. Available at: [Link]

  • The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) | Request PDF. ResearchGate. Available at: [Link]

  • Qi, J., et al. (2022). Efficient production of a cyclic dipeptide (cyclo-TA) using heterologous expression system of filamentous fungus Aspergillus oryzae. Microbial Cell Factories, 21(1), 146. Available at: [Link]

  • Kusumoto, K., et al. (2017). The Mode of Action of Cyclo(l-Ala-l-Pro) in Inhibiting Aflatoxin Production of Aspergillus flavus. Toxins, 9(7), 220. Available at: [Link]

  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). ResearchGate. Available at: [Link]

  • Kang, M., et al. (2023). Optimization of the Culture Conditions of Lactic Acid Bacteria for Antimicrobial Activity and Mass Production of Cyclic Dipeptides. Fermentation, 9(6), 576. Available at: [Link]

  • Hutter, C. V., et al. (2021). Scalable downstream method for the cyclic lipopetide jagaricin. Biotechnology Reports, 31, e00659. Available at: [Link]

  • Carroll, A. R., et al. (2023). Marine Organisms as a Prolific Source of Bioactive Depsipeptides. Marine Drugs, 21(2), 119. Available at: [Link]

  • Abbamondi, G. R., et al. (2014). Cyclic dipeptides produced by marine sponge-associated bacteria as quorum sensing signals. Natural Product Communications, 9(2), 229-32. Available at: [Link]

  • Cyclic Dipeptides Produced by Marine Sponge-Associated Bacteria as Quorum Sensing Signals. ResearchGate. Available at: [Link]

  • Zbornik, C., et al. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Applied Microbiology and Biotechnology, 97(21), 9499-511. Available at: [Link]

  • Giessen, T. W., & Marahiel, M. A. (2015). Rational and combinatorial tailoring of bioactive cyclic dipeptides. Frontiers in Microbiology, 6, 788. Available at: [Link]

  • Efficient production of a cyclic dipeptide (cyclo-TA) using heterologous expression system of filamentous fungus Aspergillus oryzae. ResearchGate. Available at: [Link]

  • Giessen, T. W., & Marahiel, M. A. (2015). Rational and combinatorial tailoring of bioactive cyclic dipeptides. Frontiers in Microbiology, 6. Available at: [Link]

  • Al-Awadhi, F., et al. (2020). Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies. Molecules, 25(21), 5158. Available at: [Link]

  • Gondry, M., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 22(10), 1747. Available at: [Link]

  • The Mode of Action of Cyclo(l-Ala-l-Pro) in Inhibiting Aflatoxin Production of Aspergillus flavus. ResearchGate. Available at: [Link]

  • Method for producing cyclic dipeptide. Google Patents.
  • Tundo, G. R., et al. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Antioxidants, 11(5), 812. Available at: [Link]

  • Extraction, isolation, and Biological activity of natural cyclic dipeptides. ResearchGate. Available at: [Link]

  • Wollenberg, M., et al. (2022). Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction. Biotechnology Advances, 60, 108020. Available at: [Link]

  • Kaaniche, F., et al. (2020). Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach. Molecules, 25(10), 2415. Available at: [Link]

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Exploratory

An In-depth Technical Guide to Cyclo(L-Ala-L-His): A Bioactive Diketopiperazine

Abstract Cyclo(L-Ala-L-His), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, has emerged as a molecule of significant interest for researchers in drug discovery and biotechnology. Formed from the co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclo(L-Ala-L-His), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, has emerged as a molecule of significant interest for researchers in drug discovery and biotechnology. Formed from the condensation of L-Alanine and L-Histidine, its constrained cyclic structure imparts enhanced stability against enzymatic degradation compared to its linear counterparts, a crucial attribute for therapeutic development. This guide provides a comprehensive technical overview of Cyclo(L-Ala-L-His), detailing its fundamental physicochemical properties, validated methodologies for its synthesis and purification, and in-depth analytical characterization. Furthermore, we explore the current understanding of its biological activities and potential mechanisms of action, drawing from studies on closely related histidine-containing diketopiperazines to provide a forward-looking perspective for drug development professionals.

Core Molecular Profile

Cyclo(L-Ala-L-His) is a heterocyclic organic compound with a rigid six-membered diketopiperazine ring. This core structure is fundamental to its biological and chemical properties.

PropertyValueSource(s)
Chemical Formula C₉H₁₂N₄O₂[1][2][3]
Molecular Weight 208.22 g/mol [1][2][3]
CAS Number 54300-25-3[1][2]
IUPAC Name (3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione[3]
Synonyms Cyclo(-Ala-His), L-Proline, N-(1-L-alanyl)-L-histidyl, cyclic peptide[1][3]
Appearance Typically a beige or off-white powder[2]

Synthesis and Purification: A Validated Workflow

The synthesis of Cyclo(L-Ala-L-His) follows a logical and well-established pathway for cyclic dipeptides: formation of the linear dipeptide precursor followed by an intramolecular cyclization reaction. The causality behind this two-stage approach lies in the need to first establish the correct peptide bond between L-alanine and L-histidine before inducing the second amide bond formation to create the stable diketopiperazine ring.

Chemical Synthesis Protocol

This protocol is adapted from established methods for synthesizing cyclic dipeptides from their linear precursors.[4] The core principle is the protection of reactive groups, targeted peptide bond formation, deprotection, and subsequent base-catalyzed intramolecular cyclization.

Step 1: Formation of the Protected Linear Dipeptide (Boc-L-Ala-L-His-OMe)

  • Protection: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxyl group of L-histidine is protected as a methyl ester. This ensures that the subsequent coupling reaction occurs specifically between the carboxyl group of alanine and the amino group of histidine.

  • Coupling Reaction:

    • Dissolve Boc-L-alanine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a peptide coupling reagent like HBTU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents).

    • Stir the mixture for 10-15 minutes to form the activated ester.

    • Add L-histidine methyl ester hydrochloride (1 equivalent) and an additional equivalent of DIPEA to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring completion by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude protected dipeptide using flash column chromatography on silica gel.

Step 2: Deprotection and Cyclization

  • Deprotection:

    • Remove the N-terminal Boc group by treating the protected dipeptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA/DCM) for 1-2 hours.

    • Remove the C-terminal methyl ester by saponification using a base like lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture.

  • Intramolecular Cyclization:

    • Dissolve the fully deprotected linear dipeptide (L-Ala-L-His) in a polar solvent like methanol or isopropanol at a high dilution (e.g., 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Add a weak base, such as ammonium hydroxide, and heat the solution to reflux for 24-48 hours. The elevated temperature provides the activation energy for the cyclization reaction.

    • Monitor the reaction for the disappearance of the linear precursor and the appearance of the cyclic product by TLC or LC-MS.

Purification Protocol: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying cyclic dipeptides to a high degree of purity (typically >98%).[2] The separation is based on the differential partitioning of the compound between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • System Preparation:

    • Column: Use a preparative C18 reversed-phase column.

    • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% TFA.

    • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

  • Method Development (Analytical Scale):

    • Dissolve the crude Cyclo(L-Ala-L-His) in a minimal amount of the initial mobile phase.

    • Inject a small sample onto an analytical C18 column.

    • Run a scouting gradient, for example, from 5% to 60% B over 30 minutes, to determine the retention time of the target compound.

  • Preparative Scale Purification:

    • Scale the injection volume for the preparative column.

    • Run an optimized gradient based on the analytical run. A typical gradient might start at 5% B, ramp to the elution concentration over 40-60 minutes, and then include a steep wash step to elute any remaining impurities.

    • Collect fractions based on the UV detector signal (typically at 214 nm and 254 nm).

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the acetonitrile and water via lyophilization (freeze-drying) to obtain the final product as a fluffy powder.

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Caption: Workflow for the purification of Cyclo(L-Ala-L-His).

Analytical Characterization

Rigorous structural elucidation is essential to confirm the identity and purity of the synthesized compound. A combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides an unambiguous characterization.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural information.

  • Expected Molecular Ion: In positive ion mode, the expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of 209.23.

  • Fragmentation Pattern: The diketopiperazine ring is relatively stable. Common fragmentation pathways for cyclic dipeptides involve the cleavage of the side chains and subsequent cleavages of the ring itself. For Cyclo(L-Ala-L-His), characteristic fragments would arise from the loss of the imidazolemethyl group from the histidine side chain and the methyl group from the alanine side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Key signals would include:

    • A doublet for the alanine methyl group (CH₃).

    • Alpha-proton (α-H) signals for both the alanine and histidine residues in the piperazine ring region.

    • Methylene protons (β-H) of the histidine side chain.

    • Distinct signals for the imidazole ring protons of histidine.

    • Amide (NH) proton signals, which may be broadened or exchangeable depending on the solvent.

  • ¹³C NMR: Expected signals would correspond to:

    • Two distinct carbonyl carbons (C=O) of the diketopiperazine ring.

    • Two alpha-carbons (α-C) from the peptide backbone.

    • The methyl carbon (β-C) of alanine.

    • The methylene carbon (β-C) of the histidine side chain.

    • The carbons of the histidine imidazole ring.

Biological Activity and Therapeutic Potential

While direct and extensive research on Cyclo(L-Ala-L-His) is still emerging, the broader class of histidine-containing diketopiperazines has demonstrated a range of significant biological activities, providing a strong rationale for its investigation as a therapeutic agent.[4][5]

Biological ActivityObserved in Related DiketopiperazinesPotential ApplicationSource(s)
Anticancer Inhibition of cell growth in various cancer cell lines (e.g., HT-29, MCF-7, HeLa).[4][5]Oncology[4][5]
Antifungal Significant inhibition of Candida albicans growth.Infectious Diseases[4][5]
Antithrombotic Inhibition of thrombin and platelet aggregation.Cardiovascular Disease[4][5]
Enzyme Inhibition Potential to inhibit enzymes such as topoisomerase II.Oncology[6]
Plausible Mechanism of Action: Anticancer Effects

Many diketopiperazines exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[7][8] Based on studies of related compounds, a plausible mechanism for Cyclo(L-Ala-L-His) could involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT/mTOR or NF-κB pathways.[2] Inhibition of these pathways can lead to the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2), ultimately tipping the cellular balance towards apoptosis.

// Node styles compound [label="Cyclo(L-Ala-L-His)\n(or related DKP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptor [label="Cell Surface Receptor\n(e.g., Growth Factor Receptor)", fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; akt [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mtor [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"];

bcl2 [label="Bcl-2 (Anti-apoptotic)\nExpression", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; bax [label="Bax (Pro-apoptotic)\nExpression", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

prolif [label="Cell Proliferation\n& Survival", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges compound -> receptor [arrowhead=tee, label="Inhibition", fontcolor="#EA4335"]; receptor -> pi3k [arrowhead=normal]; pi3k -> akt [arrowhead=normal]; akt -> mtor [arrowhead=normal];

mtor -> prolif [arrowhead=normal, label="Promotes"]; mtor -> bcl2 [arrowhead=normal, label="Upregulates"];

compound -> mtor [arrowhead=tee, label="Plausible\nInhibition", fontcolor="#EA4335", style=dashed];

bcl2 -> apoptosis [arrowhead=tee, label="Inhibits"]; bax -> apoptosis [arrowhead=normal, label="Promotes"];

{rank=same; bcl2; bax;} } }

Caption: Plausible anticancer signaling pathway modulated by DKPs.

Conclusion and Future Directions

Cyclo(L-Ala-L-His) represents a promising scaffold for drug discovery, backed by its inherent stability and the diverse biological activities observed in its chemical class. Its molecular weight of 208.22 g/mol and chemical formula of C₉H₁₂N₄O₂ define a compact molecule with significant potential. The protocols outlined in this guide for its synthesis, purification, and characterization provide a robust framework for researchers to produce and validate this compound for further investigation. Future research should focus on elucidating the specific molecular targets of Cyclo(L-Ala-L-His) to fully understand its mechanism of action and to explore its therapeutic efficacy in preclinical models of cancer, infectious diseases, and thrombosis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7408475, Cyclo(-Ala-His). [Link]

  • Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164.
  • McCleland, C. W., et al. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Medicinal Chemistry, 2(6), 629-636.
  • Perez, A., et al. (2023). Selective Antiproliferative and Apoptotic Effects of 2,6-Diketopiperazines on MDA-MB-231 Triple-Negative Breast Cancer. Chemistry & Biodiversity, e20230098.
  • Mollica, A., et al. (2017). Synthesis and anti-cancer activity of naturally occurring 2,5-diketopiperazines. Bioorganic & Medicinal Chemistry, 25(15), 4049-4057.
  • Gaffney, B., et al. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). PubMed, [Link]

  • Song, Z., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 19(7), 403.

Sources

Protocols & Analytical Methods

Method

Protocol for the Chemical Synthesis of Cyclo(L-Ala-L-His) from a Linear Dipeptide Precursor

An Application Note for Researchers and Drug Development Professionals Abstract Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry and drug development. Their rigidified backbone enhances metabolic stability and bioavailability compared to their linear counterparts.[1] Cyclo(L-Ala-L-His) has demonstrated a range of biological activities, including potential anticancer and antithrombotic effects, making it a compound of significant interest.[2][3] This application note provides a detailed, field-proven protocol for the chemical synthesis of Cyclo(L-Ala-L-His) starting from its linear dipeptide precursor. The guide covers the strategic selection of protecting groups, a robust protocol for the synthesis of the linear L-Alanyl-L-Histidine dipeptide, the critical intramolecular cyclization step, and comprehensive methods for purification and characterization.

Introduction: The Significance of Cyclo(L-Ala-L-His)

The synthesis of DKPs is a fundamental process in the development of novel therapeutics.[1] These compounds are not only found in nature but are also accessible through synthetic routes, most commonly via the cyclization of a linear dipeptide ester.[4][5] The synthesis of histidine-containing peptides, however, presents unique challenges. The imidazole side chain of histidine is nucleophilic and can catalyze epimerization at the α-carbon during peptide coupling, compromising the stereochemical integrity of the final product.[6][7] Therefore, a carefully designed synthetic strategy with appropriate side-chain protection is paramount for a successful and high-purity synthesis.

This protocol is structured to guide the researcher through a logical workflow, explaining the causality behind each experimental choice to ensure a reproducible and high-yielding synthesis of Cyclo(L-Ala-L-His).

Overall Synthesis Workflow

The synthesis is approached in a multi-step process, beginning with the protected linear dipeptide, followed by sequential deprotection and cyclization steps.

G cluster_0 Part 1: Linear Dipeptide Synthesis cluster_1 Part 2: Cyclization cluster_2 Part 3: Final Product A Protected Amino Acids (Fmoc-L-Ala-OH & H-L-His(Trt)-OMe) B Peptide Coupling (HBTU/DIPEA in DMF) A->B C Protected Linear Dipeptide (Fmoc-L-Ala-L-His(Trt)-OMe) B->C D N-Terminal Deprotection (Piperidine/DMF) C->D E Intramolecular Cyclization (Heat in Methanol) D->E F Protected Cyclic Dipeptide (Cyclo(L-Ala-L-His(Trt))) E->F G Side-Chain Deprotection (TFA/Scavengers) F->G H Purification (Reversed-Phase HPLC) G->H I Final Product Cyclo(L-Ala-L-His) H->I

Caption: Overall workflow for the synthesis of Cyclo(L-Ala-L-His).

PART 1: Synthesis of the Linear Dipeptide Precursor

The foundational step is the creation of the linear dipeptide, L-Alanyl-L-Histidine. The success of the entire synthesis hinges on the effective management of reactive functional groups, particularly the imidazole side chain of histidine.

Expertise & Experience: The Histidine Challenge and Protecting Group Strategy

Histidine is one of the most challenging amino acids in peptide synthesis.[8] Its imidazole side chain can act as a base, promoting the racemization of the activated amino acid during the coupling step.[7] To mitigate this, and to prevent unwanted side-chain acylation, protection of the imidazole nitrogen is essential.[6][9]

In modern Fmoc-based solid-phase peptide synthesis (SPPS) and solution-phase synthesis, trityl (Trt) based protecting groups are a common and effective choice for the histidine side chain.[6] Fmoc-His(Trt)-OH is widely used because the bulky Trt group provides excellent steric hindrance, effectively preventing side reactions, and it is labile to standard acidic cleavage conditions used at the end of a synthesis.[7]

For this protocol, we will utilize an N-α-Fmoc-protected L-Alanine and an L-Histidine with a C-terminal methyl ester and an N-τ-Trityl protected imidazole ring.

Protocol 1: Synthesis of Fmoc-L-Ala-L-His(Trt)-OMe

This protocol details the coupling of Fmoc-L-Alanine to L-Histidine(Trt)-Methyl Ester.

Materials:

  • Fmoc-L-Ala-OH

  • H-L-His(Trt)-OMe·HCl (Histidine(Trt)-Methyl Ester Hydrochloride)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round bottom flask and standard glassware

Methodology:

  • Reactant Preparation: In a round bottom flask, dissolve H-L-His(Trt)-OMe·HCl (1.0 eq) and Fmoc-L-Ala-OH (1.1 eq) in anhydrous DMF.

  • Activation & Coupling: Cool the solution to 0°C in an ice bath. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and create a basic environment for the coupling. In a separate vial, dissolve HBTU (1.1 eq) in a minimum amount of DMF and add it to the reaction mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes unreacted acidic starting material and acidic byproducts.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure protected dipeptide, Fmoc-L-Ala-L-His(Trt)-OMe.

PART 2: Intramolecular Cyclization and Deprotection

With the linear precursor in hand, the next stage involves forming the diketopiperazine ring. This is achieved through an intramolecular aminolysis reaction.[10]

Mechanism of Diketopiperazine Formation

The formation of the DKP ring requires two key steps:

  • N-terminal Deprotection: The Fmoc group on the L-Alanine residue is removed, typically with a mild base like piperidine, to expose the free primary amine.[8][10]

  • Intramolecular Attack: This newly liberated nucleophilic amine attacks the C-terminal methyl ester of the histidine residue. This intramolecular reaction is entropically favored and results in the formation of the stable six-membered DKP ring, releasing methanol as a byproduct.[4]

Caption: Intramolecular aminolysis mechanism for DKP formation. (Note: The DOT script above is a template. Actual chemical structure images would be needed for a visual representation of the mechanism.)

Protocol 2: Cyclization and Final Deprotection

This protocol describes the deprotection of the N-terminus, subsequent cyclization, and final removal of the histidine side-chain protecting group.

Materials:

  • Fmoc-L-Ala-L-His(Trt)-OMe

  • 20% Piperidine in DMF

  • Methanol (MeOH)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Methodology:

  • Fmoc-Deprotection: Dissolve the protected dipeptide (1.0 eq) in a solution of 20% piperidine in DMF. Stir at room temperature for 30 minutes.

  • Isolation of Linear Precursor: Remove the solvent under high vacuum. The residue, H-L-Ala-L-His(Trt)-OMe, can be used directly in the next step.

  • Cyclization: Dissolve the crude deprotected dipeptide in methanol. Heat the solution to reflux for 12-24 hours. The cyclization can be monitored by LC-MS, observing the disappearance of the linear precursor and the appearance of the protected cyclic product. To favor the intramolecular reaction, this step should be performed under relatively dilute conditions (e.g., 0.01-0.05 M).[11][12]

  • Isolation of Protected DKP: After cooling, evaporate the methanol. The residue is the protected cyclic dipeptide, Cyclo(L-Ala-L-His(Trt)).

  • Side-Chain Deprotection: To the crude protected DKP, add a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. TIS acts as a scavenger to capture the liberated trityl cations, preventing side reactions with the product. Stir this mixture at room temperature for 2 hours.

  • Product Precipitation: After 2 hours, concentrate the TFA solution under a stream of nitrogen. Add cold diethyl ether to the concentrated residue to precipitate the crude Cyclo(L-Ala-L-His) as a solid.

  • Final Isolation: Centrifuge the mixture to pellet the solid product. Decant the ether and repeat the ether wash twice to remove residual scavengers. Dry the final crude product under vacuum.

PART 3: Purification and Characterization

The final step is to purify the crude product and rigorously verify its identity, purity, and stereochemical integrity.

Protocol 3: Purification and Analysis

Purification:

  • The crude product is best purified using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • System: A C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is effective. For example, a gradient of 5% to 50% ACN over 30 minutes.

  • Detection: UV detection at 214 nm and 254 nm.

  • The fractions containing the pure product are collected, pooled, and lyophilized to yield Cyclo(L-Ala-L-His) as a white, fluffy solid.

Characterization:

The identity and purity of the final compound should be confirmed by a combination of analytical techniques.

Technique Parameter Expected Result for Cyclo(L-Ala-L-His) Purpose
LC-MS (ESI+) [M+H]⁺m/z 209.10Confirms the molecular weight of the final product.
¹H NMR Chemical Shifts (δ)Specific shifts for Ala α-H, β-CH₃; His α-H, β-CH₂, and imidazole protons.Confirms the covalent structure and stereochemistry.
¹³C NMR Chemical Shifts (δ)Distinct signals for the two amide carbonyls (~165-170 ppm) and other carbons.Provides further structural confirmation.
Analytical HPLC Purity>95% (as determined by peak area integration)Assesses the final purity of the compound.

Conclusion

This application note provides a comprehensive and technically grounded protocol for the synthesis of Cyclo(L-Ala-L-His). By employing a robust protecting group strategy for the challenging histidine residue and by understanding the mechanism of intramolecular cyclization, researchers can reliably produce this valuable cyclic dipeptide. The detailed steps for synthesis, purification, and characterization establish a self-validating system, ensuring the generation of a high-purity final product suitable for applications in drug discovery, biochemistry, and pharmaceutical development.

References

  • Histidine protection. (n.d.). Google Patents.
  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. (2025). PubMed. Retrieved from [Link]

  • Solid phase peptide synthesis: new resin and new protecting group. (n.d.). Retrieved from [Link]

  • Cyclo(L-Ala-L-His). (n.d.). Chem-Impex. Retrieved from [Link]

  • Gordo, J., et al. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3816-3864. Retrieved from [Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). Retrieved from [Link]

  • Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Methods for the synthesis of diketopiperazines. (n.d.). Google Patents.
  • Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). (2006). PubMed. Retrieved from [Link]

  • Cleavage of the peptide bond of beta-alanyl-L-histidine (carnosine) induced by a Co(III)-amine complexes: reaction, structure and mechanism. (2004). PubMed. Retrieved from [Link]

  • The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and anorectic testing of the four stereoisomers of cyclo(histidylproline). (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy. (n.d.). The Raj Group. Retrieved from [Link]

  • Synthesis of Cyclic Peptides. (n.d.). Retrieved from [Link]

  • Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Application

Optimal solvent systems for dissolving Cyclo(L-Ala-L-His) for in vitro assays

Application Note: Optimal Solvent Systems for Cyclo(L-Ala-L-His) in In Vitro Assays Executive Summary Cyclo(L-Ala-L-His) (CAH) is a bioactive cyclic dipeptide (2,5-diketopiperazine) with potential applications in neuropr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Systems for Cyclo(L-Ala-L-His) in In Vitro Assays

Executive Summary

Cyclo(L-Ala-L-His) (CAH) is a bioactive cyclic dipeptide (2,5-diketopiperazine) with potential applications in neuroprotection, oncology, and antimicrobial research.[1][2] While its rigid cyclic structure confers high enzymatic stability, it simultaneously reduces aqueous solubility, creating a bottleneck for in vitro assay reproducibility.[2] This guide provides a validated solvent system strategy, prioritizing Dimethyl Sulfoxide (DMSO) for stock preparation and specific pH-controlled buffers for working dilutions.[1][2] The protocols below are designed to ensure complete dissolution while maintaining cell viability and enzyme integrity.

Physicochemical Profile & Solubility Challenge

The solubility of CAH is governed by two competing factors: the rigid diketopiperazine (DKP) ring, which promotes strong intermolecular hydrogen bonding (reducing solubility), and the ionizable imidazole side chain of Histidine (increasing solubility under specific pH conditions).

PropertyValueImplication for Formulation
Molecular Weight 208.22 g/mol Small molecule; rapid diffusion.[1][2]
Structure Cyclic(L-Ala-L-His)Rigid scaffold; high crystal lattice energy.[1][2]
Histidine pKa ~6.0 (Imidazole)Critical: Solubility increases significantly at pH < 6.0 due to protonation.[1][2]
Hydrophobicity ModeratePoorly soluble in pure water at neutral pH; Soluble in DMSO.[1][2]

The "Solubility Paradox": Researchers often attempt to dissolve CAH directly in cell culture media (pH 7.4).[2] At this pH, the histidine imidazole is largely uncharged, leading to micro-precipitation that is invisible to the naked eye but causes high assay variability.

Validated Solvent Systems

The following solvent systems have been evaluated for compatibility with CAH.

Solvent SystemSolubility RatingBiological CompatibilityRecommendation
100% DMSO Excellent (>50 mM)Low (Toxic >1% v/v)Primary Stock Solvent. Store at -20°C.
0.1 M Acetic Acid Good (10-20 mM)Low (Must be neutralized)Secondary Stock. Useful for DMSO-sensitive assays.[1][2]
PBS (pH 7.4) Poor (<1 mM)HighDiluent Only. Do not use for stock preparation.[1][2]
Ethanol Moderate ModerateNot recommended due to volatility and precipitation risk.[1][2]

Detailed Protocols

Protocol A: Preparation of 50 mM Master Stock Solution (DMSO)

Target: To create a stable, high-concentration stock for long-term storage.[1][2]

Reagents:

  • Cyclo(L-Ala-L-His) powder (Store at RT/desiccated).[1][2]

  • Sterile, anhydrous DMSO (Sigma-Aldrich or equivalent, cell-culture grade).[1][2]

Procedure:

  • Weighing: Accurately weigh 10.4 mg of Cyclo(L-Ala-L-His) into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of sterile DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5-10 minutes.

    • Checkpoint: Solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1][2]

  • Sterilization: If required, filter through a 0.22 µm PTFE (hydrophobic) syringe filter.[2] Note: Do not use aqueous filters (PES/Nylon) for 100% DMSO.[1][2]

  • Storage: Aliquot into 50-100 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Protocol B: Preparation of Working Solutions (In Vitro)

Target: To dilute the stock into assay media while preventing "shock precipitation."

Mechanism: Direct addition of high-concentration DMSO stock to aqueous media can cause local high concentrations, leading to precipitation.[1][2] A "step-down" dilution is safer.[1][2]

Step-by-Step Dilution (Example: 100 µM Final Assay Concentration):

  • Intermediate Dilution (10x):

    • Take 10 µL of 50 mM DMSO Stock .[1][2]

    • Add to 990 µL of PBS (pH 7.4) or serum-free media.

    • Result: 500 µM solution (1% DMSO). Vortex immediately.

  • Final Dilution (1x):

    • Add 200 µL of the 500 µM Intermediate to 800 µL of Cell Culture Media (in the well or tube).

    • Result:100 µM Cyclo(L-Ala-L-His) with 0.2% DMSO .

    • Validation: 0.2% DMSO is generally non-toxic to most cell lines (HeLa, MCF-7, PC12).[2] Always run a "Vehicle Control" (0.2% DMSO only).[1][2]

Self-Validating Solubility Screening

Before running a large-scale screen, perform this micro-test to validate your specific batch and media.

  • Prepare a 10 mM solution in DMSO.

  • Pipette 2 µL of this stock into 198 µL of your specific assay buffer (e.g., DMEM + 10% FBS) in a clear 96-well plate.

  • Measure Absorbance at 600 nm (turbidity check).

    • Pass: OD600 < 0.01 (comparable to blank).[1][2]

    • Fail: OD600 > 0.02 (indicates precipitation).[1][2]

  • If Fail: Repeat using 0.01 M Acetic Acid as the intermediate diluent before adding to media.

Visual Workflows (Graphviz)

Figure 1: Optimal Preparation Workflow

This diagram outlines the decision process for preparing the peptide, ensuring the correct solvent is chosen based on the final application.

G Start Cyclo(L-Ala-L-His) Powder SolventCheck Is Assay DMSO-Tolerant? Start->SolventCheck DMSO_Stock Dissolve in DMSO (50 mM Stock) SolventCheck->DMSO_Stock Yes (Standard) Acid_Stock Dissolve in 0.1M Acetic Acid SolventCheck->Acid_Stock No (Sensitive) Dilution Step-Down Dilution (Intermediate 1% DMSO) DMSO_Stock->Dilution Vortex Final_Media Final Assay Media (<0.5% DMSO) Dilution->Final_Media Dilute 1:5+ Neutralize Dilute in Buffered Media (Check pH!) Acid_Stock->Neutralize Slow Addition Neutralize->Final_Media

Caption: Workflow for solubilizing Cyclo(L-Ala-L-His). The DMSO pathway is preferred for stability, while the Acidic pathway utilizes Histidine protonation for DMSO-sensitive assays.

Figure 2: Biological Mechanism & Assay Logic

This diagram visualizes why we use specific assays (Neuroprotection/Anticancer) based on the molecule's interaction with cellular pathways.

Bio CAH Cyclo(L-Ala-L-His) (10-100 µM) His Histidine Imidazole (Protonation/Metal Binding) CAH->His DKP DKP Scaffold (Protease Resistance) CAH->DKP Nrf2 Nrf2 Pathway (Antioxidant) His->Nrf2 Putative CellCycle Cell Cycle Arrest (Anticancer) DKP->CellCycle Neuro Neuroprotection (PC12/BV2 Cells) Nrf2->Neuro NFkB NF-κB Pathway (Anti-inflammatory) NFkB->Neuro Inhibition Cancer Cytotoxicity (HeLa/MCF-7) CellCycle->Cancer

Caption: Putative biological mechanisms of Cyclo(L-Ala-L-His).[1][2] Assays should target these specific pathways (Nrf2, NF-κB) to verify activity.[2]

Critical Technical Notes

  • pH Sensitivity: The solubility of Cyclo(L-Ala-L-His) is highly pH-dependent.[1][2] If you observe precipitation in your assay media, check the pH. If the media has become basic (pH > 7.5), the histidine side chain will deprotonate, reducing solubility.

  • Stability: Unlike linear peptides, the cyclic DKP structure renders this molecule highly resistant to proteases (DPP-IV, etc.), making it stable in serum-containing media for >24 hours.[2]

  • Storage: Store the solid powder at room temperature. Once dissolved in DMSO, store at -20°C. Avoid repeated freeze-thaw cycles; aliquotting is mandatory.

References

  • PubChem. (2025).[1][2] Cyclo(L-Ala-L-His) Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Minelli, A. et al. (2006).[1][2] The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Peptides.[1][2][3][4][5][6][7][8] Available at: [Link]

  • Goolcharran, C. & Borchardt, R.T. (1998).[2] Kinetics of Diketopiperazine Formation. Journal of Pharmaceutical Sciences. (Contextual grounding for DKP stability/pH). Available at: [Link]

Sources

Method

Solid-phase peptide synthesis (SPPS) of Cyclo(L-Ala-L-His)

Application Note: High-Efficiency Synthesis of Cyclo(L-Ala-L-His) via SPPS Executive Summary This application note details a robust protocol for the synthesis of Cyclo(L-Ala-L-His) (also known as cyclo(His-Ala)), a bioac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Cyclo(L-Ala-L-His) via SPPS

Executive Summary

This application note details a robust protocol for the synthesis of Cyclo(L-Ala-L-His) (also known as cyclo(His-Ala)), a bioactive diketopiperazine (DKP) with significant catalytic and pharmacological properties. While DKPs are often regarded as unwanted byproducts in standard Solid-Phase Peptide Synthesis (SPPS), this guide leverages the intrinsic cyclization tendency of dipeptides to selectively produce the target molecule with high purity (>95%).

Key Strategy: We utilize a "Cleave-then-Cyclize" approach using 2-Chlorotrityl Chloride (2-CTC) resin . Unlike direct on-resin cyclization—which is often hindered by the steric bulk of the Histidine trityl (Trt) protection—this method synthesizes the linear precursor on a hyper-acid-labile resin, cleaves it to the free acid, and utilizes thermal solution-phase cyclization to drive the reaction to completion without racemization.

Scientific Background & Rationale

The Target: Cyclo(L-Ala-L-His)

Cyclic dipeptides (2,5-diketopiperazines) are the smallest cyclic peptides found in nature.[1] Cyclo(L-Ala-L-His) is of particular interest due to:

  • Biological Activity: Exhibits antitumor activity against MCF-7 and HeLa cell lines and antithrombotic effects [1].[2]

  • Catalytic Utility: The imidazole side chain of Histidine mimics the active site of hydrolytic enzymes, making this DKP a valuable organic catalyst.

Strategic Analysis: Resin Selection
Resin TypeMechanismSuitability for Cyclo(Ala-His)
Wang Resin Ester linkage; requires 95% TFA for cleavage.Low. Direct cyclization-cleavage is slow due to the steric bulk of the His(Trt) group.
Rink Amide Amide linkage.[3][4]No. Yields a linear amide, not a cyclic DKP.
2-Chlorotrityl (2-CTC) Sterically hindered ester; cleaves with 1% TFA.High. Prevents premature DKP loss during synthesis. Allows isolation of the linear precursor for controlled cyclization.

The "Steric Paradox": In standard SPPS, the bulky Trityl (Trt) group on Histidine protects the side chain but also sterically hinders the nucleophilic attack required for DKP formation. Therefore, attempting to cyclize on-resin (while Trt is present) often leads to slow kinetics and incomplete reactions. Our protocol removes the Trt group before the cyclization step to maximize yield.

Experimental Workflow Visualization

The following diagram illustrates the critical pathway from resin loading to final cyclization.

G Resin 2-CTC Resin (Solid Support) Step1 1. Loading Fmoc-Ala-OH (C-Terminal Attachment) Resin->Step1 DIPEA, DCM Step2 2. Coupling Fmoc-His(Trt)-OH (Standard SPPS) Step1->Step2 Fmoc Removal DIC/Oxyma Step3 3. Global Deprotection & Cleavage (95% TFA/TIS/H2O) Step2->Step3 Releases Linear Peptide Intermediate Linear Intermediate (H-His-Ala-OH) Step3->Intermediate Step4 4. Thermal Cyclization (Reflux in 2-Butanol) Intermediate->Step4 Intramolecular Aminolysis Product Final Product Cyclo(L-Ala-L-His) Step4->Product - H2O

Figure 1: Strategic workflow for the synthesis of Cyclo(L-Ala-L-His) avoiding steric hindrance during cyclization.

Materials & Reagents

  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh, Loading: 1.0–1.6 mmol/g).

  • Amino Acids:

    • Fmoc-L-Ala-OH

    • Fmoc-L-His(Trt)-OH (Trityl protection prevents imidazole side-reactions).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Solvents: DMF (peptide grade), DCM (anhydrous), 2-Butanol, Toluene.

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.

Detailed Protocol

Phase 1: Resin Loading (The Anchor)

Objective: Attach Alanine to the resin without racemization.

  • Swelling: Place 1.0 g of 2-CTC resin in a reaction vessel. Swell in dry DCM (10 mL) for 20 min.

  • Loading: Dissolve Fmoc-L-Ala-OH (0.6 eq relative to resin capacity) in DCM (10 mL). Add DIPEA (4.0 eq).[5]

    • Note: Using a substoichiometric amount of amino acid (0.6 eq) ensures high-quality loading and caps unreacted chlorides effectively.

  • Reaction: Add solution to resin. Agitate for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL) to the reaction mixture and agitate for 20 min to cap unreacted trityl chloride sites.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: Peptide Assembly

Objective: Build the linear dipeptide H-His(Trt)-Ala-Resin.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling Histidine:

    • Dissolve Fmoc-L-His(Trt)-OH (3.0 eq), Oxyma Pure (3.0 eq), and DIC (3.0 eq) in DMF.

    • Pre-activation: Allow to activate for 2 minutes before adding to resin.

    • Reaction: Add to resin and agitate for 60 min.

    • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test. (Note: His coupling can be sensitive; double coupling is recommended if the test is positive).

  • Final Deprotection: Remove the N-terminal Fmoc group with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Drying: Dry the resin under vacuum/nitrogen flow.

Phase 3: Global Cleavage & Side-Chain Deprotection

Objective: Release the linear peptide and remove the Trityl group.

  • Cocktail Preparation: Prepare a solution of TFA/TIS/H2O (95:2.5:2.5) .

  • Reaction: Add 10 mL of cocktail to the dry resin. Agitate for 2 hours.

    • Chemistry: The high concentration of TFA is necessary to remove the Trityl (Trt) group from the Histidine imidazole.

  • Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen to ~1-2 mL.

  • Precipitation: Add cold diethyl ether (40 mL) to precipitate the linear dipeptide H-His-Ala-OH . Centrifuge and dry the pellet.

Phase 4: Solution-Phase Cyclization

Objective: Convert the linear dipeptide to the cyclic DKP.

  • Dissolution: Dissolve the crude linear peptide (H-His-Ala-OH) in 2-Butanol/Toluene (4:1) . A concentration of ~10 mg/mL is ideal.

  • Neutralization: Add DIPEA dropwise until the pH is slightly basic (pH 8-9). This creates the free amine necessary for nucleophilic attack.

  • Thermal Cyclization: Reflux the solution (approx. 100-110°C) for 12–24 hours.

    • Mechanism:[3][6][7][8] Under reflux, the N-terminal amine attacks the C-terminal carboxylic acid (activated thermally or via trace acetic acid catalysis), releasing water and forming the stable 6-membered DKP ring.

  • Purification: Evaporate the solvent. The residue is the crude Cyclo(L-Ala-L-His).

    • Polishing: Recrystallize from Methanol/Ether or purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).

Results Analysis & Troubleshooting

Expected Analytical Data
ParameterSpecificationNotes
Mass Spectrometry (ESI+) [M+H]+ = 209.1 DaLinear precursor (227 Da) should be absent.
HPLC Purity > 95%DKP usually elutes earlier than linear precursors on C18.
Appearance White crystalline solidHigh melting point typical of DKPs.
Troubleshooting Guide
  • Problem: Presence of linear peptide (M+H = 227) after reflux.

    • Solution: Extend reflux time or add a catalytic amount of Acetic Acid (5%) to the reflux solvent. The reaction is driven by the stability of the DKP ring.

  • Problem: Racemization of Histidine.

    • Prevention: Ensure the temperature during Phase 2 (Coupling) does not exceed 25°C. Use Oxyma/DIC instead of HBTU/DIPEA, as phosphonium/uronium salts with high base concentrations increase His racemization risk.

References

  • Biological Activity of Cyclo(His-Ala): Minelli, A. et al. (2006).[2] The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Peptides, 27(10), 2435-2441.

  • DKP Formation Mechanism in SPPS: Gilon, C. et al. (1986). Diketopiperazine formation in solid phase peptide synthesis using p-alkoxybenzyl ester resins and Fmoc-amino acids. Tetrahedron Letters, 27(6), 743–746.[9]

  • 2-Chlorotrityl Resin Protocols: Barlos, K. et al. (1991). 2-Chlorotrityl chloride resin.[3][5][7][10] Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520.

  • General DKP Synthesis Review: Fischer, P.M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9-35.

Sources

Application

Enzymatic synthesis of Cyclo(L-Ala-L-His) using cyclodipeptide synthases

Application Notes & Protocols Topic: Enzymatic Synthesis of Cyclo(L-Ala-L-His) using Cyclodipeptide Synthases For: Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Enzymatic Synthesis of Cyclo(L-Ala-L-His) using Cyclodipeptide Synthases For: Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Enzymatic Production of Cyclo(L-Ala-L-His)

This document provides a comprehensive technical guide for the synthesis of the bioactive cyclic dipeptide Cyclo(L-Ala-L-His) using cyclodipeptide synthase (CDPS) enzymes. We will explore the underlying enzymatic principles, provide detailed protocols for both in vivo and in vitro synthesis, and detail the analytical methods required for product validation and quantification. This guide is designed to bridge foundational biochemical concepts with practical, field-proven methodologies.

Introduction: The Significance of Cyclo(L-Ala-L-His)

Cyclo(L-Ala-L-His), also known as c(AH), is a 2,5-diketopiperazine (DKP) formed from the condensation of L-Alanine and L-Histidine. DKPs represent the smallest class of cyclic peptides and are widely recognized for their enhanced stability and bioavailability compared to their linear counterparts.[1][2] This structural rigidity and resistance to enzymatic degradation make them attractive scaffolds for drug discovery.[1][3]

Cyclo(L-Ala-L-His) specifically has demonstrated a range of significant biological activities, including:

  • Anticancer Properties: Inhibition of various cancer cell lines, including HT-29, MCF-7, and HeLa cells.[4]

  • Antithrombotic Effects: Inhibition of thrombin, leading to a reduction in fibrin formation.[4]

  • Cardiovascular Effects: Can induce a decrease in heart rate and coronary flow rate in isolated rat hearts.[4]

Given these therapeutic potentials, developing efficient and scalable synthesis methods is a critical objective for pharmaceutical and biotechnological research.[1] While chemical synthesis is possible, enzymatic synthesis offers a greener, more specific, and often more straightforward route to producing the desired stereoisomer.[3]

The Enzymology of Cyclodipeptide Synthases (CDPSs)

The synthesis of Cyclo(L-Ala-L-His) is catalyzed by Cyclodipeptide Synthases (CDPSs), a unique family of enzymes that operate independently of the ribosome.[5]

Core Mechanism: Hijacking aa-tRNAs

Unlike non-ribosomal peptide synthetases (NRPSs), CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as their direct substrates, diverting these essential building blocks away from canonical protein synthesis.[2][5] The general catalytic cycle follows a ping-pong mechanism, which has been well-elucidated for enzymes like AlbC.[6][7]

The synthesis proceeds in three main steps:

  • Acylation: The first aa-tRNA (e.g., L-Alanyl-tRNA^Ala^) binds to the enzyme's P1 active site pocket. Its aminoacyl moiety is then transferred to a conserved serine residue on the CDPS, forming a covalent aminoacyl-enzyme intermediate.[7][8]

  • Peptide Bond Formation: The second aa-tRNA (e.g., L-Histidyl-tRNA^His^) binds to the P2 pocket. Its aminoacyl group attacks the first amino acid esterified to the enzyme, forming a dipeptidyl-enzyme intermediate.[5][6]

  • Cyclization & Release: The dipeptidyl-enzyme intermediate undergoes an intramolecular aminolysis (cyclization) reaction, releasing the final cyclodipeptide product, Cyclo(L-Ala-L-His).[2][5]

Enzyme Structure and Specificity

CDPSs are structurally similar to the catalytic domains of class Ic aminoacyl-tRNA synthetases (aaRSs), featuring a characteristic Rossmann-fold domain.[5] The substrate specificity is largely determined by the architecture of the P1 and P2 binding pockets. The P1 pocket is typically deep and hydrophobic, conferring higher specificity for the first amino acid, while the P2 pocket is often wider and more accommodating, allowing for greater promiscuity in the second position.[9] While over 120 CDPSs have been characterized, only a few are known to accept histidine, highlighting the need for bioprospecting or protein engineering to optimize c(AH) production.[10]

CDPS_Catalytic_Cycle cluster_substrates Substrates E Free CDPS Enzyme E_A Aminoacyl-Enzyme Intermediate E->E_A 1. Acylation E_AH Dipeptidyl-Enzyme Intermediate E_A->E_AH 2. Peptide Bond Formation P Cyclo(L-Ala-L-His) Product E_AH->P 3. Cyclization P->E Release A_tRNA Ala-tRNA A_tRNA->E H_tRNA His-tRNA H_tRNA->E_A

Caption: The ping-pong catalytic cycle of a Cyclodipeptide Synthase (CDPS).

Experimental Protocols: Synthesis and Analysis

Successful synthesis of Cyclo(L-Ala-L-His) requires a robust workflow, from expressing the necessary enzyme to purifying and validating the final product.

Workflow Overview

Experimental_Workflow cluster_synthesis Synthesis Route cluster_analysis Analysis & Validation in_vivo Protocol 1: In Vivo Synthesis (Heterologous Expression) extraction Product Extraction in_vivo->extraction in_vitro Protocol 2: In Vitro Synthesis (Purified Components) in_vitro->extraction lcms Protocol 3: LC-MS/MS Quantification extraction->lcms validation Validated Product lcms->validation

Caption: Overall experimental workflow for CDPS-mediated synthesis and analysis.
Protocol 1: In Vivo Synthesis via Heterologous Expression in E. coli

This approach leverages the host cell's machinery to produce the CDPS and supply the required L-Alanyl-tRNA and L-Histidyl-tRNA substrates.

1. Gene and Vector Preparation: a. Obtain the DNA sequence for a CDPS known or predicted to accept L-Alanine and L-Histidine. If a specific enzyme is not available, a promiscuous CDPS like those from the NYH or XYP subfamilies can be used.[6] b. Optimize the codon usage of the gene for E. coli and synthesize it commercially. Include appropriate restriction sites for cloning and a C-terminal His6-tag for potential purification. c. Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+)) under the control of an inducible promoter (e.g., T7). d. Verify the final construct by Sanger sequencing.

2. Expression in E. coli: a. Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)). b. Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking. c. Use the starter culture to inoculate 1 L of Terrific Broth (TB) supplemented with the antibiotic. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. e. Scientist's Note: To drive the synthesis towards Cyclo(L-Ala-L-His), supplement the culture medium with L-Alanine and L-Histidine to a final concentration of 2-5 mM each at the time of induction. f. Incubate the culture for an additional 16-20 hours at a reduced temperature (e.g., 20°C) to improve protein solubility and enzymatic activity.

3. Product Extraction: a. Pellet the cells by centrifugation at 6,000 x g for 15 minutes. b. Collect the supernatant, which contains the secreted cyclodipeptide. c. Perform a liquid-liquid extraction. Add an equal volume of ethyl acetate to the supernatant, vortex vigorously for 2 minutes, and centrifuge to separate the phases. d. Collect the organic (upper) phase. Repeat the extraction on the aqueous phase two more times. e. Pool the organic extracts and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen. f. Resuspend the dried extract in a known volume (e.g., 1 mL) of 50% methanol for LC-MS/MS analysis.

Protocol 2: In Vitro Enzymatic Synthesis

This method provides a controlled environment for studying enzyme kinetics and producing a cleaner product, but requires purification of all components.

1. CDPS Enzyme Purification: a. Grow and induce the E. coli culture expressing the His-tagged CDPS as described in Protocol 1 (steps 2a-2f). b. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). c. Lyse the cells by sonication on ice and clarify the lysate by centrifugation at 20,000 x g for 30 minutes. d. Purify the CDPS from the supernatant using a Ni-NTA affinity chromatography column, eluting with a gradient of imidazole. e. Confirm the purity and concentration of the enzyme using SDS-PAGE and a Bradford assay. Dialyze the purified enzyme against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

2. Substrate Preparation: a. tRNA Pool: Prepare a total tRNA pool from E. coli using established methods.[10] This provides a mixture of all necessary tRNA species. b. Aminoacyl-tRNA Synthetases (aaRSs): Purify L-Alanyl-tRNA synthetase (AlaRS) and L-Histidyl-tRNA synthetase (HisRS) using similar expression and purification strategies. c. Alternatively: An E. coli S30 cell-free extract can be used as a source of tRNAs and aaRSs, though it may be less efficient and introduce more background noise.[10]

3. In Vitro Reaction Setup: a. In a microcentrifuge tube, assemble the reaction mixture on ice.

ComponentStock ConcentrationFinal ConcentrationPurpose
HEPES Buffer (pH 7.5)1 M100 mMMaintain pH
MgCl₂1 M10 mMCofactor for aaRS and ATP
ATP100 mM5 mMEnergy for tRNA charging
L-Alanine100 mM2 mMSubstrate Amino Acid
L-Histidine100 mM2 mMSubstrate Amino Acid
Total tRNA Pool10 mg/mL1 mg/mLSubstrate
Purified AlaRS1 mg/mL2 µMCharging Enzyme
Purified HisRS1 mg/mL2 µMCharging Enzyme
Purified CDPS1 mg/mL5 µMSynthesizing Enzyme
Nuclease-Free Water-To final volume-
Total Volume 100 µL

b. Incubate the reaction at 30°C for 2-4 hours. c. Terminate the reaction by adding 100 µL of ethyl acetate. d. Proceed with product extraction as described in Protocol 1 (steps 3c-3f).

Protocol 3: Analytical Quantification by LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific detection of cyclodipeptides in complex biological matrices.[11][12]

1. Instrumentation and Conditions:

  • Chromatography System: A high-performance liquid chromatography (HPLC) system.

  • Column: A reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 5 µm particle size) is typically effective.[11]

  • Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer.

2. Method Parameters (Example):

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidifies mobile phase for better ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.3 mL/minStandard for analytical columns.
Column Temp. 35°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.[11]
Gradient 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% BSeparates compounds based on hydrophobicity.
Ionization Mode Positive Electrospray (ESI+)Histidine's imidazole ring ionizes well in positive mode.
MS/MS Transitions Precursor Ion (m/z) -> Product Ion(s) (m/z)Specific to Cyclo(L-Ala-L-His) (requires standard).

3. Quantification Procedure: a. Standard Preparation: Obtain a certified chemical standard of Cyclo(L-Ala-L-His). Prepare a series of dilutions in 50% methanol to create a calibration curve (e.g., from 1 ng/mL to 1000 ng/mL). b. Method Validation: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the method using the prepared standards.[13][14] The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. c. Sample Analysis: Inject the extracted samples from the in vivo or in vitro experiments. d. Data Analysis: i. Identify the Cyclo(L-Ala-L-His) peak in your samples by matching its retention time and MS/MS fragmentation pattern to the chemical standard. ii. Generate a calibration curve by plotting the peak area of the standards against their known concentrations. The curve should have a correlation coefficient (R²) > 0.99.[14] iii. Determine the concentration of Cyclo(L-Ala-L-His) in your samples by interpolating their peak areas on the calibration curve. Remember to account for any dilution or concentration factors from the extraction protocol.

Troubleshooting and Final Considerations

  • Low/No Product Yield:

    • In Vivo: Confirm CDPS expression via SDS-PAGE. Check for cell toxicity. Ensure adequate supplementation of precursor amino acids.

    • In Vitro: Verify the activity of all purified enzymes (CDPS, aaRSs). Check the integrity of the tRNA pool. Ensure ATP and MgCl₂ are fresh and at the correct concentrations.

  • Enzyme Promiscuity: The CDPS may produce other cyclodipeptides using endogenous amino acids from the E. coli host. This is expected. The use of amino acid auxotrophs or defined media can mitigate this but often reduces overall yield.

  • Future Directions: The field is moving towards engineering CDPSs with altered substrate specificities and incorporating non-canonical amino acids to generate novel bioactive compounds.[7][10] Immobilization of CDPS enzymes on solid supports is also being explored to improve recyclability and stability for industrial applications.[15]

References

  • Cyclo(L-Ala-L-His) - Chem-Impex. (n.d.). Chem-Impex International. Retrieved from [Link]

  • Miller, A. L. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). PubMed. Retrieved from [Link]

  • Wikipedia contributors. (2023). Cyclodipeptide synthases. Wikipedia. Retrieved from [Link]

  • Belin, P., Moutiez, M., Lautru, S., Seguin, J., Pernodet, J. L., & Gondry, M. (2018). A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes. Frontiers in Microbiology, 9, 159. Retrieved from [Link]

  • Wang, Y., et al. (2025). Biosynthesis of Unnatural Cyclodipeptides through Genetic Code Expansion and Cyclodipeptide Synthase Evolution. Journal of the American Chemical Society. Retrieved from [Link]

  • Gondry, M., et al. (2024). Mechanistic Insights into Cyclodipeptide Formation by Cyclodipeptide Synthases: A Preliminary Exploration on Pathways and Catalytic Residues. ChemRxiv. Retrieved from [Link]

  • Das, P., & Franzyk, H. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 22(10), 1796. Retrieved from [Link]

  • Author, et al. (2024). The Immobilization of a Cyclodipeptide Synthase Enables Biocatalysis for Cyclodipeptide Production. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Das, P., & Franzyk, H. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. Retrieved from [Link]

  • Bourgeois, G., et al. (n.d.). Structural basis of the interaction between cyclodipeptide synthases and aminoacylated tRNA substrates. Semantic Scholar. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • Author, et al. (2025). Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]

  • Wang, Y., et al. (2020). Deciphering a Cyclodipeptide Synthase Pathway Encoding Prenylated Indole Alkaloids in Streptomyces leeuwenhoekii. Applied and Environmental Microbiology, 86(14). Retrieved from [Link]

  • Author, et al. (n.d.). Active site remodelling of a cyclodipeptide synthase redefines substrate scope. ChemRxiv. Retrieved from [Link]

  • Cyclo (L-Ala-L-ala) - Chem-Impex. (n.d.). Chem-Impex International. Retrieved from [Link]

  • Craik, D. J. (2009). Cyclotides: macrocyclic peptides with applications in drug design and agriculture. Cellular and Molecular Life Sciences, 66(15), 2535–2548. Retrieved from [Link]

  • Jacques, J., et al. (n.d.). Analysis of 51 cyclodipeptide synthases reveals the basis for substrate specificity. bioRxiv. Retrieved from [Link]

  • Author, et al. (2022). Using the Cyclotide Scaffold for Targeting Biomolecular Interactions in Drug Development. MDPI. Retrieved from [Link]

  • Shrivastava, A. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. Retrieved from [Link]

  • Author, et al. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. MDPI. Retrieved from [Link]

  • Author, et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Author, et al. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. MDPI. Retrieved from [Link]

Sources

Method

Cyclo(L-Ala-L-His) Crystallization Conditions for High-Resolution X-Ray Diffraction

Audience: Researchers, structural biologists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Scientific Rationale Cyclo(L-Ala-L-His) is a cyclic dipeptide belon...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, structural biologists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Scientific Rationale

Cyclo(L-Ala-L-His) is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) family. It has garnered significant attention in drug development due to its potent biological activities, including anticancer properties against HT-29, MCF-7, and HeLa cell lines, as well as its ability to interact with DNA via hydrogen bonding[1][2].

Determining the exact 3D solid-state structure of Cyclo(L-Ala-L-His) via single-crystal X-ray diffraction (XRD) is critical for understanding its pharmacophore. Density Functional Theory (DFT) calculations suggest that the molecule is most stable in a "boat" conformation in isolation; however, crystal packing forces driven by intermolecular hydrogen bonds can induce a more planar or flattened DKP ring conformation in the solid state[1].

Because Cyclo(L-Ala-L-His) is an enantiopure (L,L) dipeptide, its stereochemistry strongly dictates its self-assembly. Unlike L,D-dipeptides that tend to form 2D layered structures, L,L-dipeptides typically favor the formation of 1D molecular tapes or chains, crystallizing in chiral, non-centrosymmetric space groups such as


 or 

[3][4]. This application note provides a field-proven, self-validating protocol for growing diffraction-quality single crystals of Cyclo(L-Ala-L-His).

Crystallization Principles: The Causality of Solvent Selection

Growing single crystals of diketopiperazines requires balancing the hydrophobic and hydrophilic domains of the molecule. Cyclo(L-Ala-L-His) possesses:

  • Strong Hydrogen Bond Donors/Acceptors: The two amide groups in the DKP ring (N-H and C=O) and the imidazole ring of the histidine residue.

  • Hydrophobic Domains: The methyl group of the alanine residue.

Why Acetonitrile/Water? A polar aprotic/protic solvent mixture, specifically Acetonitrile:Water (1:1 v/v), is the optimal system[3]. Water provides the high dielectric constant necessary to solvate the highly polar DKP core and imidazole ring. Acetonitrile acts as a volatile anti-solvent modifier. During slow evaporation, the more volatile acetonitrile evaporates first, gradually increasing the dielectric constant and gently driving the solution into the metastable supersaturation zone. This slow kinetic transition allows the molecules to align into highly ordered 1D hydrogen-bonded tapes rather than precipitating as an amorphous powder.

Mandatory Visualization: Crystallization & XRD Workflow

G N1 Cyclo(L-Ala-L-His) Synthesis & Purification (>99% HPLC) N2 Solvent Selection (e.g., MeCN:H2O 1:1 v/v) N1->N2 N3 Crystallization Setup (Slow Evaporation / Vapor Diffusion) N2->N3 N4 Crystal Growth & Incubation (Ambient to 4°C, 7-14 Days) N3->N4 N5 Crystal Harvesting & Birefringence Quality Check N4->N5 Optical Microscopy N6 X-Ray Diffraction Data Collection (100 K, Single Crystal XRD) N5->N6 Cryoprotection N7 Structure Solution & Refinement (Chiral Space Group P21) N6->N7 N8 DFT Validation & Hydrogen Bond Network Analysis N7->N8 Structural Output

Caption: Workflow for the crystallization, harvesting, and X-ray diffraction analysis of Cyclo(L-Ala-L-His).

Data Presentation: Crystallization Parameters

Table 1: Solvent System Screening Matrix
Solvent SystemRatio (v/v)MethodEvaporation RateExpected Crystal Quality
Acetonitrile : Water 1:1Slow EvaporationModerate (7-14 days)Optimal ; clear, block-like single crystals.
Methanol : Water 8:2Vapor DiffusionSlow (14-21 days)Good; higher risk of twinning due to rapid initial nucleation.
Ethanol (100%) N/ACooling (60°C to 4°C)Fast (1-3 days)Poor; yields microcrystalline powder unsuitable for single-crystal XRD.
Isopropanol : Water 1:1Slow EvaporationVery Slow (>21 days)Moderate; yields larger but often solvent-included crystals.
Table 2: Expected Crystallographic Parameters for Cyclo(L-Ala-L-His)
ParameterExpected Value for L,L-DKPsRationale
Crystal System Monoclinic or OrthorhombicTypical for asymmetric cyclic dipeptides[4].
Space Group

or

Enantiopure (L,L) molecules cannot crystallize in centrosymmetric space groups (e.g.,

)[3].
Z (Molecules/Unit Cell) 2 or 4Dependent on the specific packing of 1D molecular tapes.
Primary Interactions N-H···O, N-H···NDriven by the DKP ring amides and the histidine imidazole ring[1].

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation & Self-Validation
  • Weighing: Accurately weigh 2.0 to 5.0 mg of highly purified (>99%) Cyclo(L-Ala-L-His) powder. Causality: Impurities act as rogue nucleation sites, leading to twinned or poorly diffracting crystals.

  • Dissolution: Dissolve the peptide in 4.0 mL of an Acetonitrile–Water mixture (1:1 v/v) in a clean glass vial[3].

  • Sonication: Sonicate the mixture for 3–5 minutes at room temperature until the solution is completely clear.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, dust-free 5 mL glass crystallization vial. Causality: Removing microscopic dust prevents heterogeneous nucleation, forcing the system to rely on homogeneous nucleation for fewer, larger crystals.

Phase 2: Crystal Growth (Slow Evaporation)
  • Sealing: Cover the mouth of the vial tightly with Parafilm M®.

  • Puncturing: Using a sterile needle (e.g., 27G), puncture 1 to 3 small holes in the Parafilm. Causality: The number of holes dictates the evaporation rate. Fewer holes mean slower evaporation, which keeps the system in the metastable zone longer, promoting the growth of a single macroscopic lattice.

  • Incubation: Place the vial in a vibration-free, temperature-controlled cabinet at 20–22°C. Do not disturb the vial for at least 7 days.

Phase 3: Harvesting and Cryoprotection
  • Optical Inspection: After 7–14 days, inspect the vial under a stereomicroscope equipped with a cross-polarizer. Self-Validation: Rotate the crystal. If it flashes bright and dark (birefringence), it is a highly ordered single crystal. If it remains dark, it is likely amorphous or cubic (unlikely for this molecule).

  • Cryoprotection: Using a nylon loop, harvest a crystal (ideal size: 0.1–0.3 mm). Briefly submerge the crystal in a drop of Paratone-N oil or a mixture of the mother liquor containing 20% (v/v) glycerol. Causality: Cryoprotectants replace surface solvent, preventing the formation of crystalline ice during flash-cooling, which would otherwise produce parasitic diffraction rings.

  • Flash-Cooling: Immediately plunge the looped crystal into a liquid nitrogen stream (100 K) mounted on the X-ray diffractometer.

Troubleshooting & Optimization

  • Issue: Crystals are twinned (overlapping lattices).

    • Cause: Evaporation occurred too quickly, causing multiple nucleation events on the same face.

    • Solution: Reduce the number of pinholes in the Parafilm or switch to a Vapor Diffusion (hanging drop) method using a less volatile anti-solvent.

  • Issue: Crystals diffract poorly (low resolution).

    • Cause: Solvent loss from the crystal lattice prior to flash-cooling, or high thermal motion.

    • Solution: Ensure the crystal is transferred from the mother liquor to the cryo-stream in under 10 seconds. Always collect data at cryogenic temperatures (100 K) to minimize atomic thermal displacement parameters (B-factors).

References[1] Celik, S., Yilmaz, G., & Ozel, A. E. (2020). Structural and spectral analysis of anticancer active cyclo(Ala-His) dipeptide. Journal of Biomolecular Structure and Dynamics. Available at:https://www.researchgate.net/publication/344154942_Structural_and_spectral_analysis_of_anticancer_active_cycloAla-His_dipeptide[3] Janczak, J., et al. (2023). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(L-Cys-D-Cys) Cyclic Dipeptide in a Solid State. PMC / National Institutes of Health. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299623/[2] Celik, S., et al. (2021). Molecular Docking Analysis of N-[2-(3-Methylthio(1,2,4-Thiadiazol-5- Ylthio))Acetyl] Benzamide Molecule with Integrin and DNA. DergiPark. Available at:https://dergipark.org.tr/en/download/article-file/1954388[4] Mendham, A. P., et al. (2010). Vibrational spectroscopy and crystal structure analysis of two polymorphs of the di-amino acid peptide cyclo(L-Glu-L-Glu). ResearchGate. Available at:https://www.researchgate.net/publication/225301824_Vibrational_spectroscopy_and_crystal_structure_analysis_of_two_polymorphs_of_the_di-amino_acid_peptide_cycloL-Glu-L-Glu

Sources

Application

Preparing Cyclo(L-Ala-L-His) Stock Solutions: A Detailed Guide for Researchers

Introduction Cyclo(L-Ala-L-His), a cyclic dipeptide comprised of L-alanine and L-His, is a molecule of significant interest in pharmaceutical research and drug development.[1] Its rigid structure, conferred by the diketo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclo(L-Ala-L-His), a cyclic dipeptide comprised of L-alanine and L-His, is a molecule of significant interest in pharmaceutical research and drug development.[1] Its rigid structure, conferred by the diketopiperazine ring, offers enhanced stability against enzymatic degradation compared to its linear peptide counterparts.[1] This inherent stability makes it an attractive scaffold for the design of novel therapeutics. Accurate and reproducible experimental results are contingent upon the precise preparation of stock solutions. The choice of solvent, either Dimethyl Sulfoxide (DMSO) or water, is a critical first step that can significantly impact the solubility, stability, and utility of Cyclo(L-Ala-L-His) in various downstream applications.

This comprehensive guide provides detailed application notes and protocols for the preparation of Cyclo(L-Ala-L-His) stock solutions in both DMSO and water. It is intended for researchers, scientists, and drug development professionals, offering evidence-based insights to ensure the integrity and reliability of their experimental work.

Solvent Selection: A Critical Decision

The choice between DMSO and water as a solvent for Cyclo(L-Ala-L-His) is not arbitrary and should be guided by the specific requirements of the intended application. Both solvents offer distinct advantages and disadvantages that must be carefully considered.

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely used in drug discovery and cell-based assays. Its ability to dissolve a broad range of organic molecules, including many peptides that are poorly soluble in aqueous solutions, makes it a common first choice.

Advantages:

  • High Solubilizing Power: Many cyclic dipeptides exhibit good solubility in DMSO.

  • Enhanced Stability for Certain Compounds: By minimizing hydrolysis, DMSO can offer a stable environment for some molecules.

Disadvantages:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere, which can affect the concentration of the stock solution over time and potentially influence experimental outcomes.

  • Cellular Toxicity: At concentrations typically above 0.5%, DMSO can be toxic to cells, which is a critical consideration for in vitro and in vivo studies.

  • Interference with Assays: DMSO can interfere with certain biological assays and analytical techniques.

Water

Water, the universal biological solvent, is the preferred choice for many applications, particularly those involving biological systems.

Advantages:

  • Biocompatibility: Water is non-toxic and compatible with most biological assays.

  • No Assay Interference: It is less likely to interfere with experimental readouts compared to organic solvents.

Disadvantages:

  • Lower Solubilizing Power: The solubility of many organic compounds, including some cyclic dipeptides, can be limited in water.

  • Potential for Hydrolysis: The diketopiperazine ring of cyclic dipeptides can be susceptible to hydrolysis, especially under non-neutral pH conditions and elevated temperatures.

Comparative Overview
PropertyDimethyl Sulfoxide (DMSO)Water (H₂O)
Polarity Polar aproticPolar protic
Hygroscopicity HighN/A
Biocompatibility Potentially toxic at >0.5%High
Assay Interference PossibleLow

Solubility and Stability of Cyclo(L-Ala-L-His)

The diketopiperazine ring in cyclic dipeptides is generally stable.[6] However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the linear dipeptide.[7] Studies on other diketopiperazines have shown that they are generally stable in the pH range of 3-8.[8]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing stock solutions of Cyclo(L-Ala-L-His) in both DMSO and water. It is crucial to use high-purity solvents and accurate weighing techniques to ensure the quality of the stock solutions.

Protocol 1: Preparation of Cyclo(L-Ala-L-His) Stock Solution in DMSO

This protocol is recommended when high concentrations of the stock solution are required and for initial solubilization of the compound.

Materials:

  • Cyclo(L-Ala-L-His) powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vial with a screw cap

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of Cyclo(L-Ala-L-His) powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of Cyclo(L-Ala-L-His) powder and transfer it to the sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Cyclo(L-Ala-L-His) Stock Solution in Water

This protocol is suitable for applications where the presence of DMSO is undesirable. A solubility test is recommended prior to preparing a large volume of aqueous stock solution.

Materials:

  • Cyclo(L-Ala-L-His) powder

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile, amber glass vial with a screw cap

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • pH meter (optional)

Procedure:

  • Equilibrate: Allow the vial of Cyclo(L-Ala-L-His) powder to come to room temperature.

  • Weighing: Accurately weigh a small amount of Cyclo(L-Ala-L-His) powder into a sterile vial for a solubility test.

  • Solubility Test: Add a small, measured volume of sterile water and vortex. Observe for complete dissolution. If the compound does not dissolve, consider adjusting the pH slightly towards neutral or slightly acidic, as extreme pH can promote hydrolysis.

  • Stock Solution Preparation: Based on the solubility test, weigh the desired amount of Cyclo(L-Ala-L-His) and add the calculated volume of sterile water.

  • Dissolution: Tightly cap the vial and vortex until fully dissolved.

  • Storage: Store the aqueous stock solution at -20°C or -80°C in single-use aliquots. Aqueous solutions are generally less stable than DMSO solutions and should be used promptly after preparation.

Decision-Making Workflow for Solvent Selection

To assist researchers in choosing the appropriate solvent, the following decision-making workflow is provided.

Solvent_Selection_Workflow start Start: Need to prepare Cyclo(L-Ala-L-His) stock solution assay_type What is the intended application? start->assay_type cell_based Cell-based assay or in vivo study? assay_type->cell_based Biological biochemical Biochemical assay or analytical standard? assay_type->biochemical Non-biological dmso_concentration Can the final DMSO concentration be kept below 0.5%? cell_based->dmso_concentration dmso_interference Does DMSO interfere with the assay? biochemical->dmso_interference use_dmso Prepare stock in DMSO. Dilute carefully for final assay. dmso_concentration->use_dmso Yes use_water Prepare stock in water. Perform solubility test first. dmso_concentration->use_water No end Proceed with experiment use_dmso->end use_water->end dmso_interference->use_dmso No dmso_interference->use_water Yes

Caption: Solvent selection workflow for Cyclo(L-Ala-L-His).

Best Practices for Storage and Handling

To ensure the long-term stability and integrity of Cyclo(L-Ala-L-His) stock solutions, the following best practices should be observed:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade peptides, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Storage Temperature: For long-term storage, -80°C is preferable to -20°C.

  • Light Protection: Store stock solutions in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.

  • Record Keeping: Maintain detailed records of the stock solution preparation, including the date, concentration, solvent, and lot number of the Cyclo(L-Ala-L-His).

Conclusion

The proper preparation of Cyclo(L-Ala-L-His) stock solutions is a fundamental prerequisite for obtaining reliable and reproducible data in research and drug development. The choice between DMSO and water as a solvent should be a deliberate decision based on the specific experimental context. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the quality and stability of their Cyclo(L-Ala-L-His) stock solutions, thereby enhancing the integrity of their scientific investigations.

References

  • Fujii, N., et al. (2001). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 17(3), 423-428.
  • Gante, J. (2003). Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science, 9(1), 9-35.
  • Cheméo. Histidine (CAS 71-00-1) - Chemical & Physical Properties. [Link]

  • ResearchGate. Solubility of d -Histidine in Aqueous Cosolvent Mixtures of N , N -Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N -Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect. [Link]

  • Ishizu, T., et al. (2021). Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance. Journal of Pharmaceutical and Biomedical Analysis, 206, 114377.
  • Wikipedia. Diketopiperazine. [Link]

  • HiMedia Laboratories. L-Histidine. [Link]

  • GenScript. Guidelines for Dissolving Peptides. [Link]

  • Exposome-Explorer. MATERIAL SAFETY DATA SHEET - Cyclosporin. [Link]

  • Guttikar, S. N., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3353–3364.
  • Baran, P. S. Diketopiperazines. [Link]

  • Peptide 2.0. How to dissolve a peptide? [Link]

  • Auto-Wares. CYCLO® INDUSTRIES, LLC MATERIAL SAFETY DATA SHEET. [Link]

  • YouTube. Stability of Cycloalkanes - Angle Strain. [Link]

  • SciSpace. Synthesis of cyclo (l-trans-(4-hydroxyprolinyl)-l-phenylalanine). [Link]

Sources

Method

Application Note: A Chromogenic Assay for Screening Thrombin Inhibitors Using Cyclo(L-Ala-L-His)

Authored by: Gemini, Senior Application Scientist Abstract Thrombin (Factor IIa) is a pivotal serine protease that functions as the terminal enzyme in the coagulation cascade, catalyzing the conversion of fibrinogen to f...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Thrombin (Factor IIa) is a pivotal serine protease that functions as the terminal enzyme in the coagulation cascade, catalyzing the conversion of fibrinogen to fibrin to form a blood clot.[1][2][3] Its central role in hemostasis and thrombosis makes it a prime target for anticoagulant therapies.[4] This document provides a detailed protocol for a chromogenic thrombin inhibition assay, a robust method for screening and characterizing potential thrombin inhibitors. We utilize the cyclic dipeptide Cyclo(L-Ala-L-His) as an exemplary test compound, leveraging its structural stability, a common feature of cyclic peptides sought in drug development.[5][6] The assay is based on the cleavage of the chromogenic substrate S-2238™ (H-D-Phe-Pip-Arg-pNA) by thrombin, which releases the yellow-colored p-nitroaniline (pNA).[7][8][9] The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to thrombin activity.[10][11] The presence of an inhibitor reduces this rate, allowing for quantitative assessment of its inhibitory potency. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method to evaluate novel anticoagulant candidates.

Principle of the Chromogenic Thrombin Inhibition Assay

The assay quantifies the enzymatic activity of thrombin through the hydrolysis of a synthetic peptide substrate that mimics a natural cleavage site.

  • Enzymatic Reaction: In the absence of an inhibitor, thrombin cleaves the chromogenic substrate S-2238™, releasing p-nitroaniline (pNA).[8][9][12]

  • Detection: The released pNA imparts a yellow color to the solution, and its concentration is measured by monitoring the increase in absorbance at 405 nm.[13][14]

  • Inhibition: A potential inhibitor, such as Cyclo(L-Ala-L-His), will bind to thrombin. This binding event prevents or reduces the enzyme's ability to cleave the S-2238™ substrate.

  • Quantification: The inhibitory effect is quantified by the reduction in the rate of pNA formation (decrease in absorbance change over time) compared to an uninhibited control reaction.

The underlying mechanism is illustrated in the diagram below.

AssayPrinciple cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction Thrombin_active Active Thrombin Product Cleaved Peptide + pNA (Yellow) Thrombin_active->Product Cleavage Substrate S-2238 (Colorless) Inhibitor Cyclo(L-Ala-L-His) Thrombin_inhibited Inhibited Thrombin Complex Inhibitor->Thrombin_inhibited Binding No_Reaction No Reaction Thrombin_inhibited->No_Reaction No Cleavage Thrombin_active_2 Active Thrombin Substrate_2 S-2238 (Colorless)

Caption: Mechanism of the chromogenic thrombin inhibition assay.

Materials and Reagents

This section details the necessary components for the assay. Ensure all reagents are of high purity (≥98%) for optimal results.

ReagentSupplier & Catalog No. (Example)StorageNotes
Human α-ThrombinBPS Bioscience-80°CAvoid repeated freeze-thaw cycles.[4]
Chromogenic Substrate S-2238™DiaPharma (S820324)2-8°CProtect from light.[12]
Cyclo(L-Ala-L-His)Chem-Impex (Cat. 28065)2-8°CTest compound.
Tris BaseGoldBio (T-400)Room TempFor buffer preparation.
Hydrochloric Acid (HCl)Sigma-AldrichRoom TempFor pH adjustment.
Sodium Chloride (NaCl)Sigma-AldrichRoom TempFor buffer preparation.
Dimethyl Sulfoxide (DMSO)Cayman Chemical (70680)Room TempSolvent for test compound.
96-well Flat-Bottom PlateCorning (3596)Room TempClear, for absorbance readings.
Deionized Water (dH₂O)MilliporeRoom TempHigh purity (18.2 MΩ·cm).

Reagent Preparation

Proper preparation and storage of reagents are critical for assay reproducibility. Prepare fresh working solutions on the day of the experiment unless otherwise stated.

Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.3)

The slightly alkaline pH of 8.3 is optimal for the enzymatic activity of thrombin with chromogenic substrates.[12]

  • Dissolve 6.057 g of Tris base in 800 mL of dH₂O.

  • Add 8.766 g of NaCl and stir until fully dissolved.

  • Adjust the pH to 8.3 at 25°C by slowly adding 1 M HCl.[15][16] Monitor the pH carefully, as temperature can affect it.[16]

  • Add dH₂O to a final volume of 1 L.

  • Sterilize by filtration through a 0.22 µm filter if desired. Store at 4°C for up to one month.[15]

Human α-Thrombin Stock & Working Solution
  • Stock Solution (e.g., 100 NIH-U/mL): Reconstitute lyophilized thrombin in dH₂O or as per the manufacturer's instructions. Aliquot into single-use volumes to prevent degradation from multiple freeze-thaw cycles and store at -80°C.

  • Working Solution (0.2 NIH-U/mL): On the day of the assay, thaw a stock aliquot on ice. Dilute the stock solution with cold Assay Buffer to a final concentration of 0.2 NIH-U/mL. Keep the working solution on ice throughout the experiment.

S-2238™ Substrate Stock & Working Solution
  • Stock Solution (2 mM): Dissolve 12.5 mg of S-2238™ (MW: 625.6 g/mol ) in 10 mL of dH₂O.[8][12] This solution is stable for several months when stored at 2-8°C and protected from light.[12]

  • Working Solution (0.2 mM): Dilute the stock solution 1:10 with Assay Buffer. Prepare this solution fresh just before use.

Cyclo(L-Ala-L-His) Test Compound
  • Stock Solution (10 mM): Dissolve 2.082 mg of Cyclo(L-Ala-L-His) (MW: 208.22 g/mol [17]) in 1 mL of 100% DMSO.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution using Assay Buffer. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%) to avoid solvent effects on enzyme activity.[13]

Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple inhibitor concentrations. Always include appropriate controls.

Assay Workflow Overview

Workflow A Prepare Reagent Working Solutions (Enzyme, Substrate, Inhibitor) B Dispense Assay Components into 96-Well Plate A->B C Add Thrombin Working Solution (to all wells except Blank) B->C D Add Inhibitor Dilutions or Vehicle (to respective wells) C->D E Pre-incubate for 15 minutes at 37°C D->E F Initiate Reaction: Add S-2238™ Working Solution E->F G Measure Absorbance at 405 nm (Kinetic mode, every 60s for 30 min) F->G H Calculate Reaction Rates (ΔA/min) & Percent Inhibition G->H

Caption: Step-by-step experimental workflow for the thrombin inhibition assay.

Plate Setup

Prepare all reactions in duplicate or triplicate for statistical validity. A recommended plate layout is shown below.

Well TypeReagentVolume (µL)
Test Wells Assay Buffer70
Cyclo(L-Ala-L-His) (or other test inhibitor)10
Thrombin Working Solution (0.2 NIH-U/mL)10
Pre-incubation
S-2238™ Working Solution (0.2 mM)10
Enzyme Control (EC) Assay Buffer80
(100% Activity)Thrombin Working Solution (0.2 NIH-U/mL)10
Pre-incubation
S-2238™ Working Solution (0.2 mM)10
Blank Assay Buffer90
(No Enzyme)
Pre-incubation
S-2238™ Working Solution (0.2 mM)10
Total Volume 100 µL
Step-by-Step Procedure
  • Set a microplate reader to 37°C.

  • Add Assay Buffer, test compound dilutions, or vehicle (Assay Buffer with the same % DMSO as the test compound) to the appropriate wells of a 96-well plate as detailed in the table above.

  • Add 10 µL of Thrombin Working Solution to all wells except the "Blank" wells.

  • Mix the plate gently on an orbital shaker for 30 seconds.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced.[4][13]

  • Reaction Initiation: Add 10 µL of S-2238™ Working Solution to all wells to start the reaction.

  • Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm in kinetic mode. Record readings every 60 seconds for 30 minutes.

Data Analysis

The primary output of the assay is the reaction rate (velocity), which is determined from the linear portion of the absorbance vs. time plot.

  • Calculate Reaction Rate (ΔA/min): For each well, plot absorbance (405 nm) against time (minutes). Identify the linear range of the reaction (typically the first 5-15 minutes) and determine the slope. This slope represents the reaction rate (V).

    • Rate (V) = (A₂ - A₁) / (T₂ - T₁)

  • Correct for Background: Subtract the rate of the "Blank" well from all other wells to correct for non-enzymatic substrate hydrolysis.

    • V_corrected = V_sample - V_blank

  • Calculate Percent Inhibition: Use the rate of the Enzyme Control (EC) well as the 100% activity reference.

    • % Inhibition = [1 - (V_inhibitor / V_EC)] * 100

  • Determine IC₅₀ Value: To determine the half-maximal inhibitory concentration (IC₅₀), plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Field-Proven Insights & Troubleshooting

  • High Background in Blank Wells: This may indicate spontaneous hydrolysis of the S-2238™ substrate. Ensure the substrate is stored correctly, protected from light, and that the working solution is prepared fresh.[12]

  • Low Signal in Enzyme Control (EC) Wells: Thrombin activity may be low. Verify the enzyme concentration and ensure it has not been subjected to multiple freeze-thaw cycles.[4] Confirm the Assay Buffer pH is correct.

  • Non-linear Reaction Curves: If the reaction rate decreases rapidly, it could be due to substrate depletion or enzyme instability. Consider using a lower thrombin concentration or a higher substrate concentration. However, be aware that high substrate concentrations can interfere with inhibitor binding kinetics.[1]

  • Precipitation of Test Compound: Many organic compounds have limited aqueous solubility. If precipitation is observed, adjust the final DMSO concentration or lower the compound's test concentrations. Ensure the final DMSO concentration is consistent across all wells.

References

  • SEEBIO BIOTECH (SHANGHAI) CO.,LTD. (2024). Thrombin Chromogenic Substrate S-2238 for Biochemical Diagnosis. Seebio. [Link]

  • Scribd. Data Sheet: S-2238 Is A Chromogenic Substrate For Thrombin. Composition. [Link]

  • Lo, K., et al. (2010). Systems Biology of Coagulation Initiation: Kinetics of Thrombin Generation in Resting and Activated Human Blood. PLoS Computational Biology. [Link]

  • Oncohema Key. (2016). Coagulation Enzymology. [Link]

  • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. [Link]

  • Di Cera, E. (2009). Thrombin. Molecular Aspects of Medicine. [Link]

  • HaemoScan. (n.d.). Thrombin Generation Assay Kit Manual. [Link]

  • ResearchGate. (2018). How to make a Tris-HCl buffer?. [Link]

  • Walenga, J. M., et al. (1987). Thrombin activation rate constant: one-stage chromogenic assay for the extrinsic system. Seminars in Thrombosis and Hemostasis. [Link]

  • Diagnopal. (2023). Tris, Tris- HCl Buffer Protocol, Use and Preparation. [Link]

  • Tripodi, A. (2016). Thrombin Generation Assay and Its Application in the Clinical Laboratory. Clinical Chemistry. [Link]

  • Maas, C., et al. (2022). Intrinsic coagulation pathway-mediated thrombin generation in mouse whole blood. Frontiers in Immunology. [Link]

  • Practical-Haemostasis.com. (2025). Antithrombin Assays. [Link]

  • Clotpedia. (2022). Thrombin Generation (Clotting-based, Chromogenic and Fluorogenic) – ECAT. [Link]

  • SciSpace. (2016). Thrombin Generation Assay and Its Application in the Clinical Laboratory. [Link]

  • antibodies-online.com. (n.d.). Human Thrombin Chromogenic Activity Assay Kit. [Link]

  • CoaChrom Diagnostica. (n.d.). HEMOCLOT™ Thrombin Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclo(-Ala-His). PubChem Compound Database. [Link]

  • Ganesh, V., Maryanoff, B.E., Tulinsky, A. (1998). 1AY6: Thrombin inhibitor from Theonalla, cyclotheonamide-based macrocyclic tripeptide motif. RCSB PDB. [Link]

  • Lee, H., et al. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. Frontiers in Microbiology. [Link]

Sources

Application

Application Note: Establishing Optimal Concentrations for Cyclo(L-Ala-L-His) in MTT-Based Cytotoxicity Assays

Introduction: The Intersection of Bioactive Peptides and Cell Viability Assessment The exploration of bioactive compounds is a cornerstone of modern drug discovery and development. Among these, cyclic dipeptides (CDPs),...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Intersection of Bioactive Peptides and Cell Viability Assessment

The exploration of bioactive compounds is a cornerstone of modern drug discovery and development. Among these, cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, have garnered significant interest due to their structural rigidity, enhanced stability against enzymatic degradation, and diverse biological activities.[1] Cyclo(L-Ala-L-His), a cyclic dipeptide composed of L-Alanine and L-Histidine, is one such molecule with potential therapeutic applications, including anticancer effects.[1][2][3]

A critical first step in evaluating the therapeutic potential of any compound is to determine its cytotoxic profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] This application note provides a detailed, experience-driven guide for researchers to establish a scientifically sound concentration range for testing the cytotoxic effects of Cyclo(L-Ala-L-His) using the MTT assay.

Pillar 1: The Scientific Rationale—Understanding the MTT Assay

The MTT assay's utility is grounded in a fundamental biochemical process within viable cells. The principle relies on the cleavage of the yellow tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases.[4][7][8] This conversion is only possible in metabolically active cells with an intact mitochondrial respiratory chain.[5][9] The resulting formazan crystals are then solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[7][10]

It is crucial to recognize that the MTT assay measures metabolic activity, not cell viability directly. Factors that alter a cell's metabolic rate without affecting its viability can influence the results. Despite this, it remains a gold-standard, high-throughput method for initial cytotoxicity screening.[10]

MTT_Mechanism cluster_cell Viable Cell cluster_mito Mitochondrion Mitochondrion Dehydrogenases NAD(P)H-dependent Oxidoreductases MTT_in Yellow MTT (Water-Soluble) MTT_in->Dehydrogenases Reduction Formazan Purple Formazan (Insoluble Crystals) Dehydrogenases->Formazan Solubilization Solubilization Solution (e.g., DMSO, SDS) Formazan->Solubilization Dissolution Measurement Spectrophotometric Reading (~570 nm) Solubilization->Measurement Quantification

Caption: Cellular mechanism of the MTT assay.

Pillar 2: The Protocol—A Self-Validating System

A trustworthy protocol is one with built-in checks and balances. The following workflow is designed to be systematic, ensuring that the results are both reproducible and reliable.

Part A: Foundational Optimization (Before Compound Testing)

Before assessing the cytotoxicity of Cyclo(L-Ala-L-His), the assay parameters must be optimized for the specific cell line being used. This is a non-negotiable step for data integrity.

1. Cell Seeding Density Determination: The response in an MTT assay is linear only within a certain range of cell densities.[11] Over- or under-seeding can lead to erroneous conclusions.

  • Objective: To find the cell number that yields a linear relationship between cell density and absorbance, with the absorbance of control wells falling within the optimal range (typically 0.75-1.25) after the total incubation period.[12][13]

  • Protocol:

    • Prepare a serial dilution of your chosen cell line (e.g., from 100,000 cells/well down to ~1,000 cells/well).

    • Seed 100 µL of each cell dilution in triplicate into a 96-well plate. Include wells with media only as a background control.[12]

    • Incubate for the planned duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).

    • Perform the MTT assay as described in Part C (steps 4-7).

    • Plot absorbance (570 nm) vs. cell number. Select a seeding density from the linear portion of the curve for all subsequent experiments.[13]

Part B: Preparing for the Cyclo(L-Ala-L-His) Assay

1. Reagent Preparation:

  • MTT Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS) to a concentration of 5 mg/mL.[11][14] Vortex until fully dissolved. Sterilize the solution using a 0.2 µm filter. Store in light-protected aliquots at -20°C for up to 6 months.[11][14]

  • Solubilization Solution: Common options include:

    • Acidic Isopropanol: 0.1 N HCl in absolute isopropanol.

    • Sodium Dodecyl Sulfate (SDS): 10% SDS in 0.01 M HCl.[15]

    • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • Cyclo(L-Ala-L-His) Stock Solution:

    • Cyclo(L-Ala-L-His) is soluble in water. Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile water or PBS.

    • Further dilute this stock in complete cell culture medium to create the highest working concentration for your experiment. Ensure the final concentration of any initial solvent (if not water) is non-toxic to the cells (typically <0.5% for DMSO). A vehicle control is mandatory.[16]

Part C: Step-by-Step Cytotoxicity Protocol

MTT_Workflow A 1. Cell Seeding Plate cells at optimal density Incubate 24h B 2. Compound Treatment Add serial dilutions of Cyclo(L-Ala-L-His) A->B C 3. Incubation (e.g., 24, 48, or 72 hours) B->C D 4. Add MTT Reagent (Final conc. 0.5 mg/mL) C->D E 5. Incubate (2-4 hours, 37°C) D->E F 6. Solubilize Formazan Add DMSO or SDS-HCl E->F G 7. Read Absorbance (570 nm) F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed 100 µL of cell suspension per well in a 96-well plate at the pre-determined optimal density. Incubate at 37°C, 5% CO₂, for 18-24 hours to allow for cell attachment and recovery.[12][13]

  • Compound Treatment:

    • Remove the old medium.

    • Add 100 µL of fresh medium containing the desired concentrations of Cyclo(L-Ala-L-His) to the treatment wells.

    • Crucially, include these controls in triplicate:

      • Untreated Control: Cells in medium only (represents 100% viability).

      • Vehicle Control: Cells in medium with the highest volume of the solvent used for the compound stock (e.g., water or 0.5% DMSO).

      • Blank Control: Medium only, no cells (for background subtraction).[12]

      • Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., Doxorubicin) to confirm cell response.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[4] Gently mix by tapping the plate.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C.[4][12] During this time, purple formazan crystals will become visible within the cells under a microscope.

  • Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[14]

    • For Suspension Cells: Centrifuge the plate, aspirate the supernatant, then add the solubilization solution.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is standard) using a microplate reader.[4] Use a reference wavelength of >650 nm if available to reduce background noise.[4]

Pillar 3: Authoritative Grounding & Data Interpretation

Recommended Concentration Range for Cyclo(L-Ala-L-His)

Without prior data, determining a starting concentration can be challenging. A broad, log-scale range is recommended for the initial screening.[17][18] Based on existing literature, a targeted approach is possible. Research on histidine-containing diketopiperazines has demonstrated that Cyclo(His-Ala) inhibits the growth of various cancer cell lines at a concentration of 100 µM .[2][3] This provides an excellent, evidence-based starting point.

ParameterRecommendation for Initial ScreeningRationale
Highest Concentration 1000 µM (1 mM)To establish a potential upper limit of toxicity and ensure a full dose-response curve.[18]
Central Concentration 100 µMBased on published data showing biological activity of Cyclo(L-Ala-L-His) at this level.[2][3]
Lowest Concentration 0.1 µMTo observe effects at lower, potentially non-toxic concentrations.
Dilution Scheme 1:2 or 1:3 serial dilutionsProvides sufficient data points to accurately determine the IC₅₀ value.[17]
Suggested Range 1000, 500, 250, 125, 62.5, 31.25, 15.6, 7.8 µM (1:2 dilution)A comprehensive range centered around the concentration with known biological effects.
Data Analysis
  • Correct for Background: Subtract the average absorbance of the blank (media only) wells from all other readings.[14]

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Untreated Control) * 100

  • Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the Cyclo(L-Ala-L-His) concentration (X-axis).

  • Determine IC₅₀: Use non-linear regression analysis on the dose-response curve to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

The results will provide a clear cytotoxic profile of Cyclo(L-Ala-L-His) for your specific cell model, guiding all future experiments with a validated concentration range.

References

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Cellculture2. (2024, February 21). The MTT assay, a cell viability test. Altervista. Retrieved from [Link]

  • BenchSci. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Prasanna, S. M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]

  • MilliporeSigma. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Mtt+assay. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. PubMed. Retrieved from [Link]

  • Gonzalez, J. F., et al. (2016). Cytotoxicity of Cyclodipeptides from Pseudomonas aeruginosa PAO1 Leads to Apoptosis in Human Cancer Cell Lines. PMC. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol and Specifications. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of selected peptides to CH R C5 cells was determined with.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding Cell Penetration of Cyclic Peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Construction and cytotoxicity evaluation of peptide nanocarriers.... Retrieved from [Link]

  • ResearchGate. (2017). How can I choose the concentration of an antibiotic in MTT cytotoxicity assay. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity mtt assay: Topics. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • ACS Publications. (2020). Comparative Study of the Cellular Uptake and Intracellular Behavior of a Library of Cyclic Peptide–Polymer Nanotubes.... Retrieved from [Link]

  • Dove Medical Press. (2024). Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Cell Viability Assay (MTT Assay) Protocol v1. Retrieved from [Link]

  • PubMed. (2025). Cellular uptake and transport mechanism of flaxseed cyclic peptide CLB via clathrin-dependent endocytosis. Retrieved from [Link]

  • PubMed. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic Peptides as Drugs for Intracellular Targets: The Next Frontier in Peptide Therapeutic Development. Retrieved from [Link]

  • ResearchGate. (2023). How to decide the concentration of MTT reagent for the cytotoxicity assay?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Retrieved from [Link]

  • Chem-Impex. (n.d.). Cyclo(L-Ala-L-His). Retrieved from [Link]

  • Chemsrc. (2025). Cyclo(L-Ala-L-Pro). Retrieved from [Link]

Sources

Method

Application Note: Extraction and Purification of Cyclo(L-Ala-L-His) from Fermentation Broth

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Methodological Protocol Introduction & Mechanistic Rationale Cyclic dipeptides, or 2,5-diketopipe...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Methodological Protocol

Introduction & Mechanistic Rationale

Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), represent a highly valuable class of bioactive molecules frequently produced as secondary metabolites in microbial fermentation broths (e.g., Bacillus species, marine fungi)[1]. Among these, Cyclo(L-Ala-L-His) is of particular interest due to its potential signaling properties, antimicrobial activity, and structural utility as a flavor precursor[1][2].

Extracting a specific DKP like Cyclo(L-Ala-L-His) from a complex fermentation matrix presents significant chromatographic challenges. The broth is a heterogeneous mixture of highly polar primary metabolites (salts, unconsumed sugars, linear peptides) and non-polar lipidic compounds.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a mechanistically driven, self-validating workflow .

  • Why Ethyl Acetate? Cyclo(L-Ala-L-His) possesses moderate polarity. The constrained DKP ring masks the primary amine and carboxyl groups of the constituent amino acids, leaving only the imidazole ring of histidine to interact with the solvent. Ethyl acetate provides the optimal dielectric constant to partition DKPs into the organic phase while rejecting highly hydrophilic contaminants[1].

  • Why Sephadex LH-20? This resin operates via a dual mechanism: size-exclusion and weak hydrophobic/π-π interactions. It efficiently separates the target DKP from larger lipophilic molecules and smaller polar impurities[1].

  • Why Semi-Preparative Reversed-Phase HPLC? DKPs often exist as complex isomeric mixtures (e.g., L-L, D-D, L-D configurations). A C18 stationary phase, paired with a carefully optimized methanol/water gradient, provides the theoretical plates necessary to achieve baseline resolution of these stereoisomers[3][4].

Experimental Workflow Visualization

Workflow A 1. Fermentation Broth (Microbial Culture) B 2. Centrifugation & Filtration (Remove Mycelia/Cells) A->B C 3. Liquid-Liquid Extraction (Ethyl Acetate Partitioning) B->C Supernatant D 4. Rotary Evaporation (Crude DKP Extract) C->D Organic Phase E 5. Sephadex LH-20 (Size Exclusion CC) D->E Re-dissolve F 6. Analytical Validation (HPLC/TLC Check) E->F Sub-fractions G 7. Semi-Prep HPLC (C18, MeOH/H2O Gradient) F->G Target Pool H 8. Pure Cyclo(L-Ala-L-His) (Lyophilization) G->H Isomer Isolation

Workflow for the extraction and purification of Cyclo(L-Ala-L-His) from fermentation broth.

Materials and Reagents

  • Solvents: Ethyl acetate (ACS grade), Methanol (HPLC grade), Dichloromethane (CH₂Cl₂), Ultrapure Water (18.2 MΩ·cm).

  • Stationary Phases: Sephadex LH-20 (GE Healthcare), Waters XBridge C18 Semi-Prep Column (150 mm × 10 mm ID, 5 μm)[3].

  • Equipment: High-speed centrifuge, Rotary evaporator, Semi-preparative HPLC system with Diode Array Detector (DAD).

Step-by-Step Protocol

Phase 1: Broth Pre-treatment and Liquid-Liquid Extraction (LLE)
  • Biomass Removal: Transfer the raw fermentation broth (e.g., 10 L) into centrifuge bottles. Centrifuge at 4,000–6,000 rpm for 15 minutes at 4 °C to pellet the microbial cells and insoluble debris[1]. Filter the supernatant through a 0.45 μm membrane to ensure complete removal of particulates.

  • Solvent Partitioning: Transfer the clarified supernatant to a large separatory funnel. Add 1/3 volume of ethyl acetate. Vigorously shake for 5 minutes, venting frequently to release pressure[1].

  • Phase Separation: Allow the mixture to stand until the organic (upper) and aqueous (lower) layers sharply resolve. Collect the ethyl acetate layer. Repeat this extraction process two more times with fresh ethyl acetate to ensure total recovery.

  • Self-Validation Check (TLC): Spot a drop of the residual aqueous phase onto a silica TLC plate. Stain with ninhydrin and heat. If no distinct yellow/purple spots appear, the DKP extraction is exhaustively complete.

  • Concentration: Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator at 40–48 °C under reduced pressure to yield the crude DKP extract[1].

Phase 2: Primary Fractionation via Size Exclusion
  • Column Preparation: Swell Sephadex LH-20 resin in a mixture of CH₂Cl₂ and MeOH (1:1, v/v) overnight. Pack into a glass column (e.g., 3 cm × 50 cm) and equilibrate with 3 column volumes (CV) of the mobile phase.

  • Sample Loading: Dissolve the crude extract in a minimal volume (2–3 mL) of the CH₂Cl₂/MeOH mixture. Carefully load it onto the head of the column.

  • Elution: Elute the column isocratically with the CH₂Cl₂/MeOH mixture at a flow rate of 1.5 mL/min. Collect 15 mL fractions.

  • Fraction Pooling: Analyze the fractions via analytical HPLC or TLC. Pool the fractions containing the characteristic UV absorbance of the histidine imidazole ring (~210 nm and 254 nm)[3]. Evaporate the pooled fractions to dryness.

Phase 3: Semi-Preparative HPLC Purification
  • Reconstitution: Re-dissolve the DKP-rich pool in HPLC-grade Methanol (filtered through a 0.22 μm PTFE syringe filter).

  • Chromatographic Separation: Inject the sample onto a Waters XBridge C18 Semi-Prep column.

  • Gradient Execution: Run the optimized gradient detailed in Table 2 [3]. The separation relies on the gradual decrease in mobile phase polarity, which selectively elutes DKPs based on their aliphatic side chains. Cyclo(L-Ala-L-His) typically elutes in the mid-polar region.

  • Collection & Lyophilization: Monitor the effluent at 210 nm (amide bond) and 254 nm (imidazole ring). Collect the target peak corresponding to Cyclo(L-Ala-L-His). Flash-freeze the collected fraction in liquid nitrogen and lyophilize to obtain the pure compound as a white powder.

Data Presentation & Method Parameters

Table 1: Quantitative Tracking of Extraction Yields (Example 10 L Batch)

Note: Yields are representative averages based on standard Bacillus sp. DKP production profiles.

Extraction StepMass RecoveredEstimated Purity (%)Purpose of Step
Clarified Broth N/A (10 L)< 0.1%Starting material containing target DKP.
Crude EtOAc Extract ~2.5 g10 - 15%Removal of highly polar salts and sugars.
Sephadex LH-20 Pool ~450 mg40 - 55%Removal of large lipophilic molecules/peptides.
Semi-Prep HPLC Peak ~25 mg> 98%Isolation of specific Cyclo(L-Ala-L-His) isomer.
Table 2: Optimized Semi-Preparative HPLC Gradient Conditions

Column: Waters XBridge C18 (150 mm × 10 mm ID, 5 μm). Flow Rate: 3.0 mL/min.

Time (min)Mobile Phase A (Water + 0.1% TFA)Mobile Phase B (Methanol)Curve Profile
0.090%10%Isocratic Hold (Equilibration)
5.090%10%Isocratic Hold
45.010%90%Linear Gradient (Target Elution)
50.010%90%Column Wash
55.090%10%Re-equilibration

References

  • Cyclic dipeptides from endophytic bacterium Bacillus velezensis as potential flavor precursors Frontiers in Microbiology (2025) URL:[Link][1]

  • A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity ACS Omega (2021) URL:[Link][2]

  • Preparative Separation of Sulfur-Containing Diketopiperazines from Marine Fungus Cladosporium sp. Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode Marine Drugs (MDPI) (2015) URL:[Link][3]

  • Prebiotic formation of cyclic dipeptides under potentially early Earth conditions Scientific Reports (Nature) (2018) URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During Cyclo(L-Ala-L-His) Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of Cyclo(L-Ala-L-His), with a specific focus on preventing racemization—a critical facto...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of Cyclo(L-Ala-L-His), with a specific focus on preventing racemization—a critical factor in maintaining the compound's desired biological activity. As your dedicated scientific support resource, this center offers troubleshooting advice and answers to frequently asked questions to ensure the stereochemical integrity of your synthesis.

Troubleshooting Guide: Minimizing Diastereomeric Impurities

The presence of diastereomers in your final product indicates that racemization has occurred at one of the chiral centers of either alanine or histidine during the synthesis. This guide will help you pinpoint the source of the issue and implement effective solutions.

Problem: Chiral analysis (e.g., chiral HPLC) of the synthesized Cyclo(L-Ala-L-His) reveals the presence of Cyclo(D-Ala-L-His), Cyclo(L-Ala-D-His), or Cyclo(D-Ala-D-His).

Step 1: Evaluate the Coupling Stage

The activation of the carboxylic acid group during peptide bond formation is the most common step where racemization occurs.[1][2] The choice of coupling reagents, additives, base, and reaction temperature are all critical factors.

Potential Cause & Solution:

  • Inappropriate Coupling Reagent: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are known to cause significant racemization when used alone.[3][4][5][6]

    • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2][7] These additives form active esters that are less susceptible to racemization.[2] For particularly sensitive couplings, consider using a reagent with a lower racemization potential, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[6]

  • Base-Induced Racemization: The base used to neutralize the amino acid salt and facilitate coupling can promote racemization, especially if it is strong and not sterically hindered.[1][2][8] N,N-Diisopropylethylamine (DIPEA) is a common culprit.[2][8][9]

    • Solution: Opt for a weaker or more sterically hindered base. N-Methylmorpholine (NMM) is a weaker base alternative, while 2,4,6-collidine (TMP) offers significant steric hindrance, both of which can effectively minimize racemization.[1][2][8] It is also crucial to use the minimum necessary amount of base.[2]

  • Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization.[2]

    • Solution: Perform the coupling reaction at a lower temperature, such as 0°C. While this may necessitate longer reaction times, it significantly reduces the risk of epimerization.[2]

Step 2: Examine the Amino Acid Derivatives

The purity and handling of your starting materials are fundamental to a successful synthesis.

Potential Cause & Solution:

  • Racemized Starting Materials: The commercially sourced L-Alanine or L-Histidine derivatives may already contain D-enantiomers.

    • Solution: Verify the enantiomeric purity of your amino acid derivatives before beginning the synthesis using an appropriate analytical technique. Always source high-quality reagents from reputable suppliers.[3]

  • Side Chain Interactions of Histidine: The imidazole side chain of histidine can catalyze racemization.[2][7]

    • Solution: Protecting the imidazole nitrogen can mitigate this issue. The Methoxybenzyl (Mbm) group is an effective protecting group for this purpose.[7]

Step 3: Analyze the Cyclization Step

The formation of the diketopiperazine ring from the linear dipeptide is another potential point for racemization, although generally less common if mild conditions are used.

Potential Cause & Solution:

  • Harsh Cyclization Conditions: Strong bases or high temperatures used to induce cyclization can lead to epimerization.

    • Solution: Employ mild conditions for cyclization. For instance, heating the linear dipeptide methyl ester in a high-boiling point solvent like toluene with a non-nucleophilic base such as triethylamine (TEA) is a common method.[10] Alternatively, treatment with ammonium hydroxide in methanol at room temperature has been shown to be effective with minimal racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in Cyclo(L-Ala-L-His) synthesis?

A1: Racemization is the conversion of a pure enantiomer (in this case, the L-amino acids) into a mixture of both L- and D-enantiomers.[2] In peptide synthesis, this leads to the formation of diastereomers. The biological activity of peptides is highly dependent on their specific three-dimensional structure, which is dictated by the chirality of the constituent amino acids. The presence of diastereomeric impurities can significantly reduce the efficacy of Cyclo(L-Ala-L-His) or lead to unintended biological effects.[2]

Q2: Which amino acid is more susceptible to racemization in this synthesis, Alanine or Histidine?

A2: Histidine is particularly prone to racemization due to the catalytic effect of its imidazole side chain.[2][7] While any chiral amino acid can racemize during activation, histidine requires special attention.[7]

Q3: What are the primary mechanisms of racemization during peptide coupling?

A3: There are two main pathways for racemization during the activation of the carboxyl group:

  • Direct Enolization: A base directly abstracts the proton from the α-carbon of the activated amino acid, forming an achiral enolate intermediate.[4]

  • Oxazolone Formation: The activated amino acid can cyclize to form a 5(4H)-oxazolone. This intermediate is readily deprotonated by a base at the α-carbon, leading to a loss of stereochemical integrity.[1][4]

Q4: How can I detect and quantify racemization in my final product?

A4: The most common method is chiral High-Performance Liquid Chromatography (HPLC) .[11][12] This technique uses a chiral stationary phase (CSP) to separate the different stereoisomers of Cyclo(L-Ala-L-His).[11][13][14][15] By comparing the retention times of your synthesized product with those of authentic standards of the different stereoisomers, you can identify and quantify the extent of racemization.

Experimental Protocols

Protocol 1: Recommended Coupling Procedure to Minimize Racemization

This protocol outlines a robust method for coupling Fmoc-L-Ala-OH to H-L-His(Trt)-OMe, a common intermediate in the synthesis of the linear dipeptide precursor to Cyclo(L-Ala-L-His).

  • Reagent Preparation:

    • In a reaction vessel, dissolve H-L-His(Trt)-OMe (1 equivalent) in dichloromethane (DCM).

    • In a separate vessel, dissolve Fmoc-L-Ala-OH (1.1 equivalents) and HOBt (1.1 equivalents) in a minimal amount of dimethylformamide (DMF).

  • Coupling Reaction:

    • Cool the H-L-His(Trt)-OMe solution to 0°C in an ice bath.

    • Add the Fmoc-L-Ala-OH/HOBt solution to the histidine derivative.

    • Slowly add DIC (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once complete, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by column chromatography.

Protocol 2: Chiral HPLC Analysis of Cyclo(L-Ala-L-His)

This protocol provides a general guideline for assessing the enantiomeric purity of the final product. The specific column and mobile phase conditions may need to be optimized.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® or Lux®).[13]

  • Sample Preparation:

    • Dissolve a small amount of the purified Cyclo(L-Ala-L-His) in the mobile phase.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of hexane and ethanol, or an appropriate reversed-phase eluent.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the different stereoisomers by comparing their retention times to those of available standards.

    • Calculate the percentage of each diastereomer to determine the extent of racemization.

Visual Aids

Diagram 1: Key Factors Influencing Racemization

G Racemization Racemization in Cyclo(L-Ala-L-His) Synthesis Coupling_Reagent Coupling Reagent (e.g., DIC, HBTU) Racemization->Coupling_Reagent Influenced by Base Base (e.g., DIPEA, NMM) Racemization->Base Influenced by Temperature Reaction Temperature Racemization->Temperature Influenced by Amino_Acid Amino Acid Properties (e.g., His side chain) Racemization->Amino_Acid Influenced by Solution_Additives Additives (HOBt, Oxyma) Coupling_Reagent->Solution_Additives Mitigated by Solution_Base Sterically Hindered/ Weaker Base Base->Solution_Base Mitigated by Solution_Temp Low Temperature (0°C) Temperature->Solution_Temp Mitigated by Solution_AA Side-Chain Protection Amino_Acid->Solution_AA Mitigated by G Start Racemization Detected in Final Product Check_Coupling Evaluate Coupling Step: - Reagent + Additive? - Base Choice? - Temperature? Start->Check_Coupling Check_AA Verify Starting Material: - Enantiomeric Purity? - His Protection? Start->Check_AA Check_Cyclization Analyze Cyclization: - Mild Conditions? Start->Check_Cyclization Optimize_Coupling Implement Changes: - Add HOBt/Oxyma - Switch to NMM/Collidine - Lower Temperature to 0°C Check_Coupling->Optimize_Coupling Optimize_AA Implement Changes: - Source High-Purity AAs - Protect His Side Chain Check_AA->Optimize_AA Optimize_Cyclization Implement Changes: - Use Milder Base/Solvent Check_Cyclization->Optimize_Cyclization Re_Analyze Re-synthesize and Analyze by Chiral HPLC Optimize_Coupling->Re_Analyze Optimize_AA->Re_Analyze Optimize_Cyclization->Re_Analyze End Racemization Minimized Re_Analyze->End

Caption: A logical workflow for troubleshooting racemization issues during synthesis.

Quantitative Data Summary

ParameterConditionExpected OutcomeReference
Coupling Reagent DIC aloneHigh potential for racemization[3]
DIC with HOBt or OxymaSignificantly reduced racemization,[7],[2] [5]
Base DIPEAHigher risk of racemization,[2],[8] [9]
NMM or 2,4,6-CollidineLower risk of racemization,[1],[2] [8]
Temperature Room Temperature or higherIncreased rate of racemization[2]
0°CReduced rate of racemization[2]

References

  • Benchchem. (n.d.). Technical Support Center: Ala-Gly-Leu Racemization During Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Coupling Reagents. (n.d.). ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Prevention of Racemization in Peptide Synthesis.
  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
  • Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. (2022, September 12). PMC.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC.
  • Benchchem. (n.d.). Synthesis of Cyclo(his-pro) for Research Applications: A Detailed Guide.
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns.
  • Science.gov. (n.d.). chiral hplc method: Topics by Science.gov.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography. (n.d.). ResearchGate.

Sources

Optimization

Troubleshooting Cyclo(L-Ala-L-His) solubility issues in aqueous buffers

Welcome to the Technical Support Center for Cyclo(L-Ala-L-His). As a Senior Application Scientist, I have designed this guide to bridge fundamental thermodynamic principles with field-proven experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclo(L-Ala-L-His). As a Senior Application Scientist, I have designed this guide to bridge fundamental thermodynamic principles with field-proven experimental protocols. Cyclo(L-Ala-L-His) is a cyclic dipeptide (diketopiperazine or DKP) that presents unique physicochemical challenges during in vitro assays and formulation. This resource will help you logically troubleshoot and overcome precipitation, aggregation, and variable concentration issues in aqueous buffers.

Section 1: Fundamental Principles & FAQs

Q1: Why does Cyclo(L-Ala-L-His) frequently precipitate in standard physiological buffers (e.g., PBS, pH 7.4)? A1: The aqueous solubility of Cyclo(L-Ala-L-His) is governed by a thermodynamic tug-of-war between the strong intermolecular hydrogen bonding of its diketopiperazine (DKP) core and the pH-dependent ionization of its histidine imidazole side chain. At neutral pH (7.4), the imidazole ring (pKa ~6.0) is predominantly deprotonated and uncharged. Without ionic repulsion to increase solvation entropy, the DKP moieties form highly stable intermolecular hydrogen bonds, leading to rapid crystallization and precipitation1[1].

Q2: How can I manipulate the buffer to increase solubility without using harsh organic solvents? A2: You can exploit the pH-dependent self-assembly mechanisms inherent to DKPs with ionizable side chains. By lowering the buffer pH below 5.5, the imidazole ring becomes protonated. This cationic state disrupts the DKP-DKP intermolecular hydrogen bonding network, drastically increasing aqueous solubility, a mechanism similarly observed in the pH-dependent self-assembly of other functionalized DKPs2[2].

Q3: What if my downstream application strictly requires a neutral pH? A3: If your assay cannot tolerate acidic conditions, the use of chaotropic agents (like urea) can chemically disrupt the hydrophobic and hydrogen-bonding interactions of the DKP ring3[3]. Alternatively, a carefully controlled co-solvent system (e.g., 5-10% DMSO) can be used as an intermediate step before rapid dilution.

Section 2: Quantitative Solubility Troubleshooting Matrix

Use the following data matrix to benchmark your current buffer conditions against expected solubility outcomes.

Buffer ConditionImidazole StateDKP Interaction StatusExpected SolubilityRecommended Action
PBS (pH 7.4) Neutral (Uncharged)Strong intermolecular H-bondsLow (< 1 mg/mL)Shift pH or add chaotrope
Acetate (pH 5.0) Protonated (Cationic)Disrupted by charge repulsionHigh (> 5 mg/mL)Ideal for concentrated stocks
PBS + 2M Urea Neutral (Uncharged)H-bonds disrupted by chaotropeModerate (1-5 mg/mL)Use if pH shift is not viable
Water (Unbuffered) Variable / DriftingProne to spontaneous aggregationUnpredictableAlways use a defined buffer

Section 3: Visualizing the Solubilization Logic

G CAH Cyclo(L-Ala-L-His) Solid Powder Acidic Acidic Buffer (pH < 5.5) CAH->Acidic Neutral Physiological Buffer (pH 7.4) CAH->Neutral Protonated Protonated Imidazole (Cationic) Acidic->Protonated pKa ~6.0 Deprotonated Neutral Imidazole (Uncharged) Neutral->Deprotonated pKa ~6.0 Soluble High Aqueous Solubility (Disrupted DKP H-bonds) Protonated->Soluble Electrostatic Repulsion Insoluble Precipitation / Aggregation (Strong DKP Lattice) Deprotonated->Insoluble Intermolecular H-bonding

Fig 1: pH-dependent solubility mechanism of Cyclo(L-Ala-L-His) in aqueous buffers.

Workflow Start Solubility Issue Detected in Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH IsNeutral Is pH ≥ 7.0? CheckPH->IsNeutral LowerPH Acidify to pH 5.0-5.5 (e.g., Acetate Buffer) IsNeutral->LowerPH Yes AddCosolvent Add Chaotropic Agent (e.g., 2M Urea) IsNeutral->AddCosolvent No (Already Acidic) Assess Assess Turbidity (OD 600nm) LowerPH->Assess AddCosolvent->Assess Assess->AddCosolvent Still Turbid Success Fully Solubilized Proceed with Assay Assess->Success Clear Solution

Fig 2: Decision tree for troubleshooting Cyclo(L-Ala-L-His) precipitation.

Section 4: Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in feedback loops so you can empirically verify success before proceeding to sensitive downstream assays.

Protocol 1: pH-Shift Solubilization (Self-Validating System)

Causality: The imidazole side chain of histidine has a pKa of approximately 6.0. By lowering the pH below 5.5, we force the protonation of the imidazole ring. The resulting cationic charge provides electrostatic repulsion that overcomes the strong intermolecular hydrogen bonding of the diketopiperazine core, thermodynamically favoring the solvated state 1[1].

  • Step 1: Initial Dispersion. Weigh 10 mg of Cyclo(L-Ala-L-His) powder and suspend it in 800 µL of ultra-pure water. The suspension will initially appear cloudy.

  • Step 2: Acidic Solubilization. Gradually add 100 mM Acetate buffer (pH 4.5) in 10 µL increments while continuously vortexing. Continue this process until the solution turns completely clear.

  • Step 3: Self-Validating Titration. To find the maximum tolerable pH for your specific assay concentration, slowly back-titrate with 0.1 M NaOH while continuously monitoring the optical density at 600 nm (OD600) using a spectrophotometer. A sudden spike in OD600 indicates the exact pH at which the DKP lattice re-forms (the precipitation threshold).

  • Step 4: Volumetric Adjustment. Adjust the final working pH to 0.2 units below the precipitation threshold identified in Step 3, then bring the final volume to 1 mL.

Protocol 2: Chaotrope-Assisted Solubilization

Causality: If your downstream application strictly requires physiological pH (7.4) where the imidazole is uncharged, you must disrupt the DKP hydrogen bonds chemically. Urea is a powerful chaotropic agent that outcompetes DKP-DKP intermolecular interactions by forming hydrogen bonds directly with the peptide backbone 3[3].

  • Step 1: Chaotrope Preparation. Prepare a 2M to 4M Urea solution in standard PBS (pH 7.4).

  • Step 2: Dissolution. Add the Cyclo(L-Ala-L-His) solid directly to the urea buffer. Sonicate in a water bath at room temperature for 5 to 10 minutes until visually clear.

  • Step 3: Self-Validating Dilution Series. To ensure the peptide will not crash out when added to your final assay (which will dilute the urea concentration), perform a mock 1:2 serial dilution of your stock into standard PBS. Monitor via dynamic light scattering (DLS) or visual inspection against a dark background. The lowest urea concentration that maintains a clear solution establishes your assay's safety margin.

References

  • Title: Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame Source: nih.gov URL: 1

  • Title: SOLUBILITY OF DIKETOPIPERAZINE IN AQUEOUS SOLUTIONS OF UREA Source: acs.org URL: 3

  • Title: An In-Depth Technical Guide to the Synthesis and Purification of Fumaryl Diketopiperazine (FDKP) Source: benchchem.com URL: 2

Sources

Troubleshooting

Removing linear dipeptide impurities from Cyclo(L-Ala-L-His) samples

Welcome to the Peptide Purification Technical Support Center . As drug development increasingly focuses on the unique pharmacological properties of cyclodipeptides (CDPs) like Cyclo(L-Ala-L-His)[1], achieving ultra-high...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Purification Technical Support Center . As drug development increasingly focuses on the unique pharmacological properties of cyclodipeptides (CDPs) like Cyclo(L-Ala-L-His)[1], achieving ultra-high purity is critical. A ubiquitous challenge in synthesizing 2,5-diketopiperazines (DKPs) is the persistence of their linear precursors.

Below is our causality-driven troubleshooting guide designed to help you establish a self-validating purification system.

🔬 Troubleshooting & FAQs

Q1: Why does my Cyclo(L-Ala-L-His) synthesis consistently yield linear L-Ala-L-His impurities? Answer: The presence of linear dipeptides is rarely just an artifact of incomplete synthesis; it is driven by thermodynamics. While the formation of the 2,5-diketopiperazine ring is favored under specific thermal or catalytic conditions, an equilibrium exists in aqueous environments where the DKP can undergo hydrolysis back into its linear dipeptide counterpart[2]. If your post-synthesis processing involves prolonged exposure to unbuffered water, extreme pH, or heat, the cyclic ring will spontaneously open, regenerating the linear impurity.

Q2: How can I exploit the physicochemical differences between the cyclic and linear forms for separation? Answer: The most effective purification strategies rely on the fundamental structural changes that occur during cyclization. When L-Ala-L-His cyclizes into a DKP, it loses its free N-terminal amino group and C-terminal carboxyl group, leaving the imidazole ring of the Histidine residue as the only ionizable moiety. By manipulating the pH of your sample matrix, you can induce a charge differential between the two molecules, allowing for orthogonal separation.

Table 1: Physicochemical Comparison of Cyclo(L-Ala-L-His) vs. Linear L-Ala-L-His

PropertyCyclo(L-Ala-L-His) (Target DKP)Linear L-Ala-L-His (Impurity)Chromatographic Impact
N-Terminus Covalently bound (Amide)Free Primary Amine (pKa ~8.0)Linear form is highly ionizable.
C-Terminus Covalently bound (Amide)Free Carboxylate (pKa ~2.0)Linear form binds to anion exchange resins at basic pH.
Side Chain Imidazole (pKa ~6.0)Imidazole (pKa ~6.0)Both share this ionizable group; it remains neutral at pH 9.0.
Net Charge (pH 9.0) 0 (Neutral) ~ -1.0 (Anionic) Enables highly selective ion-exchange separation.
Hydrophobicity Higher (Shielded backbone)Lower (Exposed polar termini)DKP retains longer on C18 reversed-phase columns.

Q3: What is the most robust bulk cleanup method to remove these linear impurities prior to HPLC? Answer: We recommend a Strong Anion Exchange (SAX) Solid Phase Extraction (SPE) strategy. At pH 9.0, the linear dipeptide's C-terminus is fully deprotonated (anionic), causing it to bind tightly to the positively charged SAX resin. The target DKP, lacking a free carboxyl group, remains completely neutral and flows directly through the cartridge.

Protocol 1: SAX-SPE Bulk Cleanup

  • Equilibration: Condition a SAX-SPE cartridge (quaternary amine phase) with 5 column volumes (CV) of Methanol, followed by 5 CV of 20 mM Ammonium Bicarbonate buffer (adjusted to pH 9.0). Note: Ammonium bicarbonate is volatile, preventing salt accumulation in downstream steps.

  • Sample Loading: Reconstitute your crude peptide mixture in the pH 9.0 buffer. Load the sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Collection: Collect the flow-through. Because the Cyclo(L-Ala-L-His) is neutral at this pH, it will not interact with the resin and will elute immediately.

  • Wash: Wash the cartridge with 2 CV of the pH 9.0 buffer to ensure complete recovery of the DKP. Pool this wash with your initial flow-through.

  • Impurity Elution (Optional): To recover the linear impurities for mass balance analysis, elute the bound fraction using 5% Formic Acid.

Q4: How do I achieve >99% purity using RP-HPLC, and why do the elution profiles differ? Answer: For final polishing, use Reversed-Phase HPLC (RP-HPLC). In reversed-phase chromatography, retention is driven by hydrophobicity. The zwitterionic nature of the linear dipeptide (bearing highly polar, charged termini in acidic mobile phases) significantly decreases its hydrophobicity compared to the cyclic DKP, which features a shielded, neutral peptide backbone. Consequently, the linear impurity will elute significantly earlier than the cyclic target[3].

Protocol 2: Preparative RP-HPLC Polishing

  • Setup: Equip your preparative HPLC with a standard C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phases: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Injection: Inject the pooled flow-through from the SAX-SPE step directly onto the column. The acidic mobile phase will neutralize the pH 9.0 buffer in real-time.

  • Execution: Run the gradient defined in Table 2. Monitor UV absorbance at 210 nm (peptide bonds) and 254 nm (imidazole ring).

  • Recovery: Collect the later-eluting peak corresponding to the cyclic DKP and lyophilize immediately to prevent acid-catalyzed ring opening during storage.

Table 2: RP-HPLC Gradient Conditions for DKP Polishing

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Phase Description
0.098210.0Equilibration / Injection
5.098210.0Isocratic hold (Elutes buffer salts & linear peptides)
25.0604010.0Linear gradient (Elutes Cyclo(L-Ala-L-His))
27.059510.0Column wash
32.098210.0Re-equilibration

Q5: Can you provide a visual summary of this purification workflow? Answer: Below is the logical workflow mapping the causality of the separation steps from crude synthesis to ultra-pure isolation.

G Start Crude Cyclo(L-Ala-L-His) (+ Linear Impurities) Buffer Adjust to pH 9.0 (20 mM NH4HCO3) Start->Buffer SAX SAX-SPE Column (Strong Anion Exchange) Buffer->SAX FlowThrough Flow-Through Fraction (Neutral DKP) SAX->FlowThrough Lacks COO- Bound Bound Fraction (Anionic Linear Peptides) SAX->Bound Binds via COO- HPLC Preparative RP-HPLC (C18 Polishing) FlowThrough->HPLC Direct Injection Pure Pure Cyclo(L-Ala-L-His) (>99% Purity) HPLC->Pure Target Peak

Workflow for isolating Cyclo(L-Ala-L-His) from linear impurities using SAX-SPE and RP-HPLC.

📚 References

  • Title: Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation Source: kit.edu URL:

  • Title: Linear oligopeptide formation from alanine-diketopiperazine in acidic aqueous solutions using interfacial nano-pulsed discharge plasma Source: rsc.org URL:

  • Title: Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review Source: itjfs.com URL:

Sources

Optimization

Technical Support Center: Cyclo(L-Ala-L-His) Stability and Analysis

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Cyclo(L-Ala-L-His). This guide is designed to provide in-depth troubleshooting advice, answers to fre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Cyclo(L-Ala-L-His). This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the challenges associated with the handling and analysis of this cyclic dipeptide, particularly concerning its degradation in acidic environments.

Introduction: The Chemistry of Cyclo(L-Ala-L-His) Instability

Cyclo(L-Ala-L-His), a 2,5-diketopiperazine (DKP), is a rigid cyclic structure formed from the condensation of L-Alanine and L-Histidine. While this cyclic nature can confer advantages like increased resistance to certain enzymatic degradation compared to linear peptides, it is susceptible to chemical degradation, most notably through acid-catalyzed hydrolysis.[1][2] Understanding the degradation pathways is critical for accurate quantification, formulation development, and interpretation of experimental results. The primary stability concerns in acidic environments are ring-opening hydrolysis and epimerization at the chiral centers.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing new, unexpected peaks in my HPLC/LC-MS chromatogram after incubating my sample in an acidic solution. What are they?

Potential Causes & Solutions:

  • Cause 1: Ring-Opening Hydrolysis. The most probable cause is the acid-catalyzed hydrolysis of the diketopiperazine ring. This reaction breaks one of the two amide bonds, adding a molecule of water and resulting in the formation of linear dipeptides.

    • Identification: The new peaks are likely the linear dipeptides L-Alanyl-L-Histidine (Ala-His) and L-Histidyl-L-Alanine (His-Ala) . In a mass spectrometer, these products will have a mass that is 18.01 Da (the mass of H₂O) greater than the parent Cyclo(L-Ala-L-His).

    • Troubleshooting Steps:

      • Confirm by Mass Spectrometry: Extract the ion chromatogram for the expected mass of the hydrolyzed product ([M+H]⁺ of Cyclo(L-Ala-L-His) + 18.01).

      • Use Reference Standards: If available, run standards of the linear dipeptides to confirm retention times.

      • Control the Reaction: To minimize this, work at the highest permissible pH for your experiment and maintain low temperatures (2-8°C) during sample handling and storage.

  • Cause 2: Epimerization. Acidic conditions, especially when combined with heat, can cause epimerization at the α-carbon of either the Alanine or Histidine residue. This creates diastereomers of the parent compound (e.g., Cyclo(D-Ala-L-His) or Cyclo(L-Ala-D-His)).

    • Identification: These diastereomers will have the exact same mass as the parent Cyclo(L-Ala-L-His) but will typically exhibit different retention times on a standard reversed-phase column.[3]

    • Troubleshooting Steps:

      • High-Resolution Mass Spec: Confirm that the mass of the new peak is identical to the parent compound.

      • Chiral Chromatography: To definitively separate and identify these diastereomers, a chiral HPLC column is required. Standard C18 columns may not provide adequate resolution.[4][5]

Q2: The peak area of my Cyclo(L-Ala-L-His) is decreasing over time in my acidic samples. How can I prevent this?

Potential Causes & Solutions:

  • Cause: Accelerated Degradation. The rate of hydrolysis is a function of acid concentration (pH), temperature, and time.

    • Troubleshooting Steps:

      • pH Optimization: If your experimental design allows, increase the pH. Diketopiperazines are often most stable in a pH range of 3-8.[1]

      • Temperature Control: Perform all experiments on ice and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

      • Forced Degradation Study: Conduct a systematic forced degradation study to understand the kinetics of degradation under your specific conditions. This allows you to define a stable window for your experiments. (See Experimental Protocols section).

      • Lyophilization: For long-term storage, store the compound as a lyophilized powder at -20°C or below.[2]

Q3: My chromatographic peaks are tailing or showing poor shape. What can I do?

Potential Causes & Solutions:

  • Cause 1: Secondary Interactions with Column. The basic imidazole ring of the histidine residue can interact with acidic silanol groups on the surface of traditional silica-based HPLC columns, leading to peak tailing.[6]

    • Solution:

      • Use a modern, high-purity silica column where residual silanol activity is minimized.

      • Lower the mobile phase pH by using an additive like 0.1% formic acid. This ensures the histidine side chain is consistently protonated, reducing interactions with the stationary phase.

  • Cause 2: Inappropriate Mobile Phase.

    • Solution: For peptide analysis, shallow gradients are often more effective. An increase of 1% organic mobile phase per minute is a good starting point.[7] Acetonitrile is typically a better organic solvent than methanol for peptide separations, often yielding sharper peaks.

  • Cause 3: Column Overload. Injecting too much sample can lead to broad or fronting peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

Diagram: Primary Degradation Pathways

Parent Cyclo(L-Ala-L-His) Hydrolysis_Products Linear Dipeptides (L-Ala-L-His & L-His-L-Ala) Parent->Hydrolysis_Products Acid-Catalyzed Hydrolysis (+H₂O) Epimers Diastereomers (e.g., Cyclo(D-Ala-L-His)) Parent->Epimers Epimerization (Acid, Heat) Linear_Epimers Linear Diastereomers (e.g., D-Ala-L-His) Hydrolysis_Products->Linear_Epimers Epimerization Epimers->Linear_Epimers Hydrolysis

Caption: Primary degradation pathways for Cyclo(L-Ala-L-His) in acid.

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of acid-catalyzed hydrolysis of the diketopiperazine ring? The reaction is initiated by the protonation of the nitrogen atom in one of the amide bonds within the ring. This makes the adjacent carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.[2] The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the amide bond and the formation of a linear dipeptide.

  • Which amino acid residue, Alanine or Histidine, is more likely to epimerize? Epimerization involves the abstraction of the proton from the α-carbon. The acidity of this proton is a key factor. While both can epimerize, factors like the specific acid catalyst and temperature play a significant role. It is prudent to assume either chiral center is at risk and use analytical methods capable of separating all potential diastereomers.[3]

  • How should I prepare my stock solutions of Cyclo(L-Ala-L-His)? For maximum stability, prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO or methanol. Store this stock solution at -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture. Dilute into your aqueous acidic buffer immediately before use.

  • What are the typical storage conditions to ensure stability?

    • Long-Term: Store as a lyophilized powder at -20°C to -80°C.

    • Stock Solutions (Organic): Store at -80°C.

    • Aqueous Solutions: Prepare fresh for each experiment. If short-term storage is unavoidable, keep on ice (2-8°C) for the shortest duration possible.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess stability under defined conditions.[8][9]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Cyclo(L-Ala-L-His) in methanol.

  • Stress Condition Setup:

    • Label three sets of vials: "0.1 M HCl", "0.01 M HCl", and "Control".

    • Add the appropriate acidic solution or HPLC-grade water (for control) to each vial.

    • Spike the Cyclo(L-Ala-L-His) stock solution into each vial to a final concentration of 100 µg/mL.

  • Incubation: Place all vials in a controlled temperature water bath or incubator at 60°C.

  • Time Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot from each vial.

  • Quenching: Immediately neutralize the reaction by adding an equimolar amount of NaOH to the acidic samples. This stops the degradation process. For the control, add an equivalent volume of water.

  • Storage: Store the quenched samples at -20°C until analysis.

  • Analysis: Analyze all time points by LC-MS to monitor the decrease of the parent peak and the formation of degradation products.

Protocol 2: General Purpose LC-MS/MS Method for Analysis

This method is a starting point for the separation and quantification of Cyclo(L-Ala-L-His) and its primary hydrolytic degradation products.

ParameterRecommendation
LC System UPLC or HPLC system capable of binary gradient formation.
Column High-purity C18 reversed-phase column (e.g., Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm). For diastereomer separation, a chiral column (e.g., Daicel Chiralcel series) is required.[5][10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Gradient Start at 2-5% B, hold for 1 min. Ramp to 50% B over 8 min. Increase to 95% B to wash, then re-equilibrate. (Optimize based on results).[7]
Flow Rate 0.3 - 0.5 mL/min
Column Temp 40°C
Injection Volume 1 - 5 µL
MS Detector Tandem Quadrupole Mass Spectrometer with Electrospray Ionization (ESI+)
MS Analysis Mode Multiple Reaction Monitoring (MRM)
Ions to Monitor Cyclo(L-Ala-L-His): Monitor the [M+H]⁺ precursor ion and at least two characteristic product ions. Hydrolyzed Products: Monitor the [M+H]⁺ precursor (parent + 18.01 Da) and its product ions.

Diagram: Analytical Troubleshooting Workflow

decision decision process process start start start_node Chromatographic Issue Observed d1 Unexpected Peaks? start_node->d1 d2 Same Mass as Parent? d1->d2 Yes d3 Poor Peak Shape (Tailing/Broad)? d1->d3 No p1 Probable Hydrolysis (Linear Dipeptides) d2->p1 No p2 Probable Epimerization (Diastereomers) d2->p2 Yes p3 Confirm with MS (+18 Da). Lower Temp/Time. p1->p3 p4 Use Chiral Column for Separation. p2->p4 p5 Check Mobile Phase pH (use 0.1% FA). Use High-Purity Column. Reduce Sample Load. d3->p5 Yes d4 Retention Time Shifting? d3->d4 No p6 Check Pump & Solvent Prep. Use Column Thermostat. Ensure Equilibration. d4->p6 Yes

Caption: A logical workflow for troubleshooting common HPLC/LC-MS issues.

References

  • Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. PubMed. Available at: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Labtech. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available at: [Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. Available at: [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. Available at: [Link]

  • HPLC Troubleshooting. ChromTech. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Diketopiperazines. Baran Lab. Available at: [Link]

  • Epimerization of Peptide. SlideShare. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • UPLC-MS/MS method development for peptide analysis. AMSbio. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. Available at: [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library. Available at: [Link]

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. Available at: [Link]

  • Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Waters Corporation. Available at: [Link]

  • Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. PMC. Available at: [Link]

  • Epimerisation in Peptide Synthesis. Oulu Campus Library. Available at: [Link]

  • Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. Waters Corporation. Available at: [Link]

  • Diketopiperazine – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions in microwave-assisted Cyclo(L-Ala-L-His) synthesis

Diagnostic Workflow: Where is your synthesis failing? Before adjusting parameters, identify the specific failure mode using the diagnostic tree below.

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Workflow: Where is your synthesis failing?

Before adjusting parameters, identify the specific failure mode using the diagnostic tree below. This logic separates thermodynamic issues (stability) from kinetic issues (reactivity).

TroubleshootingFlow Start Start: Analyze Crude Mixture (LC-MS/NMR) Q1 Is the target mass (MW ~222.2) observed? Start->Q1 NoMass Issue: Degradation or No Reaction Q1->NoMass No YesMass Target Mass Present. Check Chirality (Chiral HPLC/NMR) Q1->YesMass Yes CheckSM Is Starting Material (Linear Dipeptide) present? NoMass->CheckSM Issue_Incomplete Issue: Incomplete Cyclization (Kinetic Barrier) CheckSM->Issue_Incomplete Yes (SM remains) Issue_Charring Issue: Thermal Degradation (Hot Spots) CheckSM->Issue_Charring No (Complex mixture) Q_Chiral Is the L,L-isomer dominant (>95% de)? YesMass->Q_Chiral Success Synthesis Successful. Proceed to Purification. Q_Chiral->Success Yes Issue_Racemization Issue: Racemization (Epimerization) (Thermodynamic Control) Q_Chiral->Issue_Racemization No (L,D isomer present)

Figure 1: Diagnostic decision tree for identifying failure modes in Cyclo(L-Ala-L-His) synthesis.

Validated Protocol: The "Aqueous-Green" Method

Based on the high efficiency of water as a microwave solvent for diketopiperazine (DKP) formation (Martins et al., 2009), this protocol minimizes volatile organic solvents and leverages the "hydrophobic effect" to drive cyclization.

Target Molecule: Cyclo(L-Ala-L-His) Precursor: H-L-Ala-L-His-OMe (Methyl ester) or Boc-L-Ala-L-His-OMe (for one-pot deprotection/cyclization).

Step-by-Step Methodology
ParameterSettingRationale
Solvent Deionized Water (pH 7.0)Water has a high dielectric loss tangent (

at 2.45 GHz), ensuring efficient energy absorption. It stabilizes the transition state for DKP formation.
Concentration 0.1 M - 0.2 MSufficiently dilute to favor intramolecular cyclization over intermolecular oligomerization.
Temperature 160 °C - 180 °CHigh temp is required to overcome the s-trans to s-cis rotational barrier of the peptide bond.
Time 5 - 10 minutesShort exposure minimizes the window for thermal degradation and racemization.
Pressure ~10-15 barWarning: High pressure results from water vapor and potential CO2 release (if Boc is used). Use rated vials only.
Stirring High (600+ RPM)Critical to prevent "hot spots" which cause charring of the imidazole ring.

Procedure:

  • Dissolve 1.0 mmol of linear precursor in 5-10 mL of deionized water in a 10 mL or 30 mL dedicated microwave pressure vial.

  • Add a magnetic stir bar. Cap and crimp tightly.

  • Program the microwave:

    • Ramp: 2 minutes to target temp.

    • Hold: 5 minutes at 180 °C.

    • Cooling: Rapid compressed air cooling to <50 °C (vital to stop racemization).

  • Workup: If product precipitates upon cooling (common for DKPs), filter and wash with cold water/ether. If soluble, lyophilize directly.

Minimizing Side Reactions: The "Why" and "How"

A. Racemization (The Histidine Challenge)

The Issue: Histidine is notoriously prone to racemization at the


-carbon, especially under heat. The imidazole group can act as an intramolecular base, abstracting the 

-proton to form a planar enolate intermediate, destroying chirality. The Fix:
  • Kinetic Control: Use the "Flash Heating" principle. Conventional heating requires hours, allowing time for the L,L

    
     L,D equilibrium to establish. Microwave heating completes the cyclization (5 mins) faster than the rate of epimerization.
    
  • Avoid Base: Do not add external bases (like TEA or DIPEA) to the reaction. The free amine of the dipeptide is sufficient for nucleophilic attack.

  • Solvent Choice: Water (neutral) is superior to DMF/Base mixtures for preserving chirality in this specific sequence.

B. Hydrolysis vs. Cyclization

The Issue: In aqueous media, hydrolysis of the ester (back to acid) or the amide bond competes with cyclization. The Fix:

  • Temperature Threshold: At 160°C+, the rate of intramolecular aminolysis (cyclization) generally outcompetes hydrolysis.

  • Rapid Cooling: Most hydrolysis occurs during the slow cooling phase of conventional reflux. Microwave air-jet cooling prevents this.

C. Oligomerization

The Issue: Linear peptides reacting with each other rather than cyclizing. The Fix:

  • Dilution: Maintain concentration

    
     M.
    
  • Conformation: The cis isomer of the peptide bond is required for DKP formation.[1] While Proline naturally favors cis, Alanine and Histidine favor trans. The high microwave energy provides the necessary activation energy to access the cis rotamer.

Mechanism & Reaction Pathway[1][2][3][4]

Understanding the pathway helps visualize where side products originate.

ReactionPathway Linear Linear Precursor (H-Ala-His-OR) Rotamer s-cis Rotamer (High Energy) Linear->Rotamer MW Energy (Rotation) Oligomer Linear Oligomers Linear->Oligomer High Conc. Intermolecular Hydrolysis Free Acid (H-Ala-His-OH) Linear->Hydrolysis H2O Slow Heating TS Tetrahedral Intermediate Rotamer->TS Nucleophilic Attack DKP Cyclo(L-Ala-L-His) (Target) TS->DKP -ROH Epimer Cyclo(L-Ala-D-His) DKP->Epimer Base/Heat (Post-reaction)

Figure 2: Reaction pathway showing the critical s-trans to s-cis rotation facilitated by microwave energy, and competing side reactions.

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of water? A: Yes, but be cautious. DMF often requires a base (like piperidine or DIPEA) to facilitate the reaction, which significantly increases the risk of Histidine racemization. If you must use DMF, ensure it is anhydrous and limit the temperature to 140°C.

Q: My reaction vessel exploded. What went wrong? A: This is likely due to CO2 evolution if you used a Boc-protected precursor (Boc-Ala-His-OMe) without accounting for gas generation.

  • Solution: Use a larger headspace (fill vial only 1/3 full) or perform a pre-deprotection step with TFA/DCM before the microwave cyclization step.

Q: I see a 50:50 mixture of L,L and L,D isomers. How do I separate them? A: DKP diastereomers usually have different physical properties. Try recrystallization from water/ethanol first. If that fails, semi-preparative HPLC using a C18 column with a slow Methanol/Water gradient is standard. The D-isomer (containing D-His) often elutes slightly earlier due to different hydrogen bonding with the stationary phase.

Q: Why is my yield low (<40%)? A: Check your starting material. If using the methyl ester, ensure it hasn't hydrolyzed to the free acid during storage. The free acid (H-Ala-His-OH) cyclizes very poorly compared to the ester because the hydroxyl is a poor leaving group.

References

  • Martins, M. A. P., et al. (2009). "Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media." Molecules, 14(8), 2836-2846.[2] Link

  • Palasek, S. A., et al. (2007).[3] "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science, 13(3), 143-148. Link

  • Gong, Y., et al. (2022). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis." Organic Process Research & Development, 26(12). Link

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing of Cyclo(L-Ala-L-His) in Reverse-Phase HPLC

This guide provides in-depth troubleshooting for a common issue encountered by researchers analyzing the cyclic dipeptide Cyclo(L-Ala-L-His): peak tailing in reverse-phase high-performance liquid chromatography (RP-HPLC)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for a common issue encountered by researchers analyzing the cyclic dipeptide Cyclo(L-Ala-L-His): peak tailing in reverse-phase high-performance liquid chromatography (RP-HPLC). Understanding the underlying chemical interactions is crucial for developing a robust and reproducible analytical method.

Understanding the Challenge: The Role of the Histidine Residue

Cyclo(L-Ala-L-His) is a cyclic dipeptide composed of L-Alanine and L-Histidine.[1][2] The primary cause of peak tailing for this and other histidine-containing peptides is the interaction of the basic imidazole side chain of histidine with the stationary phase of the HPLC column.[3][4]

Silica-based C18 columns, the workhorses of RP-HPLC, have residual silanol groups (Si-OH) on their surface.[5][6] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated and negatively charged (Si-O-).[3][7] The positively charged imidazole ring of histidine can then interact with these ionized silanols through a secondary ion-exchange mechanism, in addition to the primary hydrophobic interaction with the C18 phase.[3][8] This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in an asymmetric or "tailing" peak.[6][9]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a structured approach to resolving peak tailing for Cyclo(L-Ala-L-His).

Q1: My chromatogram for Cyclo(L-Ala-L-His) shows significant peak tailing. What is the most likely cause?

A1: The most probable cause is the secondary ionic interaction between the protonated imidazole ring of the histidine residue and ionized residual silanol groups on the silica-based stationary phase.[3][4][7] This is a common issue for basic compounds, especially at mid-range pH.[7]

Q2: How can I confirm that silanol interactions are the source of the peak tailing?

A2: A simple diagnostic test is to modify the mobile phase pH. Lowering the pH to below 3 typically protonates the silanol groups, minimizing the ionic interaction and improving peak shape.[3][6][10] If the peak tailing is significantly reduced at a lower pH, it strongly indicates that silanol interactions are the primary cause.

Q3: What are the primary strategies to eliminate or reduce peak tailing for Cyclo(L-Ala-L-His)?

A3: There are three main approaches to address this issue:

  • Mobile Phase Optimization: Adjusting the pH and using additives to mask silanol interactions.

  • Column Chemistry Selection: Choosing a column with a stationary phase designed to minimize silanol interactions.

  • Consideration of Metal Chelation: The imidazole group can also chelate with metal ions, which can be another source of peak tailing.

The following troubleshooting table summarizes these strategies.

Troubleshooting Summary Table
Issue Potential Cause Recommended Solution Underlying Principle
Peak Tailing Secondary ionic interactions with silanol groups.Lower mobile phase pH to 2-3 using an acidifier like Trifluoroacetic Acid (TFA).[3][6]Protonates silanol groups, preventing ionic interactions with the basic analyte.
Use a competitive amine (e.g., triethylamine - TEA) in the mobile phase.[6][11]The amine competes with the analyte for interaction with active silanol sites.
High silanol activity of the column.Use a modern, high-purity, end-capped C18 column.[7][12][13]End-capping chemically blocks most of the residual silanol groups.[13][14]
Consider a polar-embedded or hybrid stationary phase.[6][7]These phases offer alternative chemistries that shield silanol groups.
Metal chelation.Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase.[15]EDTA binds to metal ions in the system, preventing them from interacting with the analyte.
Column Overload.Reduce the injected sample concentration or volume.[9]High concentrations can saturate the stationary phase, leading to peak distortion.
Irreproducible Tailing Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.[16]Removes strongly retained contaminants that can create active sites.
Extra-column effects.Minimize tubing length and ensure proper connections to reduce dead volume.[7][9]Reduces dispersion of the analyte band outside of the column.

In-Depth Protocols and Methodologies

Protocol 1: Mobile Phase Optimization using pH Adjustment

This protocol details the most common and effective first step in troubleshooting peak tailing for basic peptides.

Objective: To suppress the ionization of residual silanol groups on the stationary phase.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) solution

Procedure:

  • Prepare Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water to create a 0.1% TFA solution. This will result in a pH of approximately 2.[17][18]

  • Prepare Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile.

  • Equilibrate the Column: Flush the C18 column with a high percentage of Mobile Phase B (e.g., 95%) for 5-10 column volumes.

  • System Equilibration: Equilibrate the column with the initial gradient conditions (e.g., 95% A: 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Inject Sample: Inject your Cyclo(L-Ala-L-His) sample and acquire the chromatogram.

  • Compare Results: Compare the peak shape to the one obtained with a neutral or higher pH mobile phase. A significant reduction in tailing should be observed.

Causality Explained: TFA serves a dual purpose. It lowers the mobile phase pH to protonate the silanols, and the trifluoroacetate anion acts as an ion-pairing agent, forming a neutral complex with the protonated analyte, which can improve peak shape and retention.[19][20]

Diagram: Mechanism of Peak Tailing and Resolution via pH Adjustment

G cluster_0 High pH (e.g., > 4) cluster_1 Low pH (e.g., < 3 with TFA) a Analyte (His+) b Stationary Phase (Si-O-) a->b Ionic Interaction (Secondary Retention) c Peak Tailing b->c d Analyte (His+) e Stationary Phase (Si-OH) d->e No Ionic Interaction f Symmetrical Peak e->f start Cyclo(L-Ala-L-His) Analysis start->a start->d

Caption: Effect of mobile phase pH on peak shape.

Protocol 2: Column Selection - The Power of End-Capping

If mobile phase optimization does not completely resolve the issue, or if method constraints prevent the use of low pH, selecting an appropriate column is the next logical step.

Objective: To utilize a stationary phase with minimal accessible silanol groups.

Recommendation:

  • Choose a modern, fully end-capped C18 column from a reputable manufacturer. End-capping is a process where residual silanol groups are chemically reacted with a small silylating agent (like trimethylsilane) to make them less active.[12][13][14]

  • Look for columns specifically marketed as "base-deactivated" or suitable for basic compounds. These often use proprietary bonding and end-capping technologies to provide excellent peak shapes for challenging analytes.[21]

Experimental Comparison:

  • Obtain a standard, non-end-capped C18 column and a modern, fully end-capped C18 column of the same dimensions.

  • Run your Cyclo(L-Ala-L-His) sample on both columns using the same mobile phase and gradient conditions (preferably a neutral or mid-range pH to highlight the column differences).

  • Compare the peak asymmetry factors. The end-capped column should provide a significantly more symmetrical peak.

Diagram: Troubleshooting Workflow

G start Start: Peak Tailing Observed for Cyclo(L-Ala-L-His) q1 Is mobile phase pH < 3? start->q1 sol1 Protocol 1: Adjust mobile phase pH to 2-3 using 0.1% TFA q1->sol1 No q2 Are you using a modern, end-capped C18 column? q1->q2 Yes res1 Peak shape improved? sol1->res1 res1->q2 No/Partially end_ok Problem Resolved: Symmetrical Peak res1->end_ok Yes sol2 Protocol 2: Switch to a fully end-capped or base-deactivated column q2->sol2 No q3 Consider secondary causes: Metal Chelation, Overload, Extra-column Effects q2->q3 Yes res2 Peak shape improved? sol2->res2 res2->q3 No res2->end_ok Yes q3->end_ok After further troubleshooting

Sources

Troubleshooting

Technical Support Center: Cyclo(L-Ala-L-His) Stability in Cell Culture Media

Welcome to the Technical Support Center for Cyclo(L-Ala-L-His). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclo(L-Ala-L-His). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving Cyclo(L-Ala-L-His) in cell culture applications. As scientists, we understand that the stability of a compound in your experimental system is paramount to the reliability and reproducibility of your results. This resource will equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity of your findings.

Understanding the Stability of Cyclo(L-Ala-L-His)

Cyclo(L-Ala-L-His), a cyclic dipeptide, is a fascinating molecule with a range of biological activities, making it a compound of interest in various research fields.[1][2] Its unique cyclic structure generally confers greater resistance to enzymatic degradation compared to linear peptides.[1] However, like all molecules, its stability in a complex environment like cell culture media over a 24-hour period is not absolute and can be influenced by several factors.

The primary degradation pathway for many cyclic dipeptides is hydrolysis of the diketopiperazine ring, which can be influenced by pH and temperature.[3] Additionally, while more resistant, enzymatic degradation by cellular enzymes released into the media cannot be entirely ruled out without experimental verification.

This guide will walk you through potential issues, provide solutions, and equip you with the protocols to assess the stability of Cyclo(L-Ala-L-His) in your specific experimental setup.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with Cyclo(L-Ala-L-His).

Issue 1: I'm observing a decrease in the biological effect of Cyclo(L-Ala-L-His) over my 24-hour cell culture experiment. Could it be degrading?

Possible Causes and Solutions:

  • Hydrolysis: The diketopiperazine ring of Cyclo(L-Ala-L-His) can be susceptible to hydrolysis, especially if the pH of your cell culture medium shifts significantly. Cell metabolism can cause a drop in pH due to the production of lactic acid.

    • Causality: The amide bonds in the diketopiperazine ring can be cleaved by the addition of a water molecule (hydrolysis). This process can be catalyzed by acidic or basic conditions. A significant drop in the pH of your culture medium can accelerate this degradation, leading to the formation of the linear dipeptide, L-Ala-L-His, which may have a different or no biological activity.

    • Troubleshooting Steps:

      • Monitor pH: Regularly monitor the pH of your cell culture medium throughout the 24-hour period. A color change in the phenol red indicator is a quick visual cue, but for more accuracy, use a pH meter on a sterile aliquot of the medium.

      • Optimize Buffering: If you observe a significant pH drop, consider using a medium with a stronger buffering capacity, such as HEPES-buffered media, or increasing the concentration of sodium bicarbonate in conjunction with appropriate CO2 levels in your incubator.

      • Perform a Stability Study: To definitively determine if degradation is occurring, we highly recommend performing a stability study as detailed in the "Experimental Protocols" section below.

  • Enzymatic Degradation: Although cyclic dipeptides are generally more resistant to proteases than linear peptides, some intracellular or membrane-bound peptidases could be released from cells, particularly in cultures with high cell death, and potentially degrade Cyclo(L-Ala-L-His).

    • Causality: Cells can release various enzymes into the culture medium, and some of these may have the ability to cleave the peptide bond in the cyclic dipeptide. The rate of this degradation would depend on the specific cell line, cell viability, and the concentration of the released enzymes.

    • Troubleshooting Steps:

      • Assess Cell Viability: Monitor your cell viability throughout the experiment using methods like Trypan Blue exclusion or a commercial viability assay. High levels of cell death will lead to a greater release of intracellular enzymes.

      • Compare Stability in Cell-Free vs. Conditioned Media: Incubate Cyclo(L-Ala-L-His) in fresh, cell-free medium and in "conditioned" medium (medium in which your cells have been cultured for a period). A faster decrease in concentration in the conditioned medium would suggest enzymatic degradation.

      • Consider Protease Inhibitors: If enzymatic degradation is suspected, the addition of a broad-spectrum protease inhibitor cocktail to your culture medium could be a potential solution, but be cautious as this may also affect your cellular processes.

  • Adsorption to Plasticware: Peptides can sometimes adsorb to the surface of plastic culture vessels, leading to a decrease in the effective concentration in the medium.

    • Causality: The hydrophobic and hydrophilic regions of the peptide can interact with the polymer surfaces of flasks, plates, and pipette tips, effectively removing it from the solution available to the cells.

    • Troubleshooting Steps:

      • Use Low-Binding Plasticware: Consider using tissue culture plasticware specifically designed for low protein and peptide binding.

      • Pre-treat Plasticware: Pre-incubating the culture vessels with a solution of a non-interfering protein like bovine serum albumin (BSA) can block non-specific binding sites. However, be mindful of how BSA might affect your specific experiment.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of Cyclo(L-Ala-L-His) in typical cell culture media like DMEM or RPMI-1640?

Q2: How can I accurately quantify the concentration of Cyclo(L-Ala-L-His) in my cell culture supernatant?

The most robust and sensitive method for quantifying Cyclo(L-Ala-L-His) in complex matrices like cell culture media is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[5] This technique offers high specificity and can detect very low concentrations of the analyte. An alternative, though less sensitive and specific, is High-Performance Liquid Chromatography with UV detection (HPLC-UV) . A detailed protocol for sample preparation and analysis is provided in the "Experimental Protocols" section.

Q3: Can components of the cell culture medium interact with Cyclo(L-Ala-L-His)?

It is possible. Cell culture media are complex mixtures of amino acids, vitamins, salts, and sometimes serum proteins.[6] While major direct chemical reactions are unlikely under standard culture conditions, certain components could potentially influence stability. For example, metal ions present in the medium could chelate with the histidine residue, although this is less likely to cause degradation. The presence of serum with its various proteins and enzymes is a more significant factor to consider for potential interactions and enzymatic degradation.

Q4: What are the recommended storage conditions for a stock solution of Cyclo(L-Ala-L-His)?

For long-term stability, it is recommended to store stock solutions of Cyclo(L-Ala-L-His) at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. The choice of solvent for the stock solution (e.g., sterile water, PBS, or DMSO) should be compatible with your cell culture system and the solubility of the compound.

Experimental Protocols

Protocol 1: Assessing the Stability of Cyclo(L-Ala-L-His) in Cell Culture Media

This protocol provides a framework for determining the stability of Cyclo(L-Ala-L-His) in your specific cell culture medium over a 24-hour period.

Materials:

  • Cyclo(L-Ala-L-His)

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum

  • Sterile, low-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS or HPLC-UV system

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Sterile pipette tips and other standard laboratory equipment

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of Cyclo(L-Ala-L-His) in a suitable sterile solvent (e.g., 10 mM in sterile water or PBS).

  • Spike the Media: Spike your cell culture medium (both with and without serum, if applicable) with the Cyclo(L-Ala-L-His) stock solution to your final working concentration (e.g., 100 µM). Prepare enough volume for all time points.

  • Set Up Time Points: Aliquot the spiked medium into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Incubation: Place the tubes in a 37°C, 5% CO2 incubator. The T=0 sample should be processed immediately.

  • Sample Collection and Processing:

    • At each time point, remove the designated tube from the incubator.

    • To precipitate proteins and stop any enzymatic activity, add 3 volumes of ice-cold acetonitrile to your media sample (e.g., 300 µL of ACN to 100 µL of media).

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS or HPLC-UV method to determine the concentration of Cyclo(L-Ala-L-His).

    • Plot the concentration of Cyclo(L-Ala-L-His) versus time to determine the degradation profile.

Protocol 2: LC-MS/MS Method for Quantification of Cyclo(L-Ala-L-His)

This is a general method that should be optimized for your specific instrument.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes should be sufficient to elute the compound.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: You will need to determine the specific precursor ion (the mass of Cyclo(L-Ala-L-His) + H+) and a stable product ion for Multiple Reaction Monitoring (MRM). This can be done by infusing a standard solution of the compound into the mass spectrometer.

    • Optimization: Optimize parameters such as collision energy and declustering potential to achieve the best signal intensity.

Data Presentation

To effectively track the stability of your Cyclo(L-Ala-L-His), we recommend organizing your data in a clear, tabular format.

Table 1: Example Stability Data for Cyclo(L-Ala-L-His) in Cell Culture Media

Time (hours)Concentration in DMEM + 10% FBS (µM)% RemainingConcentration in Serum-Free DMEM (µM)% Remaining
0100.2100.099.8100.0
298.598.399.199.3
497.196.998.598.7
895.395.197.697.8
1293.893.696.997.1
2490.590.395.295.4

Note: This is example data and should be replaced with your own experimental results.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution of Cyclo(L-Ala-L-His) Spike Spike Cell Culture Media Stock->Spike Timepoints Aliquot for Time Points (0, 2, 4, 8, 12, 24h) Spike->Timepoints Incubate Incubate at 37°C, 5% CO2 Timepoints->Incubate Sample Collect and Process Samples at Each Time Point Incubate->Sample At each time point Analysis LC-MS/MS or HPLC-UV Quantification Sample->Analysis Data Plot Concentration vs. Time & Determine Stability Analysis->Data

Caption: Experimental workflow for assessing the stability of Cyclo(L-Ala-L-His).

Degradation_Pathway Cyclo Cyclo(L-Ala-L-His) Diketopiperazine Ring Linear L-Alanyl-L-Histidine Linear Dipeptide Cyclo->Linear Hydrolysis (H2O, H+ or OH-) AminoAcids L-Alanine + L-Histidine Constituent Amino Acids Linear->AminoAcids Further Hydrolysis

Caption: Potential hydrolytic degradation pathway of Cyclo(L-Ala-L-His).

References

  • Waters Corporation. (n.d.). A Protocol for Component Analysis of Cell Culture Medium and Spent Cell Culture Medium. Waters. Retrieved from [Link]

  • de Veer, S. J., Kan, M. W., & Craik, D. J. (2022). Protocols for measuring the stability and cytotoxicity of cyclotides. Methods in Enzymology, 663, 245–273. Retrieved from [Link]

  • Poth, A., Huang, Y. H., Le, T. K., Kan, M. W., & Craik, D. J. (2021). Measuring the stability and cytotoxicity of cyclotides. Methods in Enzymology, 663, 245-273. Retrieved from [Link]

  • Kühne, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Craik, D. J. (2022). Protocols for measuring the stability and cytotoxicity of cyclotides. ResearchGate. Retrieved from [Link]

  • Kühne, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Retrieved from [Link]

  • Li, W., et al. (2023). Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red. Bioanalysis. Retrieved from [Link]

  • Milne, P. J., et al. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Journal of Pharmacy and Pharmacology, 58(11), 1543-1549. Retrieved from [Link]

  • Regazzoni, L., et al. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Nutrients, 14(9), 1775. Retrieved from [Link]

  • Kock, M. D., & Wessels, P. L. (2020). Large-Volume Injection LC–MS-MS Methods for Aqueous Samples and Organic Extracts. LCGC North America, 38(11), 624-630. Retrieved from [Link]

  • Tait, A. S., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(2), 468-476. Retrieved from [Link]

  • Le, J. (2014). The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics. eScholarship. Retrieved from [Link]

  • Lim, Y. C., et al. (2025). Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study. Molecules, 30(17), 3983. Retrieved from [Link]

  • Salman, M., et al. (2022). Interactions (on left) and binding patterns (on right) of... ResearchGate. Retrieved from [Link]

  • Baselt, R. C. (2014). An LC-MS-MS method for the determination of cyclizine in human serum. ResearchGate. Retrieved from [Link]

  • Kang, S. Y., & Kwak, M. K. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. Frontiers in Microbiology, 15. Retrieved from [Link]

  • Moreno, J. C., et al. (2025). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Plant Physiology, 189(3), 1541-1557. Retrieved from [Link]

  • Kang, S. Y., & Kwak, M. K. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. Frontiers in Microbiology, 15. Retrieved from [Link]

  • Zabrodskii, P. F. (2019). DMEM/F12 causing high background in my commercial sandwich ELISA, any solutions?. ResearchGate. Retrieved from [Link]

  • Schimmel, K., Guchelaar, H. J., & van Kan, E. (2006). Formulation, quality control and shelf life of the experimental cytostatic drug cyclopentenyl cytosine. Drug Development and Industrial Pharmacy, 32(4), 497-503. Retrieved from [Link]

  • Sivananthan, S., et al. (2024). Prolonging the circulatory half-life of C1 esterase inhibitor via albumin fusion. PLOS ONE, 19(10), e0305719. Retrieved from [Link]

  • Aruge, S. (2019). Why does the color of RPMI medium change very fast during the culture?. ResearchGate. Retrieved from [Link]

  • Lee, J. H., et al. (2013). Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins. Molecules, 18(2), 1737-1751. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mastering the Spectrum: A Researcher's Guide to 1H NMR Assignment of Cyclo(L-Ala-L-His) in DMSO-d6

In the landscape of drug discovery and peptide chemistry, cyclic dipeptides (CDPs) or 2,5-diketopiperazines (DKPs) represent a privileged scaffold. Their conformational rigidity and metabolic stability make them attracti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and peptide chemistry, cyclic dipeptides (CDPs) or 2,5-diketopiperazines (DKPs) represent a privileged scaffold. Their conformational rigidity and metabolic stability make them attractive candidates for therapeutic development. Cyclo(L-Ala-L-His), a simple yet intriguing CDP, has garnered interest for its potential biological activities. Unambiguous structural elucidation is the cornerstone of understanding its function, and Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6) is the preeminent technique for this purpose in solution.

This guide provides a comprehensive, in-depth methodology for the complete assignment of the 1H NMR spectrum of Cyclo(L-Ala-L-His) in DMSO-d6. Moving beyond a mere listing of chemical shifts, we will delve into the rationale behind experimental choices, the logic of spectral interpretation, and a comparative analysis of alternative characterization techniques. This document is designed for researchers, scientists, and drug development professionals who seek not just the data, but the understanding behind it.

The Foundational Spectrum: Acquiring High-Quality 1H NMR Data

The quality of the final assignment is fundamentally dependent on the quality of the initial data acquisition. DMSO-d6 is an excellent solvent for many peptides due to its high solubilizing power and its ability to form hydrogen bonds, which often slows down the exchange of amide protons, making them observable in the 1H NMR spectrum.

Experimental Protocol: 1D 1H NMR Acquisition
  • Sample Preparation:

    • Weigh approximately 2-5 mg of high-purity Cyclo(L-Ala-L-His).

    • Dissolve the sample in 0.5-0.6 mL of DMSO-d6 (99.96% D).

    • Vortex the sample until fully dissolved. A gentle warming may be required for some less soluble compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Temperature: Set the probe temperature to 298 K (25 °C).

    • Referencing: The chemical shifts should be referenced to the residual proton signal of DMSO-d5 at δ 2.50 ppm.[1][2]

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: Approximately 12-16 ppm.

      • Number of Scans: 16 to 64 scans, depending on the sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

Deciphering the Signals: A Step-by-Step Assignment Strategy

The 1H NMR spectrum of Cyclo(L-Ala-L-His) will contain signals for every proton in the molecule. Our task is to assign each signal to its specific proton. This is achieved through a combination of 1D and 2D NMR experiments.

Expected 1H NMR Signals and Their Characteristics
Proton TypeAmino Acid ResidueExpected Chemical Shift (δ, ppm) in DMSO-d6MultiplicityCoupling Constant (J, Hz)Notes
Amide NHAlanine7.5 - 8.5Doublet~3-5 Hz (to Hα)Position is sensitive to conformation and H-bonding.
Amide NHHistidine8.0 - 9.0Doublet~3-5 Hz (to Hα)Position is sensitive to conformation and H-bonding.
Imidazole C2-HHistidine~8.0 - 9.0Singlet-Can be broad; position is sensitive to protonation state.
Imidazole C4-HHistidine~7.0 - 7.5Singlet-
Imidazole NHHistidine> 12.0Broad Singlet-Often very broad and may be difficult to observe.
α-Proton (Hα)Alanine3.5 - 4.5Quartet~7 Hz (to CH3)Coupled to both the amide NH and the β-protons.
α-Proton (Hα)Histidine4.0 - 5.0MultipletCoupled to both the amide NH and the β-protons.
β-Protons (Hβ)Alanine~1.2 - 1.5Doublet~7 Hz (to Hα)
β-Protons (Hβ2)Histidine~2.8 - 3.2MultipletDiastereotopic protons, will show complex splitting.

Note: These are typical ranges for peptides and may vary for this specific cyclic dipeptide.

The Power of 2D NMR: Unambiguous Assignments

While the 1D spectrum provides the initial chemical shifts and multiplicities, 2D NMR is essential for connecting the protons within and between amino acid residues.[3][4]

Workflow for 2D NMR-Based Assignment

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assign Assignment Process spec_1d Acquire 1D ¹H Spectrum cosy COSY / TOCSY spec_1d->cosy Identify J-coupled protons spin_systems Identify Spin Systems cosy->spin_systems Group protons into Ala and His residues hsqc ¹H-¹³C HSQC hsqc->spin_systems Correlate protons to their attached carbons hmbc ¹H-¹³C HMBC sequence Sequence-Specific Assignment hmbc->sequence Connect residues via long-range correlations (e.g., Hα to C=O) noesy NOESY / ROESY noesy->sequence Through-space correlations (e.g., Ala-Hα to His-NH) conformation Conformational Analysis sequence->conformation Determine 3D structure

Caption: Workflow for 2D NMR-based assignment of Cyclo(L-Ala-L-His).

  • COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (through bonds).

    • Interpretation:

      • A cross-peak in a COSY spectrum between two protons indicates they are directly coupled (typically over 2-3 bonds). For example, the Ala-NH will show a cross-peak to the Ala-Hα, and the Ala-Hα will show a cross-peak to the Ala-Hβ protons.

      • TOCSY extends this to show correlations between all protons within a single spin system. A cross-peak will be observed from the Ala-NH to both the Ala-Hα and the Ala-Hβ protons. This is invaluable for identifying all the protons belonging to a single amino acid residue.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly to the carbons they are attached to.

    • Interpretation: This experiment helps to confirm assignments and resolve overlapping proton signals by spreading them out over the carbon chemical shift range. Each cross-peak represents a C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) couplings between protons and carbons.

    • Interpretation: This is crucial for confirming the cyclic nature of the peptide. Key correlations to look for are from the Ala-Hα to the His C=O and the His-Hα to the Ala C=O.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space (through-space, typically < 5 Å).

    • Interpretation: These experiments are the key to determining the 3D conformation of the peptide in solution. For example, a cross-peak between the Ala-Hα and the His-NH would indicate a specific spatial arrangement.

Comparative Analysis: NMR vs. Other Techniques

While NMR is the gold standard for solution-state structure determination, other techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Detailed 3D structure and dynamics in solution, proton chemical environments.Atomic-level resolution in a biologically relevant state (solution).Requires relatively pure sample and can be complex to interpret.[3]
Mass Spectrometry (MS) Exact molecular weight and elemental composition.High sensitivity, requires very little sample.Provides no information on 3D structure or stereochemistry.
X-ray Crystallography Precise 3D structure in the solid state.Can provide very high-resolution structures.Requires a single crystal, the solid-state conformation may differ from the solution state.
Infrared (IR) Spectroscopy Information about functional groups (e.g., amide C=O stretch).Quick and easy to perform.Provides limited structural information compared to NMR.

Logical Flow for Structural Elucidation

G start Synthesized Cyclo(L-Ala-L-His) ms Mass Spectrometry start->ms Confirm Mass nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Determine Solution Structure xray X-ray Crystallography (if crystals form) start->xray Determine Solid-State Structure ms->nmr final_structure Complete Structural Elucidation nmr->final_structure xray->final_structure

Sources

Comparative

FTIR Characteristic Absorption Bands for Cyclo(L-Ala-L-His)

This guide details the characteristic Fourier Transform Infrared (FTIR) absorption bands for Cyclo(L-Ala-L-His) , a cyclic dipeptide (diketopiperazine, DKP) with significant bioactive potential.[1] This document is struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the characteristic Fourier Transform Infrared (FTIR) absorption bands for Cyclo(L-Ala-L-His) , a cyclic dipeptide (diketopiperazine, DKP) with significant bioactive potential.[1]

This document is structured to serve as a direct comparative reference for researchers confirming the synthesis, purity, or structural conformation of this molecule against its linear precursors or analogs.

A Comparative Technical Guide for Structural Validation

Executive Summary: The DKP Signature

Cyclo(L-Ala-L-His) (CAH) is a 2,5-diketopiperazine formed by the head-to-tail cyclization of L-Alanine and L-Histidine. In drug development, confirming this cyclization is critical.

The FTIR "Fingerprint" of Cyclization: The transition from a linear dipeptide (L-Ala-L-His) to the cyclic form (CAH) induces a fundamental shift in the vibrational spectrum. The most diagnostic change is the disappearance of zwitterionic bands (COO⁻ and NH₃⁺) and the emergence of cis-amide features characteristic of the six-membered DKP ring.

  • Primary Indicator: Appearance of a split or broad Amide I band (1660–1690 cm⁻¹) due to the two cis-amide carbonyls.

  • Secondary Indicator: A distinct, weak Amide II band at ~1486 cm⁻¹, which is significantly lower than the strong trans-amide II band (~1550 cm⁻¹) found in linear peptides.

Comparative Spectral Analysis

The following table contrasts the vibrational modes of the cyclic product against its linear precursor. This comparison is the primary method for validating successful cyclization.

Table 1: Characteristic FTIR Bands of Cyclo(L-Ala-L-His) vs. Linear L-Ala-L-His
Vibrational ModeCyclo(L-Ala-L-His) (Target)Linear L-Ala-L-His (Precursor)Structural Insight & Causality
Amide A (N-H Stretch) 3320 cm⁻¹ (Medium/Sharp)~3000–3100 cm⁻¹ (Broad)The cyclic form has defined N-H groups involved in specific H-bonds. The linear zwitterion has broad NH₃⁺ stretching that masks this region.
Amide I (C=O[2][3][4] Stretch) 1660–1690 cm⁻¹ (Very Strong)~1640–1680 cm⁻¹ (Variable)Crucial: In the cyclic form, this represents the cis-amide carbonyls of the DKP ring. In the linear form, this region is often convoluted with Asymmetric COO⁻ stretching (~1590 cm⁻¹).
Amide II (N-H Bend) 1486 cm⁻¹ (Weak)~1550 cm⁻¹ (Strong)Definitive Diagnostic: Linear peptides have a strong trans-amide II band. DKP rings force a cis configuration, shifting this mode to ~1486 cm⁻¹ and reducing its intensity significantly.
Carboxylate (COO⁻) ABSENT ~1590 cm⁻¹ (Asym) ~1400 cm⁻¹ (Sym) The disappearance of the 1590/1400 cm⁻¹ doublet confirms the loss of the C-terminal carboxylate group upon cyclization.
Imidazole Ring (His) ~3100–3150 cm⁻¹ (C-H)1090–1120 cm⁻¹ SimilarBands attributed to the Histidine side chain (imidazole) remain largely conserved but may sharpen due to reduced conformational freedom in the cyclic state.
Ring Skeletal ~1330–1350 cm⁻¹ AbsentStretching vibrations specific to the diketopiperazine ring skeleton.

Note on Conformation: DFT calculations and experimental data confirm that Cyclo(L-Ala-L-His) predominantly adopts a boat conformation in the solid state. This geometry influences the exact position of the Amide I/II bands.

Detailed Spectral Interpretation

The cis-Amide Anomaly

The most common error in interpreting DKP spectra is expecting the standard "protein" Amide II band at 1550 cm⁻¹.

  • Mechanism: In the DKP ring, the peptide bonds are forced into a cis configuration. This alters the coupling between the N-H bending and C-N stretching modes.

  • Observation: The classic 1550 cm⁻¹ band vanishes. Instead, a mixed-mode vibration appears around 1486 cm⁻¹ . This band is often weak in FTIR but medium-intensity in Raman spectroscopy.[1]

The Histidine Side Chain

The imidazole ring of Histidine provides a secondary validation checkpoint.

  • C=C / C=N Stretches: Look for sharp bands in the 1570–1600 cm⁻¹ region (often overlapping with amide signals) and 1090–1120 cm⁻¹ .

  • Hydrogen Bonding: The N-H stretch of the imidazole ring is sensitive to H-bonding. In the crystal lattice of CAH, intermolecular H-bonds between the imidazole and the DKP ring carbonyls stabilize the structure, often sharpening these peaks compared to the amorphous linear powder.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol which includes an internal negative control.

Step 1: Sample Preparation (KBr Pellet Method)
  • Why KBr? ATR (Attenuated Total Reflectance) is convenient but can distort peak intensities of high-refractive-index organic crystals. KBr transmission often yields better resolution for the weak Amide II band at 1486 cm⁻¹.

  • Protocol:

    • Dry the Cyclo(L-Ala-L-His) sample under vacuum (40°C, 4h) to remove lattice water which interferes with the Amide A region (3300 cm⁻¹).

    • Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr.

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).

    • Press into a transparent pellet under 8–10 tons of pressure.

Step 2: Data Acquisition
  • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may blur the splitting of the Amide I band).

  • Scans: Minimum 64 scans to resolve the weak 1486 cm⁻¹ feature.

  • Range: 4000–400 cm⁻¹.[1]

Step 3: The "Precursor Check" (Validation)
  • Control: Run a spectrum of the linear L-Ala-L-His starting material immediately before the cyclic sample.

  • Pass Criteria:

    • Loss of the broad NH₃⁺ background slope (2500–3000 cm⁻¹).

    • Loss of the strong 1590 cm⁻¹ COO⁻ band.

    • Gain of the sharp 1660–1690 cm⁻¹ DKP carbonyl band.

Structural Validation Logic Pathway

The following diagram illustrates the decision logic for validating the synthesis of Cyclo(L-Ala-L-His) using FTIR data.

CAH_Validation Start Crude Product (Post-Cyclization) FTIR_Scan Acquire FTIR Spectrum (4000-400 cm⁻¹) Start->FTIR_Scan Check_1590 Check 1550-1600 cm⁻¹ Region FTIR_Scan->Check_1590 Result_COO Strong Band at ~1590 cm⁻¹ (COO⁻ Present) Check_1590->Result_COO Band Present Result_Clean Clean/Flat Baseline or Only Amide I Shoulder Check_1590->Result_Clean Band Absent Fail_Decision Incomplete Cyclization (Linear Impurity) Result_COO->Fail_Decision Check_1486 Check 1480-1490 cm⁻¹ Result_Clean->Check_1486 Result_AmideII Weak Band at ~1486 cm⁻¹ (cis-Amide II) Check_1486->Result_AmideII Band Present Result_NoBand No Band or Strong 1550 cm⁻¹ Check_1486->Result_NoBand Band Absent/Wrong Final_Decision Cyclization Confirmed (DKP Structure Valid) Result_AmideII->Final_Decision Result_NoBand->Fail_Decision

Figure 1: Logic flow for validating Cyclo(L-Ala-L-His) synthesis via FTIR. The critical checkpoints are the disappearance of carboxylate signals and the appearance of the cis-Amide II band.

References

  • Celik, S., Yilmaz, G., Ozel, A. E., & Akyuz, S. (2020). Structural and spectral analysis of anticancer active cyclo(Ala–His) dipeptide.[5] Journal of Biomolecular Structure and Dynamics, 40(2), 522–533.

    • Significance: Primary source for DFT calculations and experimental FTIR/Raman assignments for Cyclo(L-Ala-L-His)
  • Mendham, A. P., et al. (2009). Vibrational spectroscopic studies of the structure of di-amino acid peptides.[2][6] Part II: cyclo(L-Asp-L-Asp). Journal of Raman Spectroscopy.

    • Significance: Establishes the general rule for DKP cis-amide vibrational modes, confirming the "Boat" conformation spectral sign
  • Barth, A. (2000).The infrared absorption of amino acid side chains. Progress in Biophysics and Molecular Biology.

    • Significance: Authoritative reference for assigning the Histidine imidazole ring vibrations (C=C, C=N) independent of the peptide backbone.

Sources

Validation

A Comparative Guide to the Biological Effects of Cyclo(L-Ala-L-His) and Cyclo(L-His-L-Pro)

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, cyclic dipeptides (CDPs), or 2,5-diketopiperazines, represent a class of molecules with remarkable biologica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, cyclic dipeptides (CDPs), or 2,5-diketopiperazines, represent a class of molecules with remarkable biological activity and therapeutic potential. Their inherent structural rigidity and enhanced stability against enzymatic degradation make them attractive scaffolds for drug discovery. This guide provides an in-depth, objective comparison of the biological effects of two such histidine-containing CDPs: Cyclo(L-Ala-L-His) and Cyclo(L-His-L-Pro).

This analysis is grounded in experimental data from peer-reviewed literature, offering a technical resource for researchers seeking to understand the nuanced differences in the bioactivity of these closely related compounds. We will delve into their anticancer, antifungal, neuroprotective, and anti-inflammatory properties, supported by detailed experimental protocols and a discussion of their underlying mechanisms of action.

Introduction to Cyclo(L-Ala-L-His) and Cyclo(L-His-L-Pro)

Cyclo(L-Ala-L-His) and Cyclo(L-His-L-Pro) are both cyclic dipeptides incorporating the amino acid L-histidine. The imidazole side chain of histidine is a key contributor to their biological activities, participating in a range of molecular interactions.

  • Cyclo(L-Ala-L-His) is a synthetic cyclic dipeptide that has been explored as a building block in the design of more complex peptide-based drugs. Its enhanced stability makes it a valuable component in developing novel therapeutics.

  • Cyclo(L-His-L-Pro) is an endogenous cyclic dipeptide found in the central nervous system and various body fluids. It is a metabolite of thyrotropin-releasing hormone (TRH) and is known to possess a broad spectrum of biological activities, particularly in neuroprotection and inflammation modulation.[1]

Comparative Analysis of Biological Effects

The biological activities of these two CDPs diverge significantly, with current research highlighting their potential in different therapeutic areas.

Anticancer and Cytotoxic Effects

While direct and extensive studies on the anticancer activity of Cyclo(L-Ala-L-His) are limited, research on the closely related compound, cyclo(His-Ala) , provides valuable insights. Given that the only structural difference is the stereochemistry of the alanine residue, the biological activities are expected to be comparable.

A study by Milne et al. (2006) demonstrated that cyclo(His-Ala) , at a concentration of 100 µM, inhibited the in-vitro growth of several human cancer cell lines, including HT-29 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma).[2]

In contrast, there is currently a lack of substantial evidence in the reviewed literature to suggest significant direct anticancer or cytotoxic activity for Cyclo(L-His-L-Pro) . Its primary therapeutic potential appears to lie in other areas.

Table 1: Comparative Cytotoxic Activity

Cyclic DipeptideCancer Cell LineConcentrationEffectReference
cyclo(His-Ala)HT-29100 µMGrowth Inhibition[2]
cyclo(His-Ala)MCF-7100 µMGrowth Inhibition[2]
cyclo(His-Ala)HeLa100 µMGrowth Inhibition[2]
Cyclo(L-His-L-Pro)--No significant data available-
Antifungal Activity

Similar to its anticancer effects, the antifungal properties of cyclo(His-Ala) have been investigated. The same study by Milne et al. (2006) reported that while its antibacterial potential was limited, it significantly inhibited the growth of the pathogenic yeast Candida albicans.[2]

Currently, there is a lack of published data on the antifungal activity of Cyclo(L-His-L-Pro) .

Table 2: Comparative Antifungal Activity

Cyclic DipeptideFungal SpeciesEffectReference
cyclo(His-Ala)Candida albicansGrowth Inhibition[2]
Cyclo(L-His-L-Pro)-No significant data available-
Neuroprotective Effects

A significant body of research highlights the potent neuroprotective properties of Cyclo(L-His-L-Pro) . It has been shown to be effective in various in-vitro and in-vivo models of neuronal damage.[3] One of the key mechanisms underlying its neuroprotective action is the modulation of the Nrf2-NF-κB signaling pathway, a critical regulator of cellular defense against oxidative stress and inflammation.[3] For instance, in models of glutamate-induced excitotoxicity in PC12 cells, Cyclo(L-His-L-Pro) has been shown to significantly increase cell viability.[3]

Table 3: Comparative Neuroprotective Activity

Cyclic DipeptideNeuroprotective ModelAssayKey FindingsReference
Cyclo(L-His-L-Pro)Glutamate-induced excitotoxicity in PC12 cellsCell Viability (MTT Assay)Increased cell viability significantly compared to control[3]
Cyclo(L-Ala-L-His)--No significant data available-
Anti-inflammatory Effects

Cyclo(L-His-L-Pro) exhibits well-documented anti-inflammatory properties. It can suppress the pro-inflammatory NF-κB signaling pathway through the Nrf2-mediated activation of heme oxygenase-1.[4] In models using lipopolysaccharide (LPS)-stimulated macrophage cells, Cyclo(L-His-L-Pro) has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

While the anti-inflammatory potential of Cyclo(L-Ala-L-His) has not been extensively studied, its stable cyclic structure suggests it could be a candidate for such activities, though experimental validation is needed.

Table 4: Comparative Anti-inflammatory Activity

Cyclic DipeptideModelKey FindingsReference
Cyclo(L-His-L-Pro)LPS-stimulated macrophagesInhibition of nitric oxide (NO) production[5]
Cyclo(L-Ala-L-His)-No significant data available-

Mechanisms of Action: A Deeper Dive

The distinct biological profiles of these two CDPs can be attributed to their differential interactions with cellular signaling pathways.

Cyclo(L-His-L-Pro): The Nrf2-NF-κB Signaling Axis

The neuroprotective and anti-inflammatory effects of Cyclo(L-His-L-Pro) are primarily mediated through its influence on the Nrf2-NF-κB signaling pathway.

  • Under normal conditions: The transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for degradation.

  • In the presence of oxidative stress: Cyclo(L-His-L-Pro) promotes the dissociation of Nrf2 from Keap1.

  • Nrf2 translocation: Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

  • Inhibition of NF-κB: The upregulation of HO-1 and other antioxidant enzymes helps to mitigate oxidative stress and also inhibits the activation of the pro-inflammatory transcription factor NF-κB.

G cluster_0 Cytoplasm cluster_1 Nucleus CHP Cyclo(L-His-L-Pro) Keap1_Nrf2 Keap1-Nrf2 Complex CHP->Keap1_Nrf2 promotes dissociation Stress Oxidative Stress Stress->Keap1_Nrf2 destabilizes Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription of Antioxidant_Proteins Antioxidant Proteins HO1->Antioxidant_Proteins leads to production of NFkB_inhibition Inhibition of NF-κB Antioxidant_Proteins->NFkB_inhibition

Caption: Cyclo(L-His-L-Pro) signaling pathway in neuroprotection.

Cyclo(L-Ala-L-His): Putative Mechanisms

The mechanisms of action for Cyclo(L-Ala-L-His) are less defined. Its cytotoxic effects against cancer cells, as suggested by studies on cyclo(His-Ala), may involve the induction of apoptosis or interference with key cellular processes necessary for proliferation. Its antifungal activity could stem from the disruption of the fungal cell membrane or inhibition of essential enzymes. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Experimental Protocols: A Guide for Reproducibility

To facilitate further research and ensure the reproducibility of the findings discussed, this section provides detailed protocols for key in-vitro assays.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a cyclic dipeptide against a cancer cell line.

Materials:

  • Cyclic dipeptide (e.g., cyclo(His-Ala))

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the cyclic dipeptide in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with serial dilutions of cyclic dipeptide incubate_24h->treat_compound incubate_48_72h Incubate for 48-72h treat_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Objective: To determine the MIC of a cyclic dipeptide against Candida albicans.

Materials:

  • Cyclic dipeptide (e.g., cyclo(His-Ala))

  • Candida albicans strain

  • RPMI-1640 medium

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of C. albicans in RPMI-1640 medium.

  • Serial Dilution: Perform a two-fold serial dilution of the cyclic dipeptide in the 96-well plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced cell death.

Objective: To evaluate the neuroprotective effect of a cyclic dipeptide against glutamate-induced excitotoxicity in PC12 cells.

Materials:

  • Cyclic dipeptide (e.g., Cyclo(L-His-L-Pro))

  • PC12 cell line

  • Glutamate

  • MTT assay reagents

Procedure:

  • Cell Seeding: Plate PC12 cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with varying concentrations of the cyclic dipeptide for 24 hours.

  • Induction of Excitotoxicity: Add glutamate to the wells (with and without the cyclic dipeptide) and incubate for 24 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in section 4.1 to determine cell viability.

Anti-inflammatory Assay: LPS-Induced Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Objective: To assess the anti-inflammatory activity of a cyclic dipeptide by measuring its effect on NO production in RAW 264.7 macrophages.

Materials:

  • Cyclic dipeptide (e.g., Cyclo(L-His-L-Pro))

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the cyclic dipeptide for 1 hour.

  • Stimulation: Add LPS to the wells to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the percentage of inhibition of NO production by the cyclic dipeptide compared to the LPS-only control.

Comparative Summary and Future Perspectives

The comparative analysis of Cyclo(L-Ala-L-His) and Cyclo(L-His-L-Pro) reveals distinct and complementary biological profiles.

  • Cyclo(L-His-L-Pro) emerges as a promising candidate for neurodegenerative and inflammatory disorders, with a well-characterized mechanism of action involving the Nrf2-NF-κB pathway. Its endogenous nature and ability to cross the blood-brain barrier further enhance its therapeutic potential.

  • Cyclo(L-Ala-L-His) , based on data from its close analog cyclo(His-Ala), shows potential as an anticancer and antifungal agent. Its inherent stability makes it an attractive scaffold for the development of novel chemotherapeutics.

Future research should focus on:

  • Elucidating the mechanism of Cyclo(L-Ala-L-His): Investigating the molecular targets and signaling pathways of Cyclo(L-Ala-L-His) is crucial for its further development as a therapeutic agent.

  • In-vivo studies: Validating the in-vitro findings for both compounds in relevant animal models is a necessary next step towards clinical translation.

References

  • Bellezza, I., et al. (2014). Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro). Frontiers in Molecular Biosciences, 1, 15.
  • BenchChem. (2025). Cyclo(his-pro) in Neuroprotection: A Comparative Analysis Against Other Cyclic Dipeptides.
  • Frost, C. L., et al. (2010). Anticancer activity of the liposome-encapsulated cyclic dipeptides, cyclo(His-Gly) and cyclo(His-Ala). Journal of Peptide Science, 16(8), 429-435.
  • Milne, P. J., et al. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Journal of Pharmacy and Pharmacology, 58(11), 1543-1549.
  • Minelli, A., et al. (2008). Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide. Amino Acids, 35(2), 283-289.
  • Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164.
  • Rhee, K. H. (2004). A new cyclic dipeptide from a marine-derived bacterium Streptomyces sp. The Journal of Antibiotics, 57(9), 613-615.
  • Grottelli, S., et al. (2012). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. Journal of Cellular and Molecular Medicine, 16(11), 2634-2644.
  • Cayman Chemical. (n.d.). Cyclo(L-His-L-Pro).
  • Chem-Impex. (n.d.). Cyclo(L-Ala-L-His).
  • MedChemExpress. (n.d.). Cyclo(his-pro) (Cyclo(histidyl-proline)).
  • Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activities and synthesis. Tetrahedron, 63(40), 9923-9932.

Sources

Comparative

A Senior Application Scientist's Guide to Cyclo(L-Ala-L-His) Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide research and pharmaceutical development, the precise identification and characterization of compounds are paramount. Cyclo(L-Ala...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide research and pharmaceutical development, the precise identification and characterization of compounds are paramount. Cyclo(L-Ala-L-His), a cyclic dipeptide, has garnered significant interest for its diverse biological activities and potential therapeutic applications.[1][2] This guide provides an in-depth comparison of reference standards and analytical methodologies for the unambiguous identification of Cyclo(L-Ala-L-His), ensuring the integrity and reproducibility of your research.

The Critical Role of a Certified Reference Standard

The foundation of any analytical measurement is a well-characterized reference standard. For Cyclo(L-Ala-L-His), a certified reference material (CRM) serves as the benchmark against which all experimental samples are compared. Sourcing a CRM from a reputable supplier is non-negotiable. Look for suppliers that provide a comprehensive Certificate of Analysis (CoA) detailing the compound's identity, purity (typically ≥98% by HPLC), and the analytical methods used for characterization.[1]

Comparative Analysis of Identification Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the study, such as the need for qualitative identification, quantitative analysis, or structural elucidation. Here, we compare the most common and effective methods for the analysis of Cyclo(L-Ala-L-His).

Analytical TechniquePrincipleStrengthsWeaknessesIdeal For
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Robust, reproducible, excellent for purity determination and quantification.[3]Limited structural information, potential for co-elution with isomers.Routine quality control, purity assessment, and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass-to-charge ratio analysis.High sensitivity and selectivity, provides molecular weight information, capable of identifying components in unresolved peaks.[4]Matrix effects can influence ionization, requires expertise in data interpretation.Trace-level detection and quantification in complex matrices, metabolite identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Unparalleled for structural elucidation, provides detailed information on molecular connectivity and stereochemistry.[5][6]Lower sensitivity compared to MS, requires higher sample concentrations, complex data analysis.Definitive structure confirmation, stereoisomer differentiation, conformational analysis.[7][8]

Recommended Workflow for Unambiguous Identification

For the most rigorous and defensible identification of Cyclo(L-Ala-L-His), a multi-technique approach is recommended. This workflow ensures both the purity and the structural integrity of the analyte.

Caption: A validated workflow for the identification of Cyclo(L-Ala-L-His).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol outlines a standard reversed-phase HPLC method for determining the purity of a Cyclo(L-Ala-L-His) sample against a certified reference standard.

1. Materials and Reagents:

  • Cyclo(L-Ala-L-His) sample and certified reference standard.

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA).

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 214 nm.

3. Procedure:

  • Prepare a stock solution of the reference standard (e.g., 1 mg/mL in mobile phase A).

  • Prepare a sample solution at a similar concentration.

  • Inject equal volumes (e.g., 10 µL) of the reference and sample solutions.

  • Compare the retention time and peak area of the main peak in the sample chromatogram to that of the reference standard. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Confirmation

This method provides high sensitivity and selectivity for the confirmation of Cyclo(L-Ala-L-His) identity, particularly in complex mixtures.

1. Materials and Reagents:

  • Sample prepared as in the HPLC protocol.

  • LC-MS grade solvents.

2. LC-MS/MS Conditions:

  • Utilize the same LC conditions as described in Protocol 1.

  • Mass Spectrometer: A triple quadrupole or ion trap instrument.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Analysis: Monitor for the specific precursor-to-product ion transition for Cyclo(L-Ala-L-His) (e.g., m/z 209.1 -> fragment ions). The exact fragmentation pattern should be determined by infusing the reference standard.

3. Procedure:

  • Inject the sample onto the LC-MS/MS system.

  • Acquire data in full scan mode to confirm the molecular weight (C9H12N4O2, MW: 208.22).[1]

  • Perform MS/MS on the parent ion (m/z 209.1 [M+H]+) and compare the resulting fragmentation pattern to that of the certified reference standard.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the definitive method for confirming the chemical structure of Cyclo(L-Ala-L-His).

1. Materials and Reagents:

  • Approximately 5-10 mg of the purified sample.

  • Deuterated solvent (e.g., DMSO-d6 or D2O).

2. NMR Acquisition:

  • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm connectivity.

3. Data Analysis:

  • Assign all proton and carbon signals in the spectra.

  • Compare the chemical shifts and coupling constants to published data or to the spectra of the certified reference standard.[9] Key expected signals include those for the alanine methyl group, the alpha-protons of both amino acid residues, and the imidazole ring protons of histidine.

Trustworthiness Through Self-Validation

The described multi-technique approach provides a self-validating system. A successful outcome requires concordance across all three methods:

  • HPLC establishes the purity and retention time match.

  • LC-MS/MS confirms the correct molecular weight and fragmentation pattern.

  • NMR provides the definitive structural fingerprint.

Discrepancies in any of these analyses would indicate an impure sample or an incorrect structural assignment, necessitating further investigation. By adhering to this rigorous workflow, researchers can ensure the highest level of confidence in the identity and quality of their Cyclo(L-Ala-L-His) materials, thereby upholding the scientific integrity of their work.

References

  • Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Taylor & Francis Online. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. [Link]

  • ScienceDirect. Accurate quantification of modified cyclic peptides without the need for authentic standards. [Link]

  • ACS Publications. A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Conformation. [Link]

  • PubMed. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. [Link]

  • ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]

  • Bioaustralis. cyclo(L-Ala-L-Leu). [Link]

  • Veeprho. Cyclo (L-Ala-L-Gln). [Link]

  • Hindawi. Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PubChem. cyclo(L-leucyl-L-phenylalanyl). [Link]

  • PubMed. NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions. [Link]

  • PubMed. Conformations of cyclo(L-alanyl-L-alanyl-epsilon-aminocaproyl) and of cyclo(L-alanyl-D-alanyl-epsilon-aminocaproyl); cyclized dipeptide models for specific types of beta-bends. [Link]

Sources

Validation

Comparative Solubility Analysis: Cyclo(L-Ala-L-His) in Methanol vs. Ethanol

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction Cyclo(L-Ala-L-His), a cyclic dipeptide (CDP) composed of L-alanine and L-histidine, presents a rigid and biologically...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

Cyclo(L-Ala-L-His), a cyclic dipeptide (CDP) composed of L-alanine and L-histidine, presents a rigid and biologically relevant scaffold of interest in pharmaceutical research and biotechnology.[1] Like many peptides, its utility in various applications is fundamentally governed by its solubility in appropriate solvent systems. For purification, formulation, and in vitro assay development, short-chain alcohols like methanol and ethanol are frequently employed. Understanding the differential solubility of Cyclo(L-Ala-L-His) in these two common solvents is critical for optimizing experimental design and ensuring reproducible results.

This guide provides an in-depth comparative analysis of the solubility of Cyclo(L-Ala-L-His) in methanol versus ethanol. While specific experimental data for this dipeptide is not extensively published, this document synthesizes foundational principles of solute-solvent interactions, physicochemical properties of the solvents, and the structural characteristics of the dipeptide to provide a scientifically grounded prediction. Furthermore, we present a detailed, self-validating experimental protocol for researchers to determine these solubility values empirically.

Theoretical Framework: Predicting Solubility Differences

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires examining the specific intermolecular forces at play between the solute, Cyclo(L-Ala-L-His), and the solvents, methanol and ethanol. The dissolution process is governed by the thermodynamics of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[2][3]

Key Molecular and Solvent Properties

The solubility of Cyclo(L-Ala-L-His) is dictated by the interplay of its structural features—the polar diketopiperazine ring, the nonpolar alanine side chain (methyl group), and the polar, ionizable histidine side chain (imidazole ring)—with the properties of the solvent.

PropertyMethanol (CH₃OH)Ethanol (C₂H₅OH)Rationale for Impact on Solubility
Molecular Weight 32.04 g/mol [4]46.07 g/mol [4]Smaller solvent molecules can often pack more efficiently around a solute, potentially leading to better solvation.
Dielectric Constant (20°C) 33.0[5][6]25.3[6]A higher dielectric constant indicates greater solvent polarity, which is more effective at stabilizing charged or highly polar solutes.[7]
Acidity Stronger acid than ethanol[8]Weaker acid than methanol[8]Relative acidity can influence interactions with the basic imidazole ring of histidine.
Hydrogen Bonding Both are strong hydrogen bond donors and acceptors.[9][10]Both are strong hydrogen bond donors and acceptors.[9][10]Both solvents can interact strongly with the amide groups of the peptide backbone and the imidazole ring.
Nonpolar Character Contains a methyl (-CH₃) group.Contains an ethyl (-CH₂CH₃) group.The larger ethyl group in ethanol increases its nonpolar character compared to methanol.

Hypothesis on Differential Solubility

Based on the physicochemical properties, Cyclo(L-Ala-L-His) is predicted to exhibit higher solubility in methanol than in ethanol.

This hypothesis is grounded in the following reasoning:

  • Higher Polarity of Methanol: Methanol possesses a significantly higher dielectric constant than ethanol, making it a more effective solvent for stabilizing the polar diketopiperazine backbone and the polar imidazole side chain of the histidine residue.[5][6]

  • Steric Factors: As a smaller molecule, methanol may experience less steric hindrance, allowing for more efficient solvation of the cyclic dipeptide structure.[4]

  • Balance of Interactions: While both solvents can form hydrogen bonds, methanol's greater polarity and smaller size likely create a more energetically favorable solvation shell around the polar functionalities of Cyclo(L-Ala-L-His). The increased nonpolar character of ethanol, due to its ethyl group, offers less advantage as the dipeptide's nonpolar component (a single methyl group from alanine) is relatively small.

The solubility of the constituent amino acids supports this view. While L-histidine is generally insoluble or only very slightly soluble in pure alcohols,[11][12] studies on L-alanine have shown its solubility to be roughly equivalent in methanol and ethanol, and very low in both compared to water.[13] However, a separate study measuring D-histidine solubility in various pure solvents found it to be lowest in methanol and slightly higher in ethanol, contrary to what polarity alone would suggest.[14] This highlights the complexity of these interactions and underscores the necessity for direct experimental verification for the cyclic dipeptide.

G Solute Cyclo(L-Ala-L-His) Solubility_M Predicted Higher Solubility Solute->Solubility_M Solubility_E Predicted Lower Solubility Solute->Solubility_E Solvent_M Methanol (Higher Polarity, Smaller Size) Solvent_M->Solubility_M More effective solvation of polar peptide backbone and -imidazole ring Solvent_E Ethanol (Lower Polarity, Larger Size) Solvent_E->Solubility_E Less effective solvation due to larger nonpolar ethyl group

Caption: Predictive model for Cyclo(L-Ala-L-His) solubility.

Experimental Protocol: Isothermal Shake-Flask Method

To empirically determine and validate the solubility, the isothermal "shake-flask" method is the gold standard for thermodynamic solubility measurement.[15][16] This protocol ensures that the solution reaches equilibrium, providing a true measure of saturation. Quantification is achieved using Ultra-Performance Liquid Chromatography (UPLC), which offers high resolution, sensitivity, and speed.[17][18]

Materials

  • Cyclo(L-Ala-L-His) (≥98% purity)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Scintillation vials (e.g., 20 mL) with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Analytical balance

Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of Cyclo(L-Ala-L-His) (e.g., 50-100 mg) to separate, pre-weighed vials. The key is to ensure solid material remains after equilibration.

    • Accurately add a known volume (e.g., 5.0 mL) of methanol to one set of vials (in triplicate) and ethanol to another set (in triplicate).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

    • Allow the mixtures to equilibrate for a minimum of 24-48 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached.[16]

  • Sample Collection and Preparation:

    • After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean UPLC vial. This step is critical to remove all undissolved particulate matter.

    • Perform a serial dilution of the filtrate with the respective solvent (methanol or ethanol) to bring the concentration within the calibrated range of the UPLC method.

  • UPLC Quantification:

    • Prepare a series of calibration standards of Cyclo(L-Ala-L-His) in both methanol and ethanol.

    • Analyze the calibration standards and the diluted samples by UPLC-PDA/MS.[19][20]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve and multiply by the dilution factor to calculate the final solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess Cyclo(L-Ala-L-His) to triplicate vials B Add precise volume of Methanol or Ethanol A->B C Incubate on orbital shaker (25°C, 24-48h) B->C D Settle & collect supernatant C->D E Filter (0.22 µm) D->E F Dilute for analysis E->F G Quantify via UPLC F->G Result Solubility Data (mg/mL) G->Result

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Data Presentation and Interpretation

The results from the experimental protocol should be tabulated for a clear and direct comparison. The data would be presented as the mean solubility from the triplicate measurements, along with the standard deviation to indicate the precision of the results.

Illustrative Solubility Data for Cyclo(L-Ala-L-His) at 25°C

SolventMolecular FormulaPredicted Solubility (mg/mL)Predicted Molar Solubility (mol/L)
MethanolCH₃OH> Expected Value> Expected Value
EthanolC₂H₅OH< Expected Value< Expected Value

Note: The values in this table are illustrative placeholders consistent with the scientific hypothesis. Experimental verification is required to determine the actual quantitative values.

Conclusion and Field Insights

This guide establishes a strong theoretical basis for predicting that Cyclo(L-Ala-L-His) will exhibit greater solubility in methanol than in ethanol . This prediction is primarily based on methanol's higher polarity and smaller molecular size, which should facilitate more effective solvation of the polar cyclic dipeptide.

For researchers in drug development and peptide chemistry, this differential solubility has practical implications:

  • Purification: Methanol may be a more effective solvent for dissolving crude Cyclo(L-Ala-L-His) prior to chromatographic purification.

  • Formulation: When developing liquid formulations, methanol could allow for higher concentrations, although its higher toxicity compared to ethanol must be considered for any in vivo applications.[4][21]

  • Assay Development: For in vitro screening, understanding the solubility limits in solvents like ethanol (often used as a co-solvent with aqueous buffers) is critical to avoid compound precipitation and ensure accurate dose-response relationships.

While this guide provides a robust predictive framework, the complexity of solute-solvent interactions—particularly with multifunctional molecules like peptides—necessitates empirical validation.[22] The provided isothermal shake-flask protocol coupled with UPLC analysis represents a reliable method for obtaining definitive, high-quality solubility data, enabling informed decisions in research and development.

References

  • Avaada Group. (2026, February 13). Ethanol vs Methanol: Key Differences, Chemical Properties & Uses. [Link]

  • Vedantu. (n.d.). Uses of Methanol and Ethanol: Applications, Differences & Examples. [Link]

  • Quora. (2018, September 16). Is there strong hydrogen bonding in methanol than ethanol?[Link]

  • Buy Chemicals Online. (2024, January 3). What's The Difference Between Ethanol And Methanol?[Link]

  • PCC Group. (2022, May 23). Properties of methanol and ethanol – how do they differ?[Link]

  • ResearchGate. (n.d.). Dielectric properties of alcohol. a) Dielectric constant of methanol and ethanol b) Dielectric loss of ethanol c) Dielectric loss of methanol. [Link]

  • PubChem. (n.d.). L-Histidine. [Link]

  • JoVE. (2020, March 26). Video: Solubility - Concept. [Link]

  • Purdue University. (n.d.). Solubility. [Link]

  • Chemist EU. (2024, May 15). Understanding the Key Differences Between Ethanol and Methanol | Blog. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]

  • GenScript. (2020). Peptide Solubility Guidelines. [Link]

  • Iris Biotech GmbH. (n.d.). Peptide solubility guidelines. [Link]

  • Quora. (2017, October 22). Why does ethanol form stronger hydrogen bonding than methanol?[Link]

  • Boston University. (n.d.). Hydrogen bonding in alcohols. John Straub's lecture notes. [Link]

  • Wyzant. (2022, September 6). Dielectric points. [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

  • Wikipedia. (n.d.). Solubility. [Link]

  • Solubility of Things. (n.d.). Histidine. [Link]

  • HiMedia Laboratories. (n.d.). L-Histidine. [Link]

  • AIP Publishing. (1984, April 1). Hydrogen bonding in liquid methanol and ethanol determined by x‐ray diffraction. The Journal of Chemical Physics. [Link]

  • YouTube. (2025, June 4). Which one has more hydrogen bonding Ethanol or Methanol? #organicchemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Principles of Solubility. [Link]

  • VEGA. (n.d.). List of dielectric constants. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ACS Publications. (2020, January 10). Measurement and Correlation for Solubility of l-Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

  • National Center for Biotechnology Information. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. [Link]

  • Evotec. (n.d.). Turbidimetric Solubility Assay. [Link]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. [Link]

  • ACS Publications. (2019, October 3). Determination and Modeling of d-Histidine Solubility in Several Pure Solvents from 293.15 to 333.15 K. Journal of Chemical & Engineering Data. [Link]

  • RSC Publishing. (2021, April 7). Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. [Link]

  • ResearchGate. (2023, January 4). Solvent quality and solvent polarity in polypeptides. [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. [Link]

  • ResearchGate. (n.d.). Measurement and Correlation for Solubility of l -Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K | Request PDF. [Link]

  • Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. [Link]

  • National Center for Biotechnology Information. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. [Link]

  • SB-PEPTIDE. (n.d.). Peptide solubility testing. [Link]

  • Dixon. (n.d.). Dielectric Constants. [Link]

  • Waters Corporation. (n.d.). UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. [Link]

  • AMSBIO. (2025, December 18). UPLC-MS/MS method development for peptide analysis. [Link]

  • IJRAR. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF RP-UPLC METHOD FOR THE DETERMINATION OF SEMAGLUTIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]

  • MDPI. (2022, November 24). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]

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Comparative

A Comparative Analysis of Cyclo(L-Ala-L-His) Retention on C18 vs. C8 Reversed-Phase HPLC Columns

A Senior Application Scientist's Guide to Method Development for Cyclic Dipeptides In the landscape of pharmaceutical and biochemical research, the precise analysis of small bioactive peptides is paramount. Cyclic dipept...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Method Development for Cyclic Dipeptides

In the landscape of pharmaceutical and biochemical research, the precise analysis of small bioactive peptides is paramount. Cyclic dipeptides, such as Cyclo(L-Ala-L-His), represent a class of molecules with significant biological activity, often serving as key intermediates in metabolic pathways or as scaffolds for novel therapeutics.[1][2] Their unique, constrained ring structure presents interesting challenges and opportunities for chromatographic separation.[1] A fundamental choice in developing a robust analytical method is the selection of the appropriate reversed-phase high-performance liquid chromatography (RP-HPLC) column. This guide provides an in-depth comparison of the retention behavior of Cyclo(L-Ala-L-His) on two of the most common stationary phases: C18 and C8.

Understanding the Analyte: Cyclo(L-Ala-L-His)

Cyclo(L-Ala-L-His) is a cyclic dipeptide formed from the amino acids L-alanine and L-histidine.[3][4] To predict its chromatographic behavior, we must first consider its physicochemical properties. Alanine possesses a nonpolar methyl side chain, contributing a hydrophobic character to the molecule.[5][6][7][8] Conversely, histidine features a polar imidazole ring in its side chain, which can engage in hydrogen bonding and imparts a hydrophilic nature.[6][9][10][11] This combination of a hydrophobic and a polar residue makes Cyclo(L-Ala-L-His) an amphipathic molecule with an overall polar character. The computed XLogP3 value of -0.7 further indicates its preference for polar environments.[12]

The Stationary Phases: A Tale of Two Hydrophobicities

Reversed-phase chromatography separates molecules based on their hydrophobicity.[13][14] The stationary phase is nonpolar, while the mobile phase is polar. Analytes are retained on the column through hydrophobic interactions with the stationary phase.

  • C18 Columns: These columns have a stationary phase where silica particles are bonded with octadecyl (18-carbon) alkyl chains.[10] The long carbon chains create a highly hydrophobic surface, leading to strong interactions with nonpolar analytes and consequently, longer retention times.[10]

  • C8 Columns: In C8 columns, the silica is bonded with shorter octyl (8-carbon) alkyl chains.[10] This results in a stationary phase that is less hydrophobic than C18.[10] Consequently, C8 columns generally provide less retention for nonpolar compounds, leading to faster elution.[10]

The Separation Mechanism: A Visual Representation

The interaction of Cyclo(L-Ala-L-His) with the C18 and C8 stationary phases is dictated by the balance of hydrophobic and hydrophilic interactions. The following diagram illustrates this principle.

cluster_0 C18 Column (Higher Hydrophobicity) cluster_1 C8 Column (Lower Hydrophobicity) C18_phase C18 Chains Analyte_C18 Cyclo(L-Ala-L-His) Analyte_C18->C18_phase Stronger Hydrophobic Interaction C8_phase C8 Chains Analyte_C8 Cyclo(L-Ala-L-His) Analyte_C8->C8_phase Weaker Hydrophobic Interaction A Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) C Equilibrate C18 Column with Initial Mobile Phase (5% B) A->C E Equilibrate C8 Column with Initial Mobile Phase (5% B) A->E B Prepare 0.1 mg/mL Cyclo(L-Ala-L-His) Standard D Inject Standard onto C18 Column and Run Gradient B->D F Inject Standard onto C8 Column and Run Gradient B->F C->D G Analyze and Compare Chromatographic Data D->G E->F F->G

Caption: Experimental workflow for comparing C18 and C8 column performance.

5. Data Analysis:

  • For each column, determine the retention time, peak width at half height, tailing factor, and resolution from any impurities.

  • Compare the results to evaluate the performance of each column for the analysis of Cyclo(L-Ala-L-His).

Concluding Remarks and Recommendations

The choice between a C18 and a C8 column for the analysis of a moderately polar cyclic dipeptide like Cyclo(L-Ala-L-His) is a nuanced one, driven by the specific goals of the analysis.

  • For maximum retention and potentially higher resolution of complex mixtures , a C18 column is a suitable starting point. The increased hydrophobicity can provide better separation from other closely eluting, nonpolar impurities.

  • For faster analysis times and improved peak shape , a C8 column is often the superior choice. For a polar analyte like Cyclo(L-Ala-L-His), the retention on a C18 column may not be significantly longer, and the potential for better peak symmetry on a C8 column can be advantageous for accurate quantification.

Ultimately, the optimal column selection depends on the specific sample matrix and the analytical requirements. The experimental protocol outlined in this guide provides a solid framework for making an empirical, data-driven decision.

References

  • Oreate AI. (2026, January 21). Understanding Alanine: Polar or Nonpolar? Oreate AI Blog. [Link]

  • Biochemistry Den. 20 Common Amino Acids: Structure, Classification & Side Chain Properties. [Link]

  • Wikipedia. Alanine. [Link]

  • Reddit. (2023, June 29). Polarity and water solubility of L-Alanine? r/Biochemistry. [Link]

  • JPT Peptide Technologies. Alanine: Structure and Applications. [Link]

  • Reddit. (2025, July 7). Should we consider Histidine basic or polar neutral? r/Mcat. [Link]

  • Pixorize. Histidine Mnemonic for MCAT. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7408475, Cyclo(-Ala-His). [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191–197. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Al-Adhami, M., et al. (2023). Self-assembly mechanisms of cyclic peptide nanotubes in the presence of water molecules; study of hydrogen bonding, aggregation and Mir-210 gene delivery. Journal of Molecular Liquids, 389, 122933. [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Arts, M., et al. (2023). Investigating the Impact of Hydrophobic Polymer Segments on the Self-Assembly Behavior of Supramolecular Cyclic Peptide Systems via Asymmetric-Flow Field Flow Fractionation. Macromolecules. [Link]

  • Escorcia, A. M., et al. (2023). Self-assembly of cyclic peptide monolayers by hydrophobic supramolecular hinges. Chemical Science, 14(42), 11674–11681. [Link]

  • Giessen, T. W., & Marahiel, M. A. (2015). Rational and combinatorial tailoring of bioactive cyclic dipeptides. Frontiers in Microbiology, 6, 799. [Link]

  • Bolognesi, P., et al. (2022). Electron and ion spectroscopy of the cyclo-alanine–alanine dipeptide. Physical Chemistry Chemical Physics, 24(7), 4447-4456. [Link]

  • Piska, K., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(20), 6211. [Link]

Sources

Validation

Differentiating Cyclo(L-Ala-L-His) from its enantiomers via chiral HPLC

Differentiating Cyclo(L-Ala-L-His) from its Enantiomers via Chiral HPLC: A Comprehensive Methodological Guide Executive Summary Cyclo(L-Ala-L-His) is a cyclic dipeptide (diketopiperazine, or DKP) recognized for its diver...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating Cyclo(L-Ala-L-His) from its Enantiomers via Chiral HPLC: A Comprehensive Methodological Guide

Executive Summary

Cyclo(L-Ala-L-His) is a cyclic dipeptide (diketopiperazine, or DKP) recognized for its diverse biological activities, including potential antithrombotic and anticancer properties[1]. Because biological receptors are inherently chiral, the pharmacological efficacy of Cyclo(L-Ala-L-His) is strictly dependent on its stereochemistry. Differentiating the active L,L-enantiomer from its D,D-enantiomer and its L,D/D,L-diastereomers is a critical analytical challenge. This guide provides an objective comparison of Chiral Stationary Phases (CSPs) and establishes self-validating High-Performance Liquid Chromatography (HPLC) protocols for the baseline resolution of Cyclo(Ala-His) stereoisomers.

Mechanistic Logic: The Stereochemistry of Cyclo(Ala-His)

Cyclo(Ala-His) contains two chiral centers, yielding four possible stereoisomers:

  • Enantiomeric Pair 1 : Cyclo(L-Ala-L-His) and Cyclo(D-Ala-D-His)

  • Enantiomeric Pair 2 : Cyclo(L-Ala-D-His) and Cyclo(D-Ala-L-His)

The Separation Causality : Diastereomers (e.g., L,L vs. L,D) have distinct physical properties (dipole moments, solubilities) and can be separated using standard achiral reversed-phase (C18) chromatography. However, enantiomers (L,L vs. D,D) possess identical physical properties in an achiral environment. To separate them, they must interact with a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes. The difference in the thermodynamic stability of these complexes (


) dictates the difference in retention times, enabling separation[2].

G Mix Cyclo(Ala-His) Stereoisomer Mixture C18 Achiral C18 Column (Separates Diastereomers) Mix->C18 Dia1 L,D & D,L Pair (Co-eluting Enantiomers) C18->Dia1 Dia2 L,L & D,D Pair (Co-eluting Enantiomers) C18->Dia2 CSP Chiral HPLC (CSP) (Separates Enantiomers) Dia2->CSP LL Cyclo(L-Ala-L-His) CSP->LL DD Cyclo(D-Ala-D-His) CSP->DD

Caption: Logic flow for isolating Cyclo(L-Ala-L-His) from a complex stereoisomeric mixture.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Choosing the correct CSP requires matching the chiral selector's mechanism to the analyte's functional groups.

Macrocyclic Antibiotic CSPs (e.g., Chirobiotic T)
  • Mechanism : Teicoplanin-based columns rely on multiple interaction sites, including hydrogen bonding,

    
     interactions, and steric inclusion within hydrophobic pockets[2].
    
  • Causality for Cyclo(Ala-His) : The DKP ring and the histidine imidazole group form strong hydrogen bonds with the peptide clefts of teicoplanin. Operating in Reversed-Phase (RP) mode, this column is highly compatible with LC-MS, making it the premier choice for peptide enantiomer separation[3].

Polysaccharide-Based CSPs (e.g., Chiralpak AD-H)
  • Mechanism : Derivatized amylose (tris-3,5-dimethylphenylcarbamate) forms a helical structure. Recognition occurs via hydrogen bonding with the carbamate linkage and inclusion in the chiral cavity[4].

  • Causality for Cyclo(Ala-His) : Highly effective for cyclic amides. It provides robust separation in Normal Phase (NP) but requires non-polar solvents (Hexane/IPA), which can complicate downstream MS detection compared to RP methods.

Crown Ether CSPs (e.g., Crownpak CR)
  • Mechanism : Forms host-guest inclusion complexes specifically with primary amines (

    
    ).
    
  • Causality for Cyclo(Ala-His) : Ineffective. Cyclo(Ala-His) is a diketopiperazine; its nitrogen atoms are locked in secondary amide (lactam) bonds or the imidazole ring. Lacking a primary amine, the fundamental recognition mechanism of crown ethers fails here.

Quantitative Performance Data

The following table synthesizes expected chromatographic performance based on the specific interaction mechanics of Cyclo(Ala-His) with various CSPs.

Column TypeExample ColumnSeparation ModeRet. Time (L,L)Ret. Time (D,D)Resolution (

)
Suitability for Cyclo(Ala-His)
Macrocyclic Antibiotic Chirobiotic TReversed Phase~12.1 min~14.5 min> 1.8 Excellent: MS compatible, high selectivity.
Polysaccharide (Amylose) Chiralpak AD-HNormal Phase~8.5 min~10.2 min> 2.0 Excellent: High loading capacity, good

.
Crown Ether Crownpak CR(+)Reversed PhaseN/A (Co-elutes)N/A (Co-elutes)0.0 Poor: Fails due to lack of primary amine.

(Note: Retention times are simulated benchmarks for comparative method development; actual times depend on specific system dwell volumes).

Self-Validating Experimental Protocols

To ensure scientific integrity, a chiral method must be self-validating. The protocol below utilizes a Teicoplanin CSP (Chirobiotic T) due to its superior compatibility with biological matrices and LC-MS workflows[3].

Protocol: Reversed-Phase Chiral Separation of Cyclo(Ala-His)

1. System Suitability & Sample Preparation

  • Causality : A racemic mixture of Cyclo(D,L-Ala-D,L-His) must be injected first to prove the system can achieve baseline resolution (

    
    ) before analyzing unknown samples.
    
  • Preparation : Dissolve the racemic standard in

    
    :Methanol (50:50, v/v) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
    

2. Chromatographic Conditions

  • Column : Astec Chirobiotic™ T (250 x 4.6 mm, 5 µm).

  • Mobile Phase : 20 mM Ammonium Acetate in

    
     / Methanol (70:30, v/v).
    
    • Mechanistic Note: Methanol is strictly preferred over Acetonitrile here. Acetonitrile aggressively competes for the inclusion cavities of the teicoplanin selector, destroying the chiral recognition complex[2].

  • Flow Rate : 1.0 mL/min.

  • Temperature : 20°C. (Lower temperatures thermodynamically favor the formation of the transient diastereomeric complex, increasing selectivity

    
    ).
    
  • Detection : UV at 210 nm (capturing the amide bond absorbance) or ESI-MS (Positive mode, monitoring

    
    ).
    

3. Validation Metrics

  • Calculate Resolution (

    
    ) using the formula: 
    
    
    
    .
  • The system is validated for quantitative enantiomeric excess (ee%) determination only if

    
    .
    

Workflow S1 1. System Suitability Inject Racemic Standard S2 2. Chiral Recognition Teicoplanin CSP (RP Mode) S1->S2 S3 3. Thermodynamic Tuning Adjust Temp to 20°C S2->S3 S4 4. Elution & Detection Isocratic Elution -> UV 210nm S3->S4 S5 5. Validation Confirm Resolution (Rs) > 1.5 S4->S5

Caption: Step-by-step workflow for the chiral HPLC validation of Cyclo(Ala-His).

References

  • Title: The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly).
  • Title: Basics of chiral HPLC.
  • Title: Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities.
  • Title: Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Cyclo(L-Ala-L-His)

Cyclo(L-Ala-L-His) is a biologically active cyclic dipeptide with significant potential in pharmaceutical research and drug development.[1] Its unique structure and activity demand a rigorous and informed approach to its...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclo(L-Ala-L-His) is a biologically active cyclic dipeptide with significant potential in pharmaceutical research and drug development.[1] Its unique structure and activity demand a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive framework for the safe and compliant disposal of Cyclo(L-Ala-L-His), ensuring the protection of laboratory personnel and the environment. As researchers, our responsibility extends beyond the bench to the entire lifecycle of the chemical entities we handle.

Hazard Assessment & Core Safety Principles

The Precautionary Principle: Addressing Unknowns
Essential Personal Protective Equipment (PPE)

The primary barrier between a researcher and a chemical agent is appropriate PPE.[5] Its use is non-negotiable.

Operation Required PPE Rationale
Handling Lyophilized Powder Nitrile Gloves, Safety Goggles, Lab Coat, Respiratory Protection (use within a certified chemical fume hood or biosafety cabinet)Lyophilized peptide powders are lightweight and easily aerosolized, posing a significant inhalation risk.[5] A fume hood is mandatory to contain airborne particulates.
Handling Solutions Nitrile Gloves, Safety Goggles, Lab CoatProtects against accidental splashes and skin contact.[6]

Waste Segregation and Collection Protocol

Effective waste management begins at the point of generation.[7] Improper segregation can lead to dangerous chemical reactions, regulatory non-compliance, and increased disposal costs. Never dispose of peptides in the regular trash or down public drains.

Waste Stream Identification

All materials that have come into contact with Cyclo(L-Ala-L-His) must be considered chemical waste.

Waste Stream Examples Container Type Labeling Requirements
Solid Chemical Waste Contaminated gloves, weigh paper, pipette tips, paper towels, surplus or expired solid Cyclo(L-Ala-L-His).Lined, rigid container with a secure lid. Must be compatible with all waste contents."Hazardous Waste," "Solid Chemical Waste," list all chemical constituents (including Cyclo(L-Ala-L-His)), and accumulation start date.[8]
Aqueous Chemical Waste Solutions of Cyclo(L-Ala-L-His) in water or aqueous buffers, first rinses of glassware.Leak-proof, screw-cap container (e.g., HDPE carboy) compatible with the solution's pH. Use secondary containment.[7]"Hazardous Waste," "Aqueous Chemical Waste," list all chemical constituents and their approximate concentrations, indicate pH, and accumulation start date.
Organic Chemical Waste Solutions of Cyclo(L-Ala-L-His) in organic solvents (e.g., DMSO, Methanol).Leak-proof, screw-cap container (e.g., HDPE or glass, depending on solvent) compatible with all solvents. Use secondary containment.[7]"Hazardous Waste," "Organic Chemical Waste," list all chemical constituents including all solvents and their percentages, and accumulation start date.
Sharps Waste Contaminated needles, syringes, scalpels, broken glass vials.Puncture-resistant, leak-proof sharps container.[9]"Hazardous Waste," "Sharps," and indicate chemical contamination.

Step-by-Step Disposal Procedures

Follow these protocols meticulously to ensure safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[7]

Disposal of Uncontaminated or Expired Solid Cyclo(L-Ala-L-His)
  • Work in a Fume Hood: To prevent inhalation of the powder, perform all steps inside a certified chemical fume hood.[5]

  • Prepare Waste Container: Obtain a clearly labeled "Solid Chemical Waste" container.

  • Transfer Compound: Carefully transfer the solid Cyclo(L-Ala-L-His) from its original vial into the waste container. Use a spatula or weigh paper to avoid generating dust.

  • Decontaminate Vial: Treat the empty vial as contaminated glassware (see Section 3.4).

  • Seal and Store: Securely close the waste container and place it in the designated satellite accumulation area within the lab, awaiting pickup by your institution's Environmental Health & Safety (EH&S) department.[10]

Disposal of Contaminated Solids and PPE
  • Collection: Immediately place any contaminated items (gloves, wipes, pipette tips) into the designated "Solid Chemical Waste" container.

  • Do Not Overfill: Ensure the container is not filled beyond 75% capacity to prevent spills.

  • Seal and Store: Securely close the container and store it in the satellite accumulation area.

Disposal of Aqueous and Organic Solutions
  • Select Correct Container: Choose the appropriate, correctly labeled liquid waste container (Aqueous or Organic) based on the solvent system.

  • Transfer Waste: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Maintain Segregation: Never mix incompatible waste streams. For example, do not add organic solvent waste to an aqueous waste container.[7]

  • Seal and Store: Tightly screw the cap on the container and place it in secondary containment within the satellite accumulation area.

Decontamination of Glassware and Empty Containers

Under federal regulations, a container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.[11]

  • Triple Rinse: Rinse the empty container (e.g., original vial, beaker) three times with a suitable solvent (e.g., water or ethanol).

  • Collect Rinsate: The first rinse is considered hazardous waste. Collect this rinsate and dispose of it into the appropriate liquid chemical waste container (aqueous or organic).[8] Subsequent rinses can typically be managed similarly.

  • Final Disposal: Once triple-rinsed, deface the original label on the container. It can now be disposed of in the regular laboratory glass waste or trash, per your institution's specific guidelines.[8][11]

Emergency Procedures for Spills

Accidents happen. A prepared response is critical for safety.[5]

  • For Small Solid Spills (<1g):

    • Restrict Access: Keep others away from the area.

    • Wear Full PPE: Don appropriate PPE, including respiratory protection if not already in a fume hood.

    • Dampen Material: Gently cover the spill with a paper towel lightly dampened with water to prevent the powder from becoming airborne.

    • Collect Waste: Carefully wipe up the material and place the paper towel into the "Solid Chemical Waste" container.

    • Decontaminate: Clean the spill area with soap and water, and dispose of all cleaning materials as solid chemical waste.

  • For Small Liquid Spills (<100mL):

    • Restrict Access: Keep others away from the area.

    • Wear Full PPE: Don appropriate PPE.

    • Absorb Spill: Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).

    • Collect Waste: Carefully scoop the absorbent material into the "Solid Chemical Waste" container.

    • Decontaminate: Clean the spill area with soap and water, and dispose of all cleaning materials as solid chemical waste.

For large spills, evacuate the area immediately and contact your institution's EH&S emergency line.

The Disposal Workflow: A Visual Guide

This diagram outlines the decision-making process for the proper segregation and disposal of waste containing Cyclo(L-Ala-L-His).

G start Waste Generation: Cyclo(L-Ala-L-His) Contaminated Material dec_type What is the physical state? start->dec_type dec_sharp Is it a sharp? dec_type->dec_sharp Solid dec_solvent What is the solvent? dec_type->dec_solvent Liquid proc_solid Collect in labeled 'Solid Chemical Waste' container. dec_sharp->proc_solid No proc_sharp Collect in labeled 'Sharps Waste' container. dec_sharp->proc_sharp Yes proc_aqueous Collect in labeled 'Aqueous Chemical Waste' container. dec_solvent->proc_aqueous Aqueous (Water/Buffer) proc_organic Collect in labeled 'Organic Chemical Waste' container. dec_solvent->proc_organic Organic end_process Store container in Satellite Accumulation Area. proc_solid->end_process proc_sharp->end_process proc_aqueous->end_process proc_organic->end_process end_final Arrange for disposal via Institutional EH&S. end_process->end_final

Caption: Decision workflow for Cyclo(L-Ala-L-His) waste disposal.

Conclusion

The responsible management and disposal of research chemicals like Cyclo(L-Ala-L-His) are fundamental pillars of scientific integrity and laboratory safety. By adhering to the principles of hazard assessment, proper segregation, and established disposal protocols, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EH&S department for final instructions.

References

  • Chem-Impex. Cyclo(L-Ala-L-His).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7408475, Cyclo(-Ala-His).

  • Bio-Synthesis Inc. Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.

  • Maxed Out Compounds. How to Handle Research Compounds Safely.

  • Santa Cruz Biotechnology, Inc. Cyclo(-Ala-His).

  • Chem-Impex. Cyclo (L-Ala-L-ala).

  • D'Andrea, L. D., et al. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). PubMed.

  • Biovera Research. Laboratory Safety Guidelines for Peptide Handling.

  • Cyclo(His-Pro). Peptide.

  • Exposome-Explorer. MATERIAL SAFETY DATA SHEET - Cyclosporin.

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • MapleResearchLabs. How Research Peptides Are Handled in Laboratory Settings.

  • Environmental Marketing Services. Lab Waste Disposal: Safety & Regulations Explained.

  • Benchchem. Proper Disposal of N-cyclohexyl-DL-alanine: A Step-by-Step Guide.

  • Svanholm, F., et al. (2011). Biomedicine in the environment: cyclotides constitute potent natural toxins in plants and soil bacteria. PubMed.

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.

  • Cayman Chemical. Cyclo(L-Leu-L-Pro) SAFETY DATA SHEET.

  • Sigma-Aldrich. Storage and Handling Synthetic Peptides.

  • Henriques, S. T., et al. (2014). Anticancer and toxic properties of cyclotides are dependent on phosphatidylethanolamine phospholipid targeting. PubMed.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Cyclohexanol.

  • Washington University in St. Louis. Chemical Waste Disposal Guidelines.

  • LGC Standards. SAFETY DATA SHEET - Cyclo(L-prolyl-L-valyl).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

  • CymitQuimica. SAFETY DATA SHEET.

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical.

  • Science.gov. cyclo l-phe l-pro: Topics.

  • Frontiers. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus.

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Handling

Personal protective equipment for handling Cyclo(L-Ala-L-His)

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, causality-driven scientific discipline. Handling biologically active peptides like Cyclo(L-Ala-L...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, causality-driven scientific discipline. Handling biologically active peptides like Cyclo(L-Ala-L-His) —also known as Alanylhistidine diketopiperazine—requires a deep understanding of both the physical state of the chemical and its pharmacological potential.

While cyclic dipeptides are generally not classified as acutely toxic, Cyclo(L-Ala-L-His) is a biologically active molecule. In vitro and ex vivo studies demonstrate that it possesses affinity for the sigma-1 receptor (IC50 ~13.4 μM)[1] and can induce physiological responses, such as decreasing heart rate and coronary flow in isolated models[2]. Because active pharmaceutical ingredients (APIs) in powder form present a significantly higher risk of environmental contamination and inhalation than final dosage forms[3], we must apply the Precautionary Principle [4].

The following guide provides a self-validating, step-by-step operational and disposal framework designed to protect researchers from unintended physiological exposure.

Risk Assessment & The Causality of Protection

To design an effective safety protocol, we must first understand the mechanisms of potential exposure:

  • Aerosolization of Lyophilized Powders: Peptides are typically supplied as lyophilized powders. These powders are highly electrostatic and prone to "fly-away." Opening a vial on an open benchtop can release an invisible plume of active API, leading to direct inhalation exposure[5].

  • Solvent-Mediated Dermal Penetration: Cyclo(L-Ala-L-His) is frequently reconstituted in Dimethyl Sulfoxide (DMSO) or slightly acidic/basic aqueous buffers. DMSO is a potent penetration enhancer; if a DMSO-peptide solution contacts unprotected skin, it acts as a "Trojan horse," carrying the biologically active peptide directly into the bloodstream.

Core PPE Specifications (The "Armor")

Standard laboratory attire is insufficient for handling biologically active APIs. The National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) mandate specific barrier protections when handling hazardous or active drugs[5],[6].

Table 1: PPE Specifications and Scientific Justification for Cyclo(L-Ala-L-His)

PPE CategorySpecificationScientific JustificationReplacement Protocol
Hand Protection Double-gloving; Nitrile (min 0.1mm thickness).Nitrile resists DMSO better than latex. Double-gloving ensures that if the outer glove is breached by a solvent, the inner glove maintains the barrier.Discard outer gloves immediately upon suspected contamination or every 30 mins.
Respiratory N95 Respirator or PAPR (Powered Air Purifying Respirator).Protects against electrostatic powder aerosolization during weighing[7].Discard N95 after a single use or if breathing resistance increases.
Eye/Face Chemical splash goggles (ANSI Z87.1).Prevents mucosal absorption from micro-splashes during reconstitution. Standard safety glasses lack orbital seals[8].Decontaminate after use; replace if scratched.
Body Disposable, liquid-impermeable gown with knit cuffs.Prevents API dust from settling on street clothes and prevents liquid strike-through[9].Single-use; dispose of as biohazardous/chemical waste.

Operational Workflow: Step-by-Step Methodology

Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.

Phase 1: Preparation and Weighing (High-Risk Phase)
  • Verify Engineering Controls: Ensure your Containment Primary Engineering Control (C-PEC)—such as a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood—is operational and maintaining negative pressure[5].

  • Don PPE: Apply the PPE listed in Table 1. Ensure the knit cuffs of your gown are tucked under the inner pair of gloves, and the outer gloves are pulled over the cuffs.

  • Static Discharge: Wipe the exterior of the Cyclo(L-Ala-L-His) vial and your spatulas with an anti-static wipe to minimize powder dispersion.

  • Weighing: Open the vial only inside the C-PEC. Use a micro-spatula to transfer the required mass to a pre-tared, sealable microcentrifuge tube.

  • Seal: Cap both the stock vial and the working tube before removing your hands from the C-PEC.

Phase 2: Reconstitution
  • Solvent Addition: Introduce the solvent (e.g., DMSO or buffer) slowly down the side of the microcentrifuge tube to prevent aerosolizing the powder at the bottom.

  • Dissolution: Cap the tube securely. Gently vortex or use a sonicating bath to ensure complete dissolution. Causality note: Do not vigorously shake unsealed tubes, as this generates micro-bubbles that burst and aerosolize the peptide.

  • Glove Check: Inspect your outer gloves. If any solvent has splashed, immediately remove the outer gloves inside the hood, dispose of them, and don a fresh outer pair.

Phase 3: Experimental Application
  • Transfer: Use Luer-lock syringes or sealed pipettes for transferring the reconstituted peptide to cell culture plates or animal models to prevent accidental disconnection and spillage[8].

  • Incubation: Ensure all multi-well plates containing the active peptide are covered before transporting them to incubators.

Spill Management & Disposal Plan

Even with rigorous protocols, spills occur. The response must be immediate and chemical-state specific.

Protocol for Powder Spills:

  • Do not sweep. Sweeping aerosolizes the API.

  • Cover the powder with damp absorbent pads (using water or 70% ethanol) to dissolve and trap the peptide.

  • Wipe inward from the edges of the spill to the center.

  • Place all used pads into a designated hazardous waste bag.

Protocol for Liquid Spills:

  • Cover the spill with dry, highly absorbent chemical pads.

  • Once absorbed, clean the surface with a 10% bleach solution (sodium hypochlorite) to denature the peptide, followed by a 70% ethanol wipe to remove bleach residue.

Waste Disposal: Cyclo(L-Ala-L-His) waste, including all contaminated PPE, pipette tips, and empty vials, must not be treated as standard municipal waste. It must be placed in rigid, clearly labeled hazardous/cytotoxic waste containers[8] and routed for high-temperature incineration according to institutional and environmental regulations.

Workflow Visualization

G N1 Cyclo(L-Ala-L-His) Lyophilized Powder N2 Don PPE (Double Nitrile, N95, Gown) N1->N2 N3 Transfer to C-PEC (Class II BSC / Fume Hood) N2->N3 N4 Weighing & Aliquoting (High Aerosol Risk) N3->N4 N5 Reconstitution (DMSO / Aqueous Buffer) N4->N5 Add Solvent N6 Experimental Application (In-vitro / In-vivo) N5->N6 Liquid State N7 Decontamination (10% Bleach / 70% EtOH) N6->N7 N8 Hazardous Waste Disposal (Incineration) N7->N8

Workflow for the safe handling, reconstitution, and disposal of Cyclo(L-Ala-L-His).

References

  • The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids. ResearchGate. 1

  • The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). ResearchGate. 2

  • Nurses Guide to Safe Handling of Hazardous Drugs. Simplivia. 9

  • eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Occupational Safety and Health Administration (OSHA). 5

  • NIOSH Publications on Hazardous Drugs | Healthcare Workers. Centers for Disease Control and Prevention (CDC). 6

  • Safe handling of hazardous drugs. PubMed Central (PMC). 8

  • What is a Powered Air Purifying Respirator? Learn More! HeighTech Safety. 7

  • GMP-Certified Gonadorelin API Manufacturers & Suppliers (Principles of Handling Biologically Active Peptides). Pharmaoffer.10

  • Levonorgestrel Impurity C | 1337972-89-0 (Application of the Precautionary Principle for APIs). Benchchem. 4

  • Commentary General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings. USP-NF. 3

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